molecular formula C11H14FNO3 B1320833 4-Fluoro-1-nitro-2-(pentyloxy)benzene CAS No. 94832-26-5

4-Fluoro-1-nitro-2-(pentyloxy)benzene

Cat. No.: B1320833
CAS No.: 94832-26-5
M. Wt: 227.23 g/mol
InChI Key: VGSGLEZOQKJPFM-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS 94832-26-5) is an aromatic ether compound with the molecular formula C 11 H 14 FNO 3 and a molecular weight of 227.232 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of both a strong electron-withdrawing nitro group and a fluoro substituent on the benzene ring makes it a valuable substrate for nucleophilic aromatic substitution reactions, a characteristic common to fluoronitrobenzenes . The pentyloxy side chain contributes to the molecule's lipophilicity, as indicated by its predicted LogP value of 3.83 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling. Safety data indicates it is harmful by inhalation, in contact with skin, and if swallowed . Proper personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is essential. All handling should be performed in a chemical fume hood to minimize exposure risk .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-nitro-2-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSGLEZOQKJPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611891
Record name 4-Fluoro-1-nitro-2-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94832-26-5
Record name 4-Fluoro-1-nitro-2-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Fluoro-1-nitro-2-(pentyloxy)benzene is a substituted nitroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique combination of functional groups—a nitro group, a fluorine atom, and a pentyloxy ether chain—imparts a specific reactivity profile that makes it particularly useful for the construction of more complex molecular architectures. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research.

Core Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 94832-26-5
Molecular Formula C₁₁H₁₄FNO₃[1]
Molecular Weight 227.23 g/mol [1]
Appearance Expected to be a yellow solid or oil, typical for nitroaromatic compounds.Inferred from related compounds[2]
Solubility Insoluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF.Inferred from related compounds
Storage Store at room temperature or refrigerated (2-8°C), sealed in a dry environment.[3][3]
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, a detailed prediction can be made based on the analysis of its constituent parts and data from analogous structures like 4-fluoronitrobenzene.[4][5][6][7]

SpectrumPredicted Chemical Shifts (δ) and Couplings (J)Rationale
¹H NMR δ ~8.0-8.2 ppm (dd, 1H): Proton ortho to NO₂. δ ~7.2-7.4 ppm (m, 2H): Remaining two aromatic protons. δ ~4.1-4.3 ppm (t, 2H): -OCH₂- protons. δ ~1.8-2.0 ppm (quint, 2H): -OCH₂CH ₂- protons. δ ~1.3-1.5 ppm (m, 4H): Central two -CH₂- groups of the pentyl chain. δ ~0.9-1.0 ppm (t, 3H): Terminal -CH₃ group.The nitro group strongly deshields the ortho proton. The fluorine atom will introduce complex splitting (coupling) to adjacent protons. The aliphatic chain will show standard shifts and multiplicities for a pentyl ether.
¹³C NMR δ ~160-165 ppm (d, JC-F ≈ 250 Hz): Carbon bearing the Fluorine. δ ~150-155 ppm: Carbon bearing the pentyloxy group. δ ~140-145 ppm: Carbon bearing the nitro group. δ ~125-130 ppm (d): Aromatic CH ortho to NO₂. δ ~115-120 ppm (d): Aromatic CH. δ ~110-115 ppm (d): Aromatic CH. δ ~70 ppm: -OCH₂- carbon. δ ~28-30 ppm: -OCH₂C H₂- carbon. δ ~22-25 ppm: Remaining aliphatic carbons. δ ~14 ppm: Terminal -CH₃ carbon.The C-F bond will exhibit a large one-bond coupling constant. The electron-withdrawing and -donating effects of the substituents dictate the aromatic carbon shifts.
IR (cm⁻¹) ~1520 & ~1350: Asymmetric and symmetric NO₂ stretching. ~1200-1300: Ar-O stretching. ~1000-1100: C-O ether stretching. ~1100-1200: C-F stretching. ~2850-3000: Aliphatic C-H stretching.These are characteristic vibrational frequencies for the respective functional groups.
Mass Spec (EI) m/z 227 (M⁺): Molecular ion peak. m/z 157: Loss of the pentyl group (C₅H₁₀). m/z 141: Loss of the pentyloxy group (OC₅H₁₁).Fragmentation is expected to occur at the ether linkage.

Synthesis and Purification

The most logical and efficient synthesis of this compound is achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry.[8][9][10][11][12] This approach involves the reaction of a phenoxide with an alkyl halide.

Synthetic Pathway

The synthesis is a two-step process starting from commercially available 2-fluorophenol.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis 2-Fluorophenol 2-Fluorophenol 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 2-Fluorophenol->4-Fluoro-2-nitrophenol HNO₃, CH₂Cl₂ -5 to 0 °C 4-Fluoro-2-nitrophenol_2 4-Fluoro-2-nitrophenol Target_Molecule This compound 4-Fluoro-2-nitrophenol_2->Target_Molecule 1-Bromopentane, K₂CO₃ DMF, 80 °C

Fig 1. Two-step synthesis of the target compound.
Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

This protocol is adapted from established methods for the nitration of fluorophenols.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorophenol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methylcyclohexane to yield 4-fluoro-2-nitrophenol as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol follows the principles of the Williamson ether synthesis for nitroaromatics.[8]

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF).

  • Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay of its functional groups on the aromatic ring.

Electronic Effects and SNAr Reactivity

The key to this molecule's utility is the activation of the C-F bond towards nucleophilic aromatic substitution (SNAr).

  • Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, stabilizing it and lowering the activation energy of this rate-determining step.[13]

  • Fluorine (-F): While fluorine is the most electronegative halogen, its role in SNAr is unique. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's strong inductive effect (-I) polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate, making the initial attack faster compared to other halogens like chlorine or bromine.[13] This often results in a reactivity order of F > Cl > Br > I for activated SNAr reactions, contrary to SN2 reactions.[14]

  • Pentyloxy Group (-OC₅H₁₁): This is an electron-donating group through its resonance effect (+M), which would typically deactivate the ring towards nucleophilic attack. However, its position ortho to the nitro group and meta to the fluorine means its deactivating influence on the C-F substitution is minimal.

Fig 2. Electronic contributions of functional groups.
Potential Transformations
  • Nucleophilic Aromatic Substitution (SNAr): The most significant reaction is the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is highly regioselective at the C4 position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation opens up a vast array of subsequent functionalization chemistries, such as diazotization or amide bond formation.

Applications in Drug Development and Research

The structural motifs present in this compound are highly relevant in medicinal chemistry. Both nitroaromatic and fluorinated compounds are prevalent in pharmaceuticals.[15][16][17][18][19]

Protein Degrader Building Block

This compound is classified as a building block for protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[20]

  • Role of the Building Block: A molecule like this compound can be incorporated into the linker or the target-binding ligand. The reactive fluoride allows for the straightforward attachment of other molecular fragments (e.g., the E3 ligase ligand or the linker itself) via an SNAr reaction. The pentyloxy chain provides a lipophilic spacer, which can be crucial for optimizing the ternary complex formation between the degrader, target, and ligase. The nitro group can later be reduced to an amine, providing a handle for further chemical modifications.

G cluster_0 PROTAC Assembly Logic BB 4-Fluoro-1-nitro-2- (pentyloxy)benzene Intermediate Substituted Intermediate BB->Intermediate SₙAr Reaction Nuc Nucleophile (e.g., Amine-Linker) Nuc->Intermediate Amine Aniline Derivative Intermediate->Amine Reduction Reduction Nitro Reduction (e.g., H₂/Pd-C) Final_Fragment Final PROTAC Fragment Amine->Final_Fragment Further Functionalization

Fig 3. Workflow for incorporating the building block.

Safety, Handling, and Storage

Given the presence of a nitroaromatic system, this compound should be handled with care. The safety data for the closely related compound, 4-fluoronitrobenzene, indicates significant toxicity.[13][17]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Toxicity: Nitroaromatic compounds can be toxic and are often skin and respiratory irritants. They may cause damage to organs through prolonged or repeated exposure.[15][17]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. Its predictable reactivity, particularly in SNAr reactions, makes it a reliable and versatile building block. For researchers in drug discovery, especially those working on targeted protein degradation, this compound offers a strategic starting point for constructing complex and biologically active molecules. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the laboratory.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
  • BenchChem. (2025).
  • Verma, A. K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development.
  • Thermo Fisher Scientific. (2025).
  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube.
  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Müller, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Synfacts. (2020).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • YouTube. (2023, October 16). 30) Williamson synthesis for ethers| Preparation of Ethers| Alcohol, phenol ethers class12 Organic [Video].
  • MD Topology. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • CORE. (n.d.).

Sources

"4-Fluoro-1-nitro-2-(pentyloxy)benzene" CAS number 94832-26-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS: 94832-26-5): A Key Building Block for Modern Drug Discovery

Executive Summary

This compound is a specialized aromatic organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique trifunctional architecture—an activated fluoro group for nucleophilic aromatic substitution, a reducible nitro group for subsequent derivatization, and a lipophilic pentyloxy chain—makes it a highly versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, an analysis of its reactivity, and its critical application in the synthesis of advanced therapeutics, particularly in the rapidly evolving area of targeted protein degradation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in their synthetic programs.

Core Molecular Profile

This compound, registered under CAS number 94832-26-5, is strategically designed for multi-step organic synthesis. The molecule incorporates an electron-deficient benzene ring, making it susceptible to specific chemical transformations that are foundational to constructing complex molecular architectures. Its utility is most pronounced in creating libraries of compounds for screening and in the rational design of targeted therapeutic agents.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Handling Properties

Property Value Source(s)
CAS Number 94832-26-5 [1][2][3]
Molecular Formula C11H14FNO3 [1][3][4]
Molecular Weight 227.23 g/mol [4][5]
Purity Typically ≥98% [3]
SMILES CCCCCOC1=CC(F)=CC=C1=O [2]
InChIKey VGSGLEZOQKJPFM-UHFFFAOYSA-N [4]
Appearance Not specified; related compounds are yellow oils/solids. [5][6]

| Storage | Store sealed in a dry, cool environment. Options include 2-8°C for short-term or -20°C for long-term storage. |[2][4] |

The Chemistry of a Versatile Building Block: Synthesis & Reactivity

The synthetic value of this compound stems from its predictable and high-yielding reactivity at two key positions, allowing for sequential, controlled modifications.

Principles of Synthesis: A Mechanistic Approach

The most direct and industrially scalable synthesis is the Williamson ether synthesis. This pathway is preferred due to the high commercial availability of the precursors and the robust nature of the reaction, which typically proceeds with high regioselectivity and yield.

Causality of the Synthetic Choice: The starting material, 4-fluoro-2-nitrophenol, possesses a highly acidic phenolic proton (pKa ~7.2) due to the electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. This acidity allows for easy deprotonation by a mild base like potassium carbonate (K₂CO₃), avoiding harsher conditions that could lead to side reactions. The resulting phenoxide is a potent nucleophile that readily attacks an electrophilic pentyl halide (e.g., 1-bromopentane) in an SN2 reaction to form the desired ether linkage.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification prep1 Dissolve 4-fluoro-2-nitrophenol in acetone prep2 Add K₂CO₃ (base) and 1-bromopentane (alkylating agent) prep1->prep2 react Reflux mixture at ~60°C (Formation of phenoxide and SN2 attack) prep2->react monitor Monitor reaction progress by TLC react->monitor workup1 Filter off K₂CO₃ monitor->workup1 workup2 Remove solvent (rotary evaporation) workup1->workup2 workup3 Dissolve residue in EtOAc, wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 purify Purify crude product via flash column chromatography workup4->purify final Obtain pure this compound purify->final

Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Exemplary Synthesis Protocol

This protocol is a representative method based on standard chemical principles. Researchers should first perform a risk assessment and optimize conditions on a small scale.

  • Reaction Setup: To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in acetone (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq) followed by 1-bromopentane (1.2 eq).

  • Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane, to yield this compound as a pure compound.

Key Reactive Sites & Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr): The primary utility of this molecule lies in the reactivity of the C-F bond. The nitro group, being a powerful electron-withdrawing group situated para to the fluorine, strongly activates the aromatic ring towards nucleophilic attack. This activation occurs by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[6] The fluorine atom is an excellent leaving group in SNAr reactions, often demonstrating superior reactivity compared to heavier halogens like chlorine or bromine in this context.[7] This allows for the precise and efficient introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) at the C4 position.

A Reactants (Substrate + Nucleophile) B Rate-Determining Step: Nucleophilic Attack A->B 1 C Meisenheimer Complex (Resonance-Stabilized Intermediate) B->C 2 D Fast Step: Loss of Leaving Group (F⁻) C->D 3 E Product D->E 4

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Reduction of the Nitro Group: The nitro group serves as a masked amine. It can be selectively reduced to an aniline derivative under various conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media. This transformation provides a secondary functional handle that is orthogonal to the SNAr chemistry. The resulting amine is a versatile nucleophile and a key precursor for forming amides, sulfonamides, and ureas, which are common linkages in drug molecules.

Application in Drug Development: The Protein Degrader Connection

The designation of this compound as a "Protein Degrader Building Block" by suppliers is a direct testament to its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3]

Targeted Protein Degradation (TPD): PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.

Role of the Building Block: This molecule provides a pre-functionalized scaffold that can be readily incorporated into a PROTAC synthesis.

  • Linker Component: The pentyloxy group can serve as a portion of the lipophilic linker, which is critical for modulating cell permeability and optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Scaffolding & Attachment Points: The aromatic ring provides a rigid core. The reactive C-F bond (via SNAr) or the nitro group (after reduction to an amine) can be used as attachment points to connect to either the target protein ligand or the E3 ligase ligand.

cluster_0 Building Block Incorporation PROTAC E3 Ligase Ligand Linker Target Protein Ligand BB This compound BB->PROTAC:f1 Pentyloxy group contributes to linker BB->PROTAC:f1 Aromatic ring serves as linker scaffold BB->PROTAC:f0 Reactive sites (F, NO₂) for attachment BB->PROTAC:f2 Reactive sites (F, NO₂) for attachment

Caption: Conceptual integration of the building block into a PROTAC structure.

Analytical Characterization & Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. Standard analytical techniques are employed for quality control. While specific spectra should be obtained from the supplier, the expected data are predictable.[2]

Table 2: Expected Analytical Data

Technique Expected Results
¹H NMR - Aromatic protons (~7.0-8.0 ppm) showing characteristic splitting patterns due to fluorine and ortho/meta coupling. - Triplet for the -OCH₂- protons (~4.1 ppm). - Multiplets for the aliphatic chain protons (~0.9-1.8 ppm). - Triplet for the terminal -CH₃ group (~0.9 ppm).
¹³C NMR - Aromatic carbons (~110-160 ppm), with C-F and C-O signals being most deshielded. Carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). - Aliphatic carbons (~14-70 ppm).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 227. - Characteristic fragmentation patterns including loss of the pentyloxy group, nitro group, and fragments of the alkyl chain.

| HPLC | - A single major peak with purity ≥98% under standard reverse-phase conditions. |

Safety, Handling, and Storage

While a specific, comprehensive safety dataset for this compound is limited, the known hazards of related fluoronitroaromatic compounds necessitate stringent safety precautions.[5] Compounds in this class are often toxic, irritant, and may have long-term health effects.[8][9][10]

Table 3: Prudent Laboratory Safety Practices

Aspect Recommendation
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
Handling Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
Fire Safety Keep away from heat, sparks, and open flames. Use dry powder or carbon dioxide extinguishers.[5]
Incompatibilities Avoid contact with strong oxidizing agents.[5]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

| Hazardous Combustion Products | Thermal decomposition can release toxic gases including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[5] |

Conclusion

This compound is more than a simple intermediate; it is a strategically designed tool for the modern medicinal chemist. Its predictable reactivity at two distinct functional groups, combined with its suitability as a scaffold-linker element, makes it exceptionally valuable. Its primary role as a building block in the synthesis of targeted protein degraders places it at the forefront of innovative drug discovery, enabling the rapid assembly of complex and potent therapeutic candidates. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

  • This compound. SINFOO Chemical Solutions Co., Ltd. Available from: [Link]

  • This compound, min 98%, 100 grams. A-Star Research. Available from: [Link]

  • 94832-26-5|this compound. BIOFOUNT. Available from: [Link]

  • 4-Fluoronitrobenzene. Wikipedia. Available from: [Link]

  • This compound - SAFETY DATA SHEET. AFG Bioscience. Available from: [Link]

  • p-Fluoronitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Sreenivasa S, et al. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E. 2014. Available from: [Link]

  • Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics. ACS Applied Bio Materials. 2023. Available from: [Link]

  • Benzene, 1-fluoro-4-nitro-. NIST WebBook. Available from: [Link]

  • Preparation of fluoronitrobenzene. Google Patents (US4164517A).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2019. Available from: [Link]

  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... Doubtnut/YouTube. Available from: [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available from: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2022. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022. Available from: [Link]

Sources

A Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS No. 94832-26-5), a key chemical intermediate with growing significance in the field of drug development. The presence of three distinct functional groups—a nitro group, a fluorine atom, and a pentyloxy ether chain—on a benzene scaffold makes this molecule a versatile building block, particularly in the synthesis of targeted protein degraders.[1] This document outlines the molecule's fundamental properties, provides a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and describes the necessary analytical techniques for its characterization and quality control. Furthermore, it explores the strategic importance of its structural components in the design of advanced therapeutic agents, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Molecular Overview and Physicochemical Properties

Structure and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted at positions 1, 2, and 4. Its systematic IUPAC name is this compound, and it is also known by synonyms such as 4-fluoro-2-pentoxy-1-nitro-benzene.[2] The molecule's structure combines an electron-withdrawing nitro group, an electronegative fluorine atom, and a moderately lipophilic pentyloxy side chain, each contributing to its unique reactivity and utility in medicinal chemistry.

Physicochemical Data

The core properties of this compound are summarized below. While experimental data for properties such as boiling and melting points are not widely published for this specific molecule, values for structurally analogous compounds are provided for estimation and handling purposes.

PropertyValueSource(s)
CAS Number 94832-26-5[1][3][4][5]
Molecular Formula C₁₁H₁₄FNO₃[1][3][4][5]
Molecular Weight 227.23 g/mol [3][4][5]
Appearance Likely a yellow solid or liquidInferred from related nitroaromatics[6][7]
Boiling Point (Est.) >240 °C (lit.)Based on 4-Bromo-1-fluoro-2-nitrobenzene
Density (Est.) ~1.2-1.8 g/mL at 25 °CBased on related fluoro-nitrobenzene compounds[8]
Classification Organic Building Block, Nitro Compound, Ether[9]

Synthesis and Mechanistic Insights

The most logical and industrially scalable route to this compound is the Williamson ether synthesis.[10][11] This classical organic reaction is exceptionally well-suited for this target due to the electronic properties of the starting materials.

Retrosynthetic Analysis and Strategy

The target molecule is an ether, pointing directly to a disconnection at the ether oxygen. This yields two potential precursor pairs. The most effective strategy involves the reaction of an activated phenoxide with a primary alkyl halide. The presence of the electron-withdrawing nitro group para to the fluorine and ortho to the hydroxyl group in the precursor, 4-fluoro-2-nitrophenol, significantly increases the acidity of the phenolic proton. This allows for deprotonation with a mild base like potassium carbonate, avoiding the harsh conditions that might be required for less activated phenols.[12] The alkylating agent, 1-bromopentane, is a primary alkyl halide, which is ideal for the Sₙ2 mechanism of the Williamson synthesis, minimizing the risk of the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[10][11]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Fluoro-2-nitrophenol

  • 1-Bromopentane (or 1-iodopentane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension with a concentration of approximately 0.1-0.2 M relative to the nitrophenol.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate without interfering with the nucleophilic attack, promoting the Sₙ2 reaction.[12]

  • Reagent Addition: Add 1-bromopentane (1.1-1.2 eq) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrophenol spot is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality: The water washes remove any remaining inorganic salts and DMF (if used), while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Synthesis Workflow Visualization

Synthesis_Workflow Reactants 4-Fluoro-2-nitrophenol + 1-Bromopentane + K₂CO₃ Reaction Reflux (82°C) 4-8 hours Reactants->Reaction in Solvent Acetonitrile (ACN) Solvent->Reaction Workup Filter & Concentrate Reaction->Workup Extraction Dissolve in Ethyl Acetate Wash with H₂O & Brine Workup->Extraction Drying Dry (MgSO₄) & Concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product Pure this compound Purification->Product Functional_Roles cluster_molecule This compound cluster_functions Roles in Drug Design mol Structure Image Here (Conceptual) Nitro Nitro Group (-NO₂) • Synthetic handle (reduction to -NH₂) • Modulates electronics • Potential pharmacophore Nitro->mol Fluoro Fluorine Atom (-F) • Enhances metabolic stability • Increases binding affinity (H-bonding) • Modulates pKa and lipophilicity Fluoro->mol Pentyloxy Pentyloxy Chain (-OC₅H₁₁) • Provides lipophilicity • Occupies hydrophobic pockets • Fine-tunes solubility and permeability Pentyloxy->mol

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a key aromatic building block in modern medicinal chemistry and materials science. The document details a robust and efficient synthetic pathway via the Williamson ether synthesis, selected for its high yield, operational simplicity, and scalability. We will explore the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful outcome. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for the preparation of this versatile intermediate.

Introduction: Strategic Importance of the Target Molecule

This compound (CAS No. 94832-26-5) is a substituted nitroaromatic compound whose value lies in the strategic placement of its functional groups.[1][2] The molecule incorporates:

  • An activated aromatic ring , where the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of the fluorine atom.[3][4]

  • A fluorine substituent , a bioisostere often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[5]

  • A reducible nitro group , which serves as a synthetic handle for the introduction of an amine, enabling further molecular diversification.

  • A pentyloxy ether group , which modulates the molecule's solubility and steric profile.

These features make it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics and functional materials.[6][7] This guide provides the scientific rationale and practical methodology for its synthesis.

Retrosynthetic Analysis and Pathway Selection

The logical and most direct approach to constructing an ether linkage is the Williamson ether synthesis.[8] This strategy offers superior control and predictability compared to alternatives such as late-stage fluorination or nitration, which often suffer from issues with regioselectivity and harsh reaction conditions.[5]

Retrosynthetic Disconnection:

The target molecule is disconnected at the ether bond, yielding two commercially available and stable synthons: 4-fluoro-2-nitrophenol and a suitable C5 alkylating agent, such as 1-bromopentane.

G Target This compound Retro_Arrow => Target->Retro_Arrow Synthon1 4-Fluoro-2-nitrophenoxide Ion Retro_Arrow->Synthon1 Synthon2 Pentyl Halide (e.g., 1-Bromopentane) Retro_Arrow->Synthon2 Starting_Material 4-Fluoro-2-nitrophenol Synthon1->Starting_Material Deprotonation

Caption: Retrosynthetic analysis of the target molecule.

This pathway is selected for its reliance on the robust SN2 mechanism, which is highly effective for coupling a phenoxide with a primary alkyl halide.[9][10]

Core Synthesis Protocol: The Williamson Ether Synthesis

Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10]

  • Deprotonation: A base, typically a mild one like potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 4-fluoro-2-nitrophenol. The presence of the ortho-nitro group significantly increases the acidity of this proton, facilitating its removal.[11]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the primary alkyl halide (1-bromopentane), which bears the leaving group (Br⁻).

  • Concerted Displacement: The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the C-O bond is formed as the C-Br bond is broken.[9]

The choice of a primary alkyl halide is critical to maximize the yield of the desired ether and prevent the competing E2 elimination side reaction, which becomes significant with secondary and tertiary halides.[10][12]

Overall Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol plus1 + 1-Bromopentane 1-Bromopentane arrow K₂CO₃, Acetonitrile Reflux 1-Bromopentane->arrow Product This compound arrow->Product

Caption: Williamson ether synthesis of the target molecule.

Reactant and Reagent Overview

Proper selection and handling of materials are paramount for reproducibility. The key components for this synthesis are summarized below.

CompoundRoleCAS No.M.W. ( g/mol )M.P. (°C)B.P. (°C)
4-Fluoro-2-nitrophenolStarting Material394-33-2157.1075-77-
1-BromopentaneAlkylating Agent110-53-2151.04-95129-130
Potassium CarbonateBase584-08-7138.21891-
AcetonitrileSolvent75-05-841.05-4581-82
Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly.

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).[11]

  • Causality: Using an excess of the base ensures complete deprotonation of the phenol, driving the reaction to completion. Potassium carbonate is chosen for its low cost, ease of handling, and sufficient basicity for this activated phenol.[11]

2. Reagent Addition:

  • Add 40 mL of anhydrous acetonitrile to the flask, followed by 1-bromopentane (1.24 mL, 1.51 g, 10 mmol, 1.0 eq).

  • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering.[11] Anhydrous conditions prevent unwanted side reactions.

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The starting phenol will have a lower Rf value than the less polar ether product.[3] The reaction is complete upon the disappearance of the starting phenol spot.

4. Work-up and Extraction:

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water. The product will often precipitate as a solid or oil.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[3]

5. Purification and Isolation:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • For high purity, the crude material should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid or oil.

Experimental Workflow Diagram

G Setup 1. Setup Flask, Phenol, K₂CO₃ Add_Solvent 2. Addition Acetonitrile, 1-Bromopentane Setup->Add_Solvent Reflux 3. Reaction Reflux (82°C, 6-8h) Monitor by TLC Add_Solvent->Reflux Quench 4. Work-up Cool, Quench with H₂O Reflux->Quench Extract 5. Extraction Ethyl Acetate Quench->Extract Wash_Dry 6. Wash & Dry Brine, Na₂SO₄ Extract->Wash_Dry Concentrate 7. Concentration Rotary Evaporation Wash_Dry->Concentrate Purify 8. Purification Column Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Step-by-step experimental workflow.

Data, Characterization, and Expected Outcomes

Reaction Parameters & Expected Outcomes

The following table summarizes the key parameters and expected results for this synthesis.

ParameterValueRationale
Stoichiometry Phenol (1.0 eq), Alkyl Halide (1.0-1.1 eq), Base (2.0 eq)Slight excess of halide can ensure full consumption of phenol. Excess base drives deprotonation.
Temperature ~82 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier without significant solvent loss.
Time 6-8 hoursTypical duration for complete conversion in similar systems.[11]
Expected Yield 85-95%Williamson ether syntheses on activated nitrophenols are generally high-yielding.[11]
Purity (Post-Chromo.) >98%Column chromatography is highly effective for removing unreacted starting materials and byproducts.
Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure, verifying the presence of the pentyl chain, the correct substitution pattern on the aromatic ring, and the single fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₄FNO₃, MW = 227.23).[2]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether linkage, the aromatic C-F bond, and the characteristic strong asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Fluoro-2-nitrophenol: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • 1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Consult the Safety Data Sheet (SDS) for each reagent before use. Waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide outlines a validated and reliable synthesis pathway for this compound. By employing the Williamson ether synthesis, researchers can access this valuable chemical intermediate in high yield and purity. The provided protocol, grounded in established chemical principles, offers a clear and reproducible method suitable for laboratory-scale synthesis. The strategic insights into reactant choice and reaction monitoring are intended to empower scientists to confidently and successfully execute this synthesis for applications in drug discovery and advanced materials development.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. BenchChem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. BenchChem.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. BenchChem.
  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. SINFOO. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia. Available at: [Link]

  • Stompor, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5396. Available at: [Link]

  • Santra, S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4964. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-Fluoro-1-nitro-2-(pentyloxy)benzene. The following sections provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles and data from analogous structures.

Introduction

This compound, with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.2 g/mol , is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas.[1][2] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough spectroscopic analysis. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons and the protons of the pentyloxy group. The aromatic region will be influenced by the substitution pattern on the benzene ring. Drawing parallels with 4-fluoronitrobenzene, the aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3dd1HAr-H ortho to NO₂
~ 7.2 - 7.4m2HAr-H
~ 4.1 - 4.3t2H-OCH₂-
~ 1.8 - 1.9quint2H-OCH₂CH₂-
~ 1.3 - 1.5m4H-CH₂CH₂CH₃
~ 0.9 - 1.0t3H-CH₃
  • Aromatic Protons: The electron-withdrawing nitro group will deshield the ortho proton, shifting its signal downfield. The fluorine atom will also influence the chemical shifts and introduce additional coupling.

  • Pentyloxy Protons: The methylene group attached to the oxygen (-OCH₂-) will be the most deshielded of the alkyl chain. The remaining methylene and methyl groups will appear at progressively higher fields.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d)C-F
~ 150 - 155C-O
~ 140 - 145C-NO₂
~ 125 - 130Ar-C
~ 115 - 120 (d)Ar-C
~ 110 - 115 (d)Ar-C
~ 70 - 75-OCH₂-
~ 28 - 30-OCH₂CH₂-
~ 22 - 24-CH₂CH₂CH₃
~ 14-CH₃
  • Aromatic Carbons: The carbons directly attached to the fluorine, oxygen, and nitro groups will have characteristic chemical shifts. The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

  • Pentyloxy Carbons: The chemical shifts of the aliphatic carbons will decrease with increasing distance from the electron-withdrawing oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, the C-O ether linkage, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850StrongAliphatic C-H stretch
~ 1520 - 1560StrongAsymmetric NO₂ stretch
~ 1340 - 1380StrongSymmetric NO₂ stretch
~ 1200 - 1250StrongAryl C-O stretch
~ 1100 - 1200StrongC-F stretch
~ 1000 - 1100MediumAlkyl C-O stretch

The presence of strong absorption bands for the nitro group is a key diagnostic feature.[5] The positions of the aromatic C-H stretches and the C-F and C-O stretches will also be informative for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be expected.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
227[M]⁺ (Molecular ion)
181[M - NO₂]⁺
156[M - C₅H₁₁O]⁺
126[M - C₅H₁₁O - NO]⁺
71[C₅H₁₁]⁺

The molecular ion peak at m/z 227 would confirm the molecular weight.[1][2] Fragmentation is likely to involve the loss of the nitro group (NO₂) and the pentyloxy side chain.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected range (~0-180 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a solution cell.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons to induce ionization and fragmentation.

    • ESI-MS: Infuse the sample solution into the ESI source to generate protonated or sodiated molecular ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Key Structural Features

To visually represent the molecule and its key spectroscopic correlations, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

Molecular Ion\n[M]⁺\nm/z 227 Molecular Ion [M]⁺ m/z 227 Loss of NO₂\n[M - NO₂]⁺\nm/z 181 Loss of NO₂ [M - NO₂]⁺ m/z 181 Molecular Ion\n[M]⁺\nm/z 227->Loss of NO₂\n[M - NO₂]⁺\nm/z 181 Loss of C₅H₁₁O\n[M - C₅H₁₁O]⁺\nm/z 156 Loss of C₅H₁₁O [M - C₅H₁₁O]⁺ m/z 156 Molecular Ion\n[M]⁺\nm/z 227->Loss of C₅H₁₁O\n[M - C₅H₁₁O]⁺\nm/z 156 Pentyloxy fragment\n[C₅H₁₁]⁺\nm/z 71 Pentyloxy fragment [C₅H₁₁]⁺ m/z 71 Molecular Ion\n[M]⁺\nm/z 227->Pentyloxy fragment\n[C₅H₁₁]⁺\nm/z 71 Loss of NO\n[M - C₅H₁₁O - NO]⁺\nm/z 126 Loss of NO [M - C₅H₁₁O - NO]⁺ m/z 126 Loss of C₅H₁₁O\n[M - C₅H₁₁O]⁺\nm/z 156->Loss of NO\n[M - C₅H₁₁O - NO]⁺\nm/z 126

Figure 2: Predicted key fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we have predicted the key features of its NMR, IR, and MS spectra. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers in the synthesis, characterization, and application of this and related molecules. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, nitro-. Retrieved from [Link]

Sources

A Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a key synthetic intermediate in pharmaceutical and materials science research. We will dissect the molecule's inherent reactivity, which is governed by the interplay of its three key functional groups: an activating nitro group, a labile fluorine leaving group, and a sterically influential pentyloxy chain. This document offers a comprehensive overview, from its fundamental physicochemical properties to detailed, field-proven protocols for its synthesis and subsequent transformations. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers aiming to leverage this building block in the development of complex molecular architectures.

Core Concepts: Understanding the Molecular Architecture

This compound (CAS No. 94832-26-5) is an aromatic compound distinguished by a unique substitution pattern that endows it with significant synthetic utility.[1][2] The benzene ring is functionalized with:

  • A nitro group (-NO₂) , which is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SₙAr).[3][4]

  • A fluoro group (-F) positioned para to the nitro group. The strong electron-withdrawing effect of the nitro group makes this fluorine an excellent leaving group in SₙAr reactions.[3][5]

  • A pentyloxy group (-OC₅H₁₁) , an ether linkage that adds lipophilicity and can influence the molecule's solubility and steric profile.

This specific arrangement of functional groups makes the molecule a prime candidate for sequential, regioselective modifications, rendering it a valuable intermediate in multi-step synthetic pathways.

Physicochemical Properties

A clear understanding of the physical properties of a building block is paramount for its effective use in experimental design, particularly for reaction setup and purification.

PropertyValueSource
CAS Number 94832-26-5[1][2][6]
Molecular Formula C₁₁H₁₄FNO₃[1][2]
Molecular Weight 227.23 g/mol [1][2]
Storage Room temperature, sealed in dry conditions[1][6]
Appearance Not specified, but related compounds are often yellow liquids or low-melting solids[7]

Synthesis of the Building Block: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[8][9][10] This classic Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[8][9][11] In this context, 4-fluoro-2-nitrophenol is deprotonated to form a nucleophilic phenoxide, which then attacks a primary pentyl halide, such as 1-bromopentane.

Rationale for Experimental Design
  • Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenol (pKa ≈ 7.2) but not so strong as to promote side reactions. Sodium hydride (NaH) is an alternative for a more forceful, irreversible deprotonation.[8]

  • Choice of Alkylating Agent: A primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane) is required to ensure the reaction proceeds via an Sₙ2 mechanism. Secondary or tertiary halides would lead to elimination (E2) as the major competing pathway.[8][9]

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) is preferred. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thereby accelerating the Sₙ2 reaction rate.[8][10]

Visualized Workflow: Williamson Ether Synthesis

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation Flask Round-Bottom Flask Stir Stir at RT (15 min) Flask->Stir 1 Reagents 4-Fluoro-2-nitrophenol + K₂CO₃ (Base) Reagents->Flask Solvent Acetonitrile (Solvent) Solvent->Flask Add_Halide Add 1-Bromopentane Stir->Add_Halide 2 Heat Reflux (e.g., 80°C) Monitor by TLC Add_Halide->Heat 3 Filter Filter solids (K₂CO₃, KBr) Heat->Filter 4 Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate 5 Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Evaporate->Extract 6 Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry 7 Final_Evap Concentrate to yield Crude Product Dry->Final_Evap 8

Caption: Workflow for the Williamson ether synthesis of the title compound.

Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-nitrophenol (10 mmol, 1.57 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).[10]

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes. Add 1-bromopentane (12 mmol, 1.81 g, 1.5 mL) dropwise to the stirring mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Work-up: After cooling to room temperature, filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of ethyl acetate. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further via column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Key Transformations: Leveraging the Building Block

The synthetic power of this compound lies in the distinct reactivity of its fluoro and nitro groups.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing nitro group in the para position. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, lowering the activation energy.[3][4][12][13]

Common Nucleophiles:

  • Amines (primary and secondary)

  • Alkoxides and Phenoxides

  • Thiolates

SnAr cluster_mech Mechanism Reactants This compound + Nu:⁻ Attack Nucleophilic Attack on C-F carbon Reactants->Attack Meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Rate-determining step Loss_LG Loss of Leaving Group (Fluoride ion) Meisenheimer->Loss_LG Fast Product Substituted Product Loss_LG->Product

Caption: Key stages of the Nucleophilic Aromatic Substitution (SₙAr) reaction.

  • Setup: In a sealed vial, dissolve this compound (1 mmol) in a polar aprotic solvent like DMSO or DMF (5 mL).

  • Addition: Add the desired amine (1.2-2.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 mmol).

  • Reaction: Heat the mixture at 80-120°C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude material by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.[14] This conversion opens up a new avenue for functionalization, such as amide bond formation or diazotization.

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂, Pd/C, PtO₂. This method is clean but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).[15][16]

  • Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl, Zn/CH₃COOH. These are classic, robust, and cost-effective methods.[16][17]

  • Transfer Hydrogenation: Using reagents like ammonium formate with Pd/C.

G cluster_reaction Reduction using SnCl₂ cluster_workup Work-up & Isolation Start 4-Fluoro-1-amino-2-(pentyloxy)benzene (Starting Material) Reagents Add SnCl₂·2H₂O in Ethanol Start->Reagents 1 Heat Reflux for 1-3 hours Reagents->Heat 2 Basify Quench & Basify (e.g., sat. NaHCO₃) Heat->Basify 3 Filter Filter Tin Salts Basify->Filter 4 Extract Extract with EtOAc Filter->Extract 5 Purify Dry, Concentrate & Purify Extract->Purify 6 Product Target Aniline Derivative Purify->Product

Caption: Workflow for the reduction of the nitro group to an amine.

  • Setup: Dissolve this compound (5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5.64 g) to the solution.

  • Reaction: Heat the mixture to reflux (78°C) for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases.

  • Isolation: Filter the resulting white precipitate (tin salts) through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding aniline derivative.

Safety and Handling

As with all nitroaromatic and fluoroaromatic compounds, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][19]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[20][21] Avoid inhalation of vapors and contact with skin and eyes.[20][22]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[18][21]

  • Toxicity: Nitroaromatic compounds are often toxic and may cause damage to organs through prolonged or repeated exposure. They can be harmful if swallowed, inhaled, or absorbed through the skin.[18][21][22] Immediate medical attention is required in case of significant exposure.[20]

Conclusion

This compound is a strategically designed synthetic building block whose value is derived from the predictable and distinct reactivity of its functional groups. The ability to perform selective nucleophilic aromatic substitution at the C-F bond, followed by or preceded by the reduction of the nitro group to a versatile amine, provides a powerful and logical pathway for the construction of complex, polysubstituted aromatic systems. This guide has outlined the fundamental principles, reliable synthetic protocols, and key transformations that enable researchers to effectively incorporate this molecule into their synthetic programs, particularly in the fields of drug discovery and materials science.

References

  • Wikipedia. 4-Fluoronitrobenzene. Available at: [Link]

  • Oakwood Chemical. This compound, min 98%. Available at: [Link]

  • SINFOO Chemical Solutions Co., Ltd. This compound. Available at: [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • YouTube. The Williamson Ether Synthesis | Named Reactions [Ep. 1]. Available at: [Link]

  • BIOFOUNT. This compound. Available at: [Link]

  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • YouTube. Reduction of nitrobenzene. Available at: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Available at: [Link]

  • YouTube. reduction of nitro groups. Available at: [Link]

  • NIH National Center for Biotechnology Information. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Available at: [Link]

  • NIST WebBook. Benzene, 1-fluoro-4-nitro-. Available at: [Link]

  • Google Patents. Preparation of fluoronitrobenzene.
  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Google Patents. Water phase synthesis process of difluoromethoxy nitrobenzene.
  • NIH National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

Sources

Reactivity of the nitro group in "4-Fluoro-1-nitro-2-(pentyloxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Fluoro-1-nitro-2-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in modern organic synthesis, valued for its tailored reactivity which is primarily dictated by the electronic interplay of its three distinct functional groups on the aromatic scaffold. This guide provides a comprehensive analysis of the reactivity centered on the nitro group, exploring its dual role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and as a versatile functional handle for chemical reduction. We will dissect the underlying electronic principles, provide field-proven experimental protocols, and illustrate key mechanisms and workflows to offer a practical and in-depth resource for professionals in chemical and pharmaceutical development.

The Electronic Architecture of this compound

The reactivity of this substituted benzene is not random; it is a finely tuned system governed by the electronic and steric influences of its substituents. A clear understanding of these effects is paramount to predicting and controlling its chemical behavior.

  • The Nitro Group (-NO₂): This is the dominant activating group for nucleophilic attack. It exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This effect significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. Crucially, the resonance stabilization is most effective at the ortho and para positions relative to the nitro group.

  • The Fluoro Group (-F): As a halogen, fluorine is highly electronegative, contributing a strong inductive (-I) electron-withdrawal. While it has a weak resonance-donating effect (+M), its inductive effect and its capacity to act as an excellent leaving group in SNAr reactions are its defining characteristics in this context.[1]

  • The Pentyloxy Group (-OC₅H₁₁): This alkoxy group has a dual nature. It is inductively withdrawing (-I) due to the oxygen atom's electronegativity but is a strong resonance donor (+M) through its lone pairs. The +M effect is dominant, increasing electron density at the ortho and para positions relative to itself.

In this compound, these effects converge. The nitro group is positioned para to the fluorine, placing the C-F bond in an ideal position for activation towards nucleophilic attack. The negative charge of the reaction intermediate (the Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[2][3][4][5]

Key Transformations Involving the Nitro Group

The nitro group's utility is twofold: it facilitates the substitution of other groups on the ring and can itself be transformed into one of the most valuable functional groups in medicinal chemistry—the aniline.

The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this molecule is the SNAr, where the fluoride is displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Stabilization: The negative charge of this intermediate is delocalized across the aromatic ring and, most importantly, onto the electronegative oxygen atoms of the para-nitro group. This stabilization is the critical factor that lowers the activation energy for the reaction.[4][6]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the fluoride leaving group.

// Reactants Reactants [label=< this compound

>];

Nu [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Product Product [label=< Substitution Product

>];

LeavingGroup [label="F⁻", fontcolor="#34A853"];

// Arrows Reactants -> Intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; Intermediate -> Product [label="- F⁻", fontcolor="#34A853"]; {rank=same; Reactants; Nu;} {rank=same; Product; LeavingGroup;} } Caption: SNAr mechanism showing nucleophilic attack and stabilization.

Experimental Protocol: SNAr with Pyrrolidine

This protocol describes a representative SNAr reaction under continuous flow conditions, adapted from established methodologies for similar substrates.[7][8]

  • Reagent Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous Tetrahydrofuran (THF).

    • Prepare a 0.4 M solution of pyrrolidine in anhydrous THF.

  • System Setup:

    • Use a continuous flow reactor system equipped with two syringe pumps and a heated reaction coil (e.g., stainless steel, 10 mL volume).

    • Set the reactor coil temperature to 120 °C.

    • Set the system back-pressure regulator to 10 bar (150 psi) to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump the two reagent solutions at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer just before the heated reaction coil. This provides a residence time of 10 minutes in the reactor.

  • Work-up and Isolation:

    • Collect the reactor output after the system has reached a steady state.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel to yield the desired N-substituted product.

Causality Behind Experimental Choices:

  • Solvent (THF): A polar aprotic solvent is used because it effectively solvates the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

  • Temperature and Pressure: Elevated temperature increases the reaction rate. The use of a sealed flow reactor allows for temperatures above the solvent's boiling point by applying back pressure, significantly accelerating the substitution.[8]

  • Stoichiometry: A slight excess of the nucleophile (pyrrolidine) is used to drive the reaction to completion.

Reduction of the Nitro Group to a Primary Amine

The transformation of the nitro group into an amine is a cornerstone of synthetic chemistry, unlocking a plethora of subsequent functionalization possibilities. This reduction must often be performed chemoselectively, preserving other functional groups.

Significance: Aromatic amines are precursors to amides, sulfonamides, ureas, and diazonium salts, making them highly versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[9][10]

Methods of Reduction: A variety of methods exist, each with its own advantages regarding cost, selectivity, and reaction conditions.

MethodReagentTypical ConditionsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂Methanol or Ethanol, RT, 1-4 atmHigh yield, clean reactionCan reduce other functional groups (alkenes, alkynes, etc.), requires specialized pressure equipment
Metal-Acid Reduction Fe/HCl or SnCl₂/HClEthanol/Water, RefluxInexpensive, robustHarsh acidic conditions, stoichiometric metal waste
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, RefluxAvoids use of H₂ gas, generally mildCatalyst cost
Selective Chemical Reduction Zinc/Hydrazine GlyoxylateMethanol, RTHighly selective, mild, avoids strong acids and expensive catalystsReagent preparation required

Experimental Protocol: Reduction with Tin(II) Chloride

This is a widely used, reliable, and relatively mild method for nitro group reduction.[11]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10 mL per gram of substrate).

    • Add 3.0 to 4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78 °C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 3 M NaOH solution until the pH is basic (pH > 8). This will precipitate tin salts and deprotonate the amine product.

    • Extract the aqueous slurry with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate under reduced pressure to yield the crude 4-amino-3-(pentyloxy)fluorobenzene, which can be further purified if necessary.

Reduction_Workflow Start 4-Fluoro-1-nitro-2- (pentyloxy)benzene in EtOH Reagent Add SnCl₂·2H₂O (3-4 eq.) Start->Reagent Heat Reflux (78°C) Monitor by TLC Reagent->Heat Workup Quench on ice Basify with NaHCO₃ (aq) Heat->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purify Dry (Na₂SO₄) Concentrate in vacuo Extraction->Purify Product 4-Amino-3-(pentyloxy)fluorobenzene Purify->Product

Summary and Applications in Drug Discovery

The reactivity profile of this compound makes it a valuable bifunctional building block.

  • SNAr Handle: The activated fluorine atom allows for the facile introduction of various nitrogen, oxygen, or sulfur nucleophiles, enabling the construction of diverse molecular libraries.

  • Amine Precursor: The nitro group serves as a masked amine. Its reduction provides a key aniline intermediate, which is a common structural motif in kinase inhibitors, GPCR ligands, and other classes of therapeutic agents.

  • Physicochemical Modulation: The pentyloxy chain imparts lipophilicity, which can enhance cell permeability and modulate pharmacokinetic properties. The fluorine atom, if retained, can improve metabolic stability and binding affinity through favorable electronic interactions.[12]

References

  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsoejtp7DMXF9KrPqftO2E0_rZqLrsB2unhB_3S8ipTWrWgPTEVCUzTT7ca_FtQMhltnSJ_wCq2Tenrh42qZW4J7pUfdVax99lFcrfnC_sPiFvGQyyuuKKZeuf_bOvDkr2RKBo9pvNFaOZTeLuZCRREMNX91-ihrFr8QPdDil4EvLm7muqlknzfsVAyb_sPfTnezxf7mukcZdGrlp77KRB2hy9a3iNak59I7HTPJbYuJL524n85mqwK57H4dK2emxiuEHOpERXsAxl]
  • A new reagent for selective reduction of nitro group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4pAX89Jz8SD7wpDJwh02dcdJUd9KC4sD2kq6iUAtWXOX0c5UuSV1ezfSP8pGaa4i1pH9_O-q6-VZQ7ZpU_8RrziLhzkZwKbxFaLjECSi1IObFjJh5izdKNbM4PVwNwfltFKbm20D3ZdfP3yQhXQ8HqQaOJaQPMAGW_VH7QsKGcHheXAPkPc2AA5zCBDdiQA==]
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-5-Nucleophilic-aromatic-substitution-of-4-fluoro-1-nitrobenzene-15-with_fig4_51082570]
  • Reduction of nitro compounds - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiYIsfJyDWUTqCwVQrAlfweg0Uuk8a4w9iOTPUlDlfncyo2X-IL0TZuaaEejusqKNQjHn2xN9qMvZ2y7fan1C_hMteNIB8qnzptPf40E1gRUR39_HYXM4IWPezp1uayJqVbcD6RPjfHG2HSAfq2bB2Ek6plBfCf6Lr8jFXrUAS_rH5nhj75vVqmpZuQ9rBWiAhwt-T76Jt7xd0LXB4iuO_bfcF1T3JfVYHOIf3E8pVV4_MzSxympF97ySKtsq_ofRx]
  • This compound, min 98%, 100 grams. [URL: https://www.analytics-shop.com/us/4-fluoro-1-nitro-2-pentyloxy-benzene-min-98.html]
  • This compound - SINFOO Chemical Solutions Co., Ltd. [URL: https://www.sinfoobiochem.com/4-fluoro-1-nitro-2-pentyloxy-benzene-cas-94832-26-5-item-a039395.html]
  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3998291/]
  • 94832-26-5|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/94832-26-5.html]
  • 4-Fluoronitrobenzene - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Fluoronitrobenzene]
  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reaction-of-1-fluoro-4-nitrobenzene-15-with_fig5_51082570]
  • Reduction of nitrobenzene - YouTube. [URL: https://www.youtube.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Aromaticity_and_Reactions_of_Benzene/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products]
  • reduction of nitro - YouTube. [URL: https://www.youtube.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631189/]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4795]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. [URL: https://www.mdpi.com/1422-0067/21/20/7751]
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [URL: https://chemistry.stackexchange.com/questions/97960/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitutio]

Sources

A Technical Guide to the Reactivity of 4-Fluoro-1-nitro-2-(pentyloxy)benzene: The Directing and Modulating Role of the Pentyloxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The document focuses specifically on the multifaceted role of the pentyloxy group in modulating the electronic and steric environment of the aromatic ring. We will dissect how this alkoxy substituent, in concert with the powerful electron-withdrawing nitro group and the fluoro leaving group, dictates the molecule's behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Molecular Architecture and Substituent Effects

The reactivity of a substituted benzene ring is a direct consequence of the interplay between the electronic and steric effects of its substituents. In this compound, three distinct functional groups contribute to the overall character of the molecule.

  • Nitro Group (-NO₂): Positioned at C1, the nitro group is a potent deactivating group in the context of electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-R) effects.[1] Conversely, these same properties make it a powerful activating group for nucleophilic aromatic substitution (SNAr), as it can effectively stabilize the anionic Meisenheimer intermediate.[2][3][4]

  • Fluoro Group (-F): Located at C4, the fluorine atom serves as the primary leaving group in SNAr reactions. Its high electronegativity makes the ipso-carbon (C4) highly electrophilic and susceptible to nucleophilic attack. In SNAr, the rate-determining step is often the initial attack by the nucleophile, which is accelerated by the strong inductive pull of fluorine.[5]

  • Pentyloxy Group (-OC₅H₁₁): Situated at C2, the pentyloxy group is an alkoxy ether. Its influence is more nuanced, exhibiting a dual electronic character that is central to the molecule's reactivity.[6][7]

The following diagram illustrates the primary electronic influences of each substituent on the aromatic ring.

Sources

An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic underpinnings, and practical applications of this compound, with a particular focus on its emerging role in the development of targeted protein degraders.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (CAS No. 94832-26-5) is a substituted nitroaromatic compound that has garnered interest as a valuable intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its structure, featuring a fluorine atom, a nitro group, and a pentyloxy chain on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine and pentyloxy groups can be strategically utilized for further molecular elaboration and to modulate properties such as lipophilicity and metabolic stability in drug candidates.[5]

This guide will elucidate the synthetic pathway to this compound, provide a detailed experimental protocol, and explore its application as a crucial component in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.

Synthesis of this compound: A Practical Approach

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[6][7] In this case, 4-fluoro-2-nitrophenol serves as the phenolic precursor, and a pentyl halide, such as 1-bromopentane, acts as the alkylating agent.

Reaction Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of 4-fluoro-2-nitrophenol by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the pentyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether product. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol, facilitating its deprotonation.

Williamson_Ether_Synthesis

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Fluoro-2-nitrophenol

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (10.0 g, 63.7 mmol) and anhydrous potassium carbonate (13.2 g, 95.5 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes. To this mixture, add 1-bromopentane (11.5 g, 76.4 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 50 mL of water and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Data Presentation: Key Reaction Parameters
ParameterValue
Starting Material 4-Fluoro-2-nitrophenol
Alkylating Agent 1-Bromopentane
Base Potassium Carbonate
Solvent Acetone
Reaction Temperature Reflux (~56 °C)
Reaction Time 12-16 hours
Typical Yield >85% (after purification)

Application in the Synthesis of Protein Degraders (PROTACs)

A significant application of this compound is its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

Role as a Versatile Linker Precursor

The this compound moiety can be incorporated into the linker region of a PROTAC. The nitro group can be readily reduced to an amine, which provides a handle for further functionalization, such as amide bond formation to connect to either the target protein ligand or the E3 ligase ligand. The fluorine atom can be displaced via nucleophilic aromatic substitution to attach other components of the PROTAC molecule. The pentyloxy chain contributes to the overall length and lipophilicity of the linker, which are critical parameters for optimizing the efficacy of a PROTAC.

PROTAC_Synthesis_Workflow

Illustrative Synthetic Application: A PROTAC Construct

The following section outlines a representative, though illustrative, synthetic strategy for utilizing this compound in the construction of a hypothetical PROTAC targeting a protein of interest (POI).

Step 1: Reduction of the Nitro Group

The nitro group of this compound is reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed. This yields 4-fluoro-2-(pentyloxy)aniline.

Step 2: Amide Coupling with a Target Protein Ligand

The resulting aniline derivative is then coupled with a carboxylic acid-functionalized ligand for the target protein of interest. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) are used to facilitate the formation of a stable amide bond.

Step 3: Nucleophilic Aromatic Substitution with an E3 Ligase Ligand

The fluorine atom on the aromatic ring of the intermediate from Step 2 is then displaced by a nucleophilic handle on the E3 ligase ligand (e.g., a hydroxyl or amino group). This nucleophilic aromatic substitution reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at an elevated temperature, often in the presence of a base. This final step connects all three components—the target protein ligand, the linker derived from this compound, and the E3 ligase ligand—to form the final PROTAC molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, nitroaromatic compounds should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a strategically functionalized aromatic compound with significant utility in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the orthogonal reactivity of its functional groups make it an attractive building block for the construction of complex molecules. Its emerging role in the synthesis of PROTACs highlights its potential to contribute to the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

  • ChemRxiv. (2022). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein (ATR). ChemRxiv. Retrieved from [Link]

  • Cui, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936. Retrieved from [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984. Retrieved from [Link]

  • Sinfoo. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of fluoronitrobenzene.
  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4941. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Ann Med Chem Res 2(1): 1015. Retrieved from [Link]

  • IRO Journals. (2018). Significance of Fluorine in Medicinal Chemistry: A Review. International Research Journal of Pharmacy, 9(8), 1-5. Retrieved from [Link]

Sources

The Fluoronitrobenzene Moiety: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Synthesis, Reactivity, and Application in Drug Discovery

Abstract

Fluoronitrobenzene derivatives represent a cornerstone class of reagents and structural motifs in contemporary medicinal chemistry. Characterized by a benzene ring substituted with a highly electronegative fluorine atom and a potent electron-widespreading nitro group, these compounds exhibit unique reactivity that has been strategically exploited by researchers. Their utility spans from foundational building blocks in multi-step syntheses to highly specific covalent warheads for targeted enzyme inhibition and sophisticated chemical probes for exploring complex biological systems. This guide provides an in-depth analysis of the core principles governing fluoronitrobenzene chemistry, detailing their synthesis, the mechanism of their hallmark nucleophilic aromatic substitution (SNAr) reactivity, and their multifaceted applications in drug discovery. We will explore their role in the design of targeted covalent inhibitors, using the pursuit of NUDT5 inhibitors as a key case study, and their application in activity-based protein profiling (ABPP) for target identification and validation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into harnessing the power of fluoronitrobenzene derivatives.

Part 1: Foundational Chemistry of Fluoronitrobenzene Derivatives

Fluoronitrobenzenes are aromatic compounds with the molecular formula C₆H₄FNO₂.[1] The interplay between the fluorine atom and the nitro group dictates their chemical behavior and establishes their value in medicinal chemistry. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it highly susceptible to nucleophilic attack, while the fluorine atom serves as an excellent leaving group.[2][3]

Synthesis of the Core Scaffold

Access to the three primary isomers—ortho, meta, and para-fluoronitrobenzene—is critical for their application. Several synthetic strategies are employed, with the choice depending on the desired isomer, scale, and available starting materials.

  • Halogen Exchange (Halex) Process: This is a common industrial method, particularly for synthesizing 1-fluoro-4-nitrobenzene. It involves the nucleophilic substitution of a chlorine atom from a chloronitrobenzene precursor using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like DMSO or sulfolane at elevated temperatures.[2][4]

  • Direct Nitration: The nitration of fluorobenzene can yield a mixture of isomers. The directing effects of the fluorine substituent must be considered to control the regioselectivity of the reaction.[1][2]

  • Balz-Schiemann Reaction: This method proceeds via a diazonium salt intermediate. An aniline derivative is first diazotized, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.[2]

The Nucleophilic Aromatic Substitution (SNAr) Reaction: The Engine of Reactivity

The defining characteristic of fluoronitrobenzenes is their propensity to undergo Nucleophilic Aromatic Substitution (SNAr). Unlike typical SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction is a distinct pathway for substitution on an aromatic ring.[5]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition & Meisenheimer Complex Formation: A nucleophile attacks the electrophilic carbon atom bearing the fluorine leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6][7] The negative charge of this intermediate is effectively delocalized by the potent electron-withdrawing nitro group, a critical factor for stabilizing this high-energy species.[5][6]

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a proficient leaving group in this context.[6][7]

The position of the nitro group is paramount. For effective stabilization of the Meisenheimer complex and thus a rapid reaction rate, the nitro group must be positioned ortho or para to the fluorine atom.[6][7] A meta-positioned nitro group cannot participate in resonance delocalization of the negative charge, resulting in a significantly slower reaction.[6]


// Nodes Reactants [label="Fluoronitrobenzene + Nucleophile (Nu⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; TransitionState1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Meisenheimer [label=<Meisenheimer Complex (Resonance Stabilized Anion)>, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Substituted Product + Fluoride (F⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionState1 [label="Step 1: Addition (Rate-Determining)"]; TransitionState1 -> Meisenheimer; Meisenheimer -> TransitionState2 [label="Step 2: Elimination"]; TransitionState2 -> Products;

// Invisible nodes for alignment subgraph { rank=same; Reactants; Meisenheimer; Products; } }

General mechanism of the SNAr reaction.

Part 2: Applications in Medicinal Chemistry and Drug Discovery

The reliable and predictable reactivity of fluoronitrobenzenes makes them exceptionally versatile in the drug discovery pipeline. They serve not only as foundational scaffolds but also as reactive "warheads" for creating covalent inhibitors and as probes for chemical biology.

Fluoronitrobenzenes as Covalent Inhibitors

Targeted covalent inhibitors have seen a resurgence in drug discovery, offering benefits such as high potency, prolonged duration of action, and the ability to overcome drug resistance.[8] The fluoronitrobenzene moiety can act as a "masked" electrophile, reacting with nucleophilic amino acid residues (primarily cysteine, but also lysine or tyrosine) within a protein's binding pocket.

The principle relies on the SNAr mechanism. Upon binding to the target protein, a suitably positioned nucleophilic residue attacks the fluoronitrobenzene ring, displacing the fluoride and forming a stable, covalent bond. This irreversible modification can permanently disable the protein's function.

Case Study: The Pursuit of Covalent NUDT5 Inhibitors

NUDT5 (Nudix Hydrolase 5) is an enzyme that plays a critical role in ADP-ribose metabolism and has been implicated in driving hormone-dependent gene regulation and proliferation in breast cancer cells.[9][10] As such, inhibiting NUDT5 has emerged as a promising therapeutic strategy for certain cancers.[2][11][12]

Researchers have explored the possibility of developing covalent inhibitors to target NUDT5. One approach involved repurposing known kinase inhibitors with electrophilic warheads. For instance, the FDA-approved BTK inhibitor ibrutinib, which contains an acrylamide warhead, was surprisingly identified as a non-covalent inhibitor of NUDT5.[1][6] This led to structure-activity relationship (SAR) studies to develop new covalent NUDT5 inhibitors targeting a cysteine residue (C139) near the active site.[1] However, attempts to create covalent adducts by incorporating electrophilic warheads onto the ibrutinib scaffold were unsuccessful; intact protein mass spectrometry analysis showed that the compounds did not form covalent bonds with NUDT5.[1]

This case study provides a crucial insight for drug developers: the presence of an electrophilic warhead and a nearby nucleophile is not sufficient to guarantee covalent modification. The precise geometry and electronic environment of the active site must be perfectly aligned to facilitate the reaction. While a fluoronitrobenzene-based covalent inhibitor for NUDT5 has yet to be successfully developed, the target remains an important area of research, and the principles learned inform the broader field of covalent inhibitor design.[1][2][11]

As Versatile Scaffolds in Synthesis

Beyond their use as covalent warheads, fluoronitrobenzenes are workhorse intermediates in synthetic campaigns. The SNAr reaction provides a robust method for coupling different molecular fragments. For example, 1-fluoro-4-nitrobenzene is a precursor for 4-fluoroaniline, a key building block for the fungicide fluoroimide and other agrochemicals.[3][13] In pharmaceutical synthesis, it serves as an intermediate for various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[3][11]


// Nodes Start [label="1-Fluoro-4-nitrobenzene\n(Starting Material)", fillcolor="#FFFFFF", fontcolor="#202124"]; SNAr [label="S-N-Ar Reaction\n(e.g., with R-SH, R-OH, R-NH2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Substituted Nitrobenzene\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Nitro Group Reduction\n(-NO2 -> -NH2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aniline [label="Substituted Fluoroaniline", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Further Functionalization\n(e.g., Amide Coupling, Cross-Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Complex Drug-like Molecule\n(API Candidate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SNAr; SNAr -> Intermediate; Intermediate -> Reduction; Reduction -> Aniline; Aniline -> Coupling; Coupling -> Final; }

Synthetic utility of fluoronitrobenzene.

In Chemical Biology and Activity-Based Protein Profiling (ABPP)

The ability of fluoronitrobenzenes to selectively react with nucleophilic amino acids has made them invaluable tools in chemical biology. The classic example is 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent . In the 1940s, Frederick Sanger used FDNB to label the N-terminal amino group of insulin. After protein hydrolysis, the labeled amino acid could be identified, a foundational technique that led to the first sequencing of a protein and a Nobel Prize.

This principle has evolved into the modern technique of Activity-Based Protein Profiling (ABPP). ABPP uses small-molecule chemical probes to assess the functional state of entire enzyme families directly in native biological systems. These probes typically contain a reactive group (a "warhead") that covalently modifies the active site of a target enzyme.

Recent research has focused on rationally tuning the reactivity of fluorobenzene-based probes for cysteine-selective protein modification.[1] By varying the number of fluorine substituents and the nature of the electron-withdrawing group (such as a nitro group), probes can be optimized for chemoselective arylation of cysteine residues in proteins under aqueous conditions.[1] These tuned probes, often equipped with a reporter tag like biotin or a fluorophore, can be used for activity-based profiling in cell lysates to identify and quantify active enzymes.[1]


// Nodes Proteome [label="Complex Proteome\n(e.g., Cell Lysate)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Probe [label="Fluoronitrobenzene Probe\n(Warhead + Reporter Tag)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(Covalent Labeling of Active Enzymes)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabeledProteome [label="Labeled Proteome", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analysis", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Gel [label="Gel-Based Analysis\n(Fluorescence Scan)", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(Target ID & Quantification)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Proteome -> Incubation; Probe -> Incubation; Incubation -> LabeledProteome; LabeledProteome -> Analysis; Analysis -> Gel [label="Reporter = Fluorophore"]; Analysis -> MS [label="Reporter = Biotin"]; }

Workflow for Activity-Based Protein Profiling.

Part 3: Experimental Protocols & Practical Considerations

General Protocol for SNAr with a Thiol Nucleophile

This protocol describes a representative SNAr reaction between 1-fluoro-4-nitrobenzene and a generic thiol, mimicking the reaction with a cysteine residue.

Objective: To synthesize a 4-nitrophenyl thioether.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • Thiol (e.g., benzyl mercaptan) (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel (round-bottom flask), magnetic stirrer

  • TLC plates, ethyl acetate, brine, anhydrous MgSO₄

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 1-fluoro-4-nitrobenzene (1.0 eq) and dissolve it in anhydrous DMF or DMSO.

  • Addition of Reagents: Add the thiol (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).[9]

    • Causality: Anhydrous solvent is crucial to prevent side reactions with water. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is the active nucleophile in the reaction. An excess of the nucleophile and base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]

    • Self-Validation: The appearance of a new, more polar spot on the TLC plate and the disappearance of the starting material spot indicate that the reaction is proceeding.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).[9] Combine the organic layers.

    • Causality: This step quenches the reaction and separates the organic product from the water-soluble inorganic salts (like KF and excess base).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[9] The crude product can then be purified by column chromatography on silica gel.[9]

Data Presentation & Analytical Characterization

Table 1: Relative Reactivity of Halonitrobenzenes in SNAr

The identity of the halogen leaving group significantly impacts the rate of SNAr reactions. Fluorine's high electronegativity makes the attached carbon highly electrophilic and susceptible to attack, which is the rate-determining step, thus accelerating the reaction.[7]

Leaving Group (X in 4-nitro-X-benzene)Relative RateRationale
-F ~3000 Highest electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic for attack.
-Cl 1Serves as a baseline for comparison.
-Br ~0.8Less electronegative than Cl, leading to a slightly slower reaction rate.
-I ~0.4Least electronegative, resulting in the slowest reaction rate among the halogens.

Table 2: Expected Mass Shift in Mass Spectrometry upon Covalent Modification

Mass spectrometry is a primary tool for confirming the covalent modification of a protein. The reaction of a fluoronitrobenzene derivative with a protein results in a predictable mass increase.

Reagent Fragment AddedReacting ResidueMass Increase (Da)
Dinitrophenyl (from FDNB)Cysteine167.00
Dinitrophenyl (from FDNB)Lysine (N-terminus)167.00
Nitrophenyl (from FNB)Cysteine122.01
Nitrophenyl (from FNB)Lysine (N-terminus)122.01

Note: Mass increase calculated as (Mass of Reagent - Mass of HF).

Safety and Handling

Fluoronitrobenzene derivatives are reactive and toxic compounds that require careful handling.[1] They are classified as toxic if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation and may lead to methemoglobinemia upon exposure.[1]

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not let the product enter drains.

Part 4: Conclusion and Future Outlook

Fluoronitrobenzene derivatives have firmly established their place in the medicinal chemist's toolbox. Their predictable and robust SNAr reactivity provides a reliable method for molecular construction and for the targeted covalent modification of proteins. While the classic application as Sanger's reagent revolutionized protein chemistry, modern adaptations continue to push the boundaries of chemical biology, enabling the development of finely tuned chemical probes for activity-based protein profiling.

The future of fluoronitrobenzene chemistry in drug discovery is bright. The ongoing quest for selective covalent inhibitors for challenging targets like kinases and other enzymes will continue to rely on warheads derived from these scaffolds. Furthermore, as our understanding of complex biological systems deepens, the demand for sophisticated chemical probes to dissect protein function in native environments will grow. The rational design of next-generation fluoronitrobenzene probes, with tailored reactivity and integrated reporter functionalities, will be instrumental in meeting this demand and uncovering new therapeutic opportunities.

References

  • Vertex AI Search. (n.d.). Fluoronitrobenzene.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
  • Wikipedia. (2023). 1-Fluoro-2,4-dinitrobenzene.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Grokipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
  • Fang, C., et al. (2021). Activity-based protein profiling: A graphical review. PMC.
  • BenchChem. (2025). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.
  • ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.
  • Huber, K. V., et al. (2024). Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist. Journal of Medicinal Chemistry.
  • ChemicalBook. (2025). 4-Fluoronitrobenzene - Safety Data Sheet.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Quora. (2014). How does Sanger's reagent work?.
  • Wikipedia. (2023). 4-Fluoronitrobenzene.
  • Page, B. D. G., et al. (2018). Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells. Nature Communications.
  • Quan, L., et al. (2020). Identification of NUDT5 Inhibitors From Approved Drugs. Frontiers in Pharmacology.
  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications.
  • BenchChem. (2025). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubMed. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification.
  • Khan, I., et al. (2023). Identification of promising inhibitors against breast cancer disease by targeting NUDIX hydrolase 5 (NUDT5) biomolecule. Journal of Biomolecular Structure and Dynamics.
  • ResearchGate. (n.d.). Development of potent NUDT5 inhibitors from a high-throughput screening....
  • BellBrook Labs. (2021). Exploring the Use of NUDT5 Inhibitors to Treat Breast Cancer.
  • ResearchGate. (n.d.). Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for converting the versatile building block, 4-Fluoro-1-nitro-2-(pentyloxy)benzene, into high-value heterocyclic compounds. The strategic positioning of the nitro, fluoro, and pentyloxy groups provides two primary, orthogonal reaction pathways for molecular elaboration. We will explore detailed methodologies focusing on: 1) initial reduction of the nitro group to an aniline intermediate for subsequent cyclization, and 2) nucleophilic aromatic substitution (SNAr) of the activated fluorine atom to introduce key functionalities for constructing diverse heterocyclic cores such as benzimidazoles, benzoxazoles, and phenothiazines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to guide synthetic design.

Introduction: The Strategic Value of this compound

This compound (CAS No. 94832-26-5) is a substituted nitroaromatic compound poised for complex molecule synthesis.[1][2][3] Its utility stems from two key reactive sites that can be addressed with high selectivity:

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine (aniline). Aniline derivatives are foundational precursors for a vast array of nitrogen-containing heterocycles.[4][5] The reduction is a robust and well-documented transformation, offering a reliable entry point into further synthetic manipulations.[6][7]

  • The Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr).[8][9] This allows for the precise and efficient displacement of fluoride—an excellent leaving group—by a wide range of nucleophiles (N, O, S), enabling the strategic installation of functionalities required for subsequent cyclization reactions.[10][11][12]

The pentyloxy group provides steric bulk and modulates solubility, often remaining as a stable spectator group throughout the synthetic sequences described herein. The strategic interplay between these functional groups makes this starting material a powerful platform for generating libraries of complex heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[13][14]

Overview of Synthetic Pathways

The synthesis of diverse heterocyclic systems from this compound can be logically dissected into two primary approaches, differentiated by the initial transformation. The choice of pathway is dictated by the target heterocyclic core.

G cluster_0 Pathway A: Nitro Group Transformation First cluster_1 Pathway B: SNAr Transformation First start This compound A1 Nitro Reduction start->A1 B1 Nucleophilic Aromatic Substitution (SNAr) start->B1 A2 4-Fluoro-2-(pentyloxy)aniline A1->A2 A3 N-Alkynylation & Electrophilic Cyclization A2->A3 A4 Quinoline Derivatives A3->A4 B2 Di-substituted Nitroarene (N, O, or S nucleophile) B1->B2 B3 Nitro Reduction B2->B3 B4 ortho-Substituted Aniline (diamine, aminophenol, aminothiophenol) B3->B4 B5 Intramolecular Cyclization B4->B5 B6 Benzimidazoles Benzoxazoles Phenothiazines B5->B6

Figure 1: Primary synthetic strategies from the starting material.

Pathway A: Synthesis via Initial Nitro Group Reduction

This pathway utilizes the aniline derivative as the central intermediate. The primary transformation is the reduction of the nitro group, which is often a high-yielding and clean reaction.

Protocol 1: Synthesis of 4-Fluoro-2-(pentyloxy)aniline

Rationale: Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often proceeding with minimal side products. Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen gas. Alternatively, metal-acid systems like iron in acetic or hydrochloric acid offer a cost-effective method that avoids specialized hydrogenation equipment.

Method: Catalytic Hydrogenation

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq, e.g., 2.27 g, 10 mmol) and a solvent such as methanol or ethyl acetate (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a wet paste.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, watching for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2-3 times).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Fluoro-2-(pentyloxy)aniline, which can be used directly or purified by column chromatography if necessary.

Application: Synthesis of Quinolines

The resulting 4-Fluoro-2-(pentyloxy)aniline is a precursor for quinoline synthesis. This involves N-alkynylation followed by an electrophilic cyclization.

Conceptual Workflow:

  • N-Alkynylation: The aniline is reacted with a terminal alkyne under appropriate coupling conditions (e.g., Sonogashira coupling with a protected acetylene or direct alkynylation).

  • Electrophilic Cyclization: The resulting N-(2-alkynyl)aniline is treated with an electrophile such as iodine (I₂), iodine monochloride (ICl), or a mercury salt.[15] The electrophile activates the alkyne, triggering a 6-endo-dig cyclization onto the aniline ring, which, after rearomatization, yields the substituted quinoline core.[16] This method provides a powerful route to 3-halo-substituted quinolines.[15]

Pathway B: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is arguably the more versatile pathway, as the choice of nucleophile directly dictates the class of heterocycle that can be synthesized. The fluorine atom, activated by the ortho-nitro group, is an excellent site for SNAr.[17]

Synthesis of Benzimidazoles

The synthesis of benzimidazoles requires an ortho-phenylenediamine precursor. This is achieved through a two-step sequence: SNAr with an amine followed by nitro reduction.

G start This compound + R-NH₂ intermediate1 N-Substituted-4-nitro-2-(pentyloxy)aniline start->intermediate1 SNAr intermediate2 Nitro Reduction (e.g., H₂, Pd/C) intermediate1->intermediate2 intermediate3 ortho-Phenylenediamine Derivative intermediate2->intermediate3 final Condensation/Cyclization + R'-CHO or R'-COOH intermediate3->final product {Benzimidazole Derivative} final->product

Figure 2: Workflow for the synthesis of Benzimidazoles.

Protocol 2: SNAr with Primary Amines

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Reagent Addition: Add a primary amine (R-NH₂, 1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography.

Protocol 3: Cyclization to Benzimidazoles

Following the successful reduction of the nitro group in the SNAr product (using Protocol 1), the resulting ortho-phenylenediamine can be cyclized.

Method: Condensation with Aldehydes

  • Reaction Setup: Dissolve the ortho-phenylenediamine derivative (1.0 eq) and an aldehyde (R'-CHO, 1.0-1.1 eq) in a solvent like ethanol or acetonitrile.[18][19]

  • Catalysis: While many methods exist, a simple approach is to add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or to use an oxidant.[20] A green and efficient method involves using a photocatalyst like Rose Bengal under visible light irradiation.[18]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The product often precipitates from the reaction mixture or can be isolated after solvent removal and purification by recrystallization or column chromatography.[21][22]

Synthesis of Benzoxazoles

Benzoxazole synthesis requires an ortho-aminophenol intermediate. This is generated by SNAr with a hydroxide source, followed by nitro reduction.

Protocol 4: SNAr with Hydroxide

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Reagent Addition: Add a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).

  • Heating: Heat the mixture to reflux (approx. 100 °C) for 6-18 hours, monitoring by TLC.

  • Work-up: Cool the mixture and acidify with a strong acid (e.g., 2M HCl) to protonate the phenoxide.

  • Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 4-Nitro-2-(pentyloxy)phenol .

Protocol 5: Cyclization to Benzoxazoles

After reduction of the nitro group to yield 4-Amino-2-(pentyloxy)phenol , cyclization can be achieved.

Method: Condensation with Carboxylic Acids

  • Reaction Setup: Combine the ortho-aminophenol derivative (1.0 eq) and a carboxylic acid (R'-COOH, 1.1 eq) in Polyphosphoric Acid (PPA). PPA serves as the solvent, catalyst, and dehydrating agent.[23]

  • Heating: Heat the viscous mixture to 150-180 °C for 2-5 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous slurry with a strong base (e.g., 10M NaOH) until basic (pH > 8). Extract the product with ethyl acetate.[23]

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.

Other methods include condensation with acyl chlorides or using cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[24][25]

G cluster_0 Mechanism of Benzoxazole Formation n1 Amine Attack o-aminophenol attacks protonated carboxylic acid n2 Tetrahedral Intermediate n1->n2 n3 Water Elimination Forms o-hydroxyamide n2->n3 n4 Intramolecular Cyclization Phenolic oxygen attacks protonated amide carbonyl n3->n4 n5 Dehydration Final water loss n4->n5 n6 {2-Substituted Benzoxazole} n5->n6

Figure 3: Simplified mechanism for Benzoxazole formation.

Synthesis of Phenothiazines

Phenothiazines are tricyclic sulfur- and nitrogen-containing heterocycles with significant pharmacological applications.[13][26] Their synthesis from our starting material requires the formation of an ortho-aminothiophenol intermediate.

Protocol 6: SNAr with a Sulfur Nucleophile

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.

  • Reagent Addition: Add a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. Using NaSH is more direct. Add NaSH (1.5-2.0 eq) portion-wise at room temperature.

  • Reaction: Stir for 4-8 hours. The reaction is often exothermic. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and acidify carefully with dilute HCl.

  • Extraction & Purification: Extract the product, 4-Nitro-2-(pentyloxy)benzenethiol , with ethyl acetate. Wash, dry, and concentrate. This intermediate can be unstable and is often used immediately in the next step.

Protocol 7: Cyclization to Phenothiazines

After reduction of the nitro group to yield 4-Amino-2-(pentyloxy)benzenethiol , the final cyclization can be performed. A modern and effective method involves a transition-metal-free reaction with cyclohexanone derivatives.[27]

Method: Condensation with Cyclohexanone

  • Reaction Setup: In a sealed tube, combine the ortho-aminothiophenol derivative (1.0 eq), cyclohexanone (1.5 eq), potassium iodide (0.1 eq), and a catalyst like (benzylsulfonyl)benzene (0.1 eq) in chlorobenzene.[28]

  • Atmosphere: Purge the tube with oxygen.[27]

  • Heating: Seal the tube and heat to 140 °C for 24 hours.

  • Work-up & Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography on neutral alumina to yield the tetracyclic phenothiazine derivative.[28]

Summary of Synthetic Applications

Target HeterocycleKey Intermediate PrecursorPrimary StrategyGeneral Method
Quinolines 4-Fluoro-2-(pentyloxy)anilinePathway AN-Alkynylation followed by electrophilic cyclization[15][16]
Benzimidazoles Substituted o-phenylenediaminePathway BSNAr (amine), nitro reduction, condensation with aldehyde[18][19][21][22]
Benzoxazoles Substituted o-aminophenolPathway BSNAr (hydroxide), nitro reduction, condensation with carboxylic acid/PPA[23][24][25][29]
Phenothiazines Substituted o-aminothiophenolPathway BSNAr (sulfide), nitro reduction, condensation with cyclohexanone[27][28][30]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic scaffolds. By leveraging two distinct and reliable synthetic handles—the reducible nitro group and the SNAr-activated fluorine atom—chemists can access a wide range of important molecular architectures. The protocols and strategies outlined in this guide demonstrate logical and experimentally validated pathways to quinolines, benzimidazoles, benzoxazoles, and phenothiazines, providing a solid foundation for applications in drug discovery, materials science, and synthetic methodology development.

References

  • Sliwak, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Bennehalli, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. Available from: [Link]

  • This compound. SINFOO Chemical Solutions Co., Ltd. Available from: [Link]

  • Wang, L., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC - NIH. Available from: [Link]

  • Sliwak, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available from: [Link]

  • Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available from: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available from: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available from: [Link]

  • 94832-26-5|this compound. BIOFOUNT. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Yue, D., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]

  • (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate. Available from: [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. NIH. Available from: [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. Available from: [Link]

  • Wu, Y., et al. (2025). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. ResearchGate. Available from: [Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). Available from: [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Available from: [Link]

  • Gataullin, R. R., et al. (2001). ChemInform Abstract: Cyclization of ortho-(Alk-2-enyl)anilines under the Action of Iodine. ResearchGate. Available from: [Link]

  • Aniline ortho C-H Sulfuration/Cyclization with Elemental Sulfur for Efficient Synthesis of 2-Substituted Benzothiazoles under Metal-Free Conditions. ResearchGate. Available from: [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Royal Society of Chemistry. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available from: [Link]

  • The Chemistry of Phenothiazine. ACS Publications. Available from: [Link]

  • Kaur, P., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • 4-Fluoronitrobenzene. Wikipedia. Available from: [Link]

  • Phenothiazine. Wikipedia. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available from: [Link]

Sources

Introduction: The Strategic Advantage of 4-Fluoro-1-nitro-2-(pentyloxy)benzene in SNAr Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of 4-Fluoro-1-nitro-2-(pentyloxy)benzene in nucleophilic aromatic substitution (SNAr) reactions for advanced chemical synthesis.

This compound is a highly valuable aromatic substrate for researchers engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from a precisely arranged set of functional groups that render it exceptionally reactive and selective in nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings, typically electron-rich and thus reactive towards electrophiles, can be engineered to become potent electrophiles themselves when appropriately substituted.[1] This guide provides a comprehensive overview of the principles governing the reactivity of this substrate and detailed protocols for its application.

The reactivity of this compound is governed by a confluence of electronic and structural factors:

  • Powerful Activation by the Nitro Group : The nitro (-NO₂) group is a potent electron-withdrawing group (EWG).[2][3] Positioned para to the fluorine atom, it strongly depletes the electron density of the aromatic ring, making the carbon atom bonded to the fluorine highly electrophilic and susceptible to nucleophilic attack.[4]

  • Resonance Stabilization of the Intermediate : The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The para-nitro group is perfectly positioned to stabilize this intermediate through resonance, delocalizing the negative charge and lowering the activation energy of the rate-determining addition step.[3][5]

  • Fluorine as an Excellent Leaving Group : In the context of SNAr reactions, the order of leaving group ability for halogens is F > Cl > Br > I.[1][6] This is contrary to Sₙ2 reactions and is because the highly electronegative fluorine atom maximally activates the ring towards the initial, rate-determining nucleophilic attack. The subsequent C-F bond cleavage is a fast step and does not influence the overall reaction rate.[6]

  • Modulating Influence of the Pentyloxy Group : The pentyloxy group (-OC₅H₁₁) is an electron-donating group (EDG) positioned ortho to the fluorine. While EDGs generally deactivate the ring towards nucleophilic attack, its presence offers a handle for fine-tuning the substrate's electronic properties and provides steric influence that can direct the approach of the incoming nucleophile.

This unique electronic arrangement makes this compound a versatile building block, enabling the facile introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, to construct highly functionalized aromatic systems.[7][8]

Core Principles: The SNAr Mechanism

The SNAr reaction of this compound follows a well-established pathway, which is critical for understanding experimental design and troubleshooting.

SNAr_Mechanism cluster_intermediate Rate-Determining Step Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ (Fast) LeavingGroup Fluoride (F⁻)

Caption: The addition-elimination mechanism of SNAr reactions.
  • Step 1 (Addition): A nucleophile attacks the electrophilic carbon atom bearing the fluorine atom. This is the slow, rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, forming the high-energy, anionic Meisenheimer complex.

  • Step 2 (Elimination): The aromaticity is restored in a rapid step as the leaving group (fluoride ion) is expelled, resulting in the final substituted product.

Safety, Handling, and General Laboratory Procedures

1. Hazard Assessment

  • Toxicity : Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[9][10] Nitroaromatic compounds can cause damage to organs through prolonged or repeated exposure.[11]

  • Irritation : Expected to cause skin and serious eye irritation.[9][12]

  • Handling : All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory.

2. General Workflow for SNAr Reactions

A standardized workflow ensures reproducibility and safety. The key stages involve reaction setup, monitoring, work-up, and purification.

Workflow Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Charge reagents & solvent Reaction 2. Reaction Execution - Stirring - Heating to specified temp Setup->Reaction Monitor 3. Monitoring - Thin Layer Chromatography (TLC) - Check for consumption of starting material Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Aqueous Work-up - Quench reaction - Phase separation (extraction) - Dry organic layer Monitor->Workup Proceed if complete Purify 5. Purification - Remove solvent (rotary evaporation) - Column chromatography or recrystallization Workup->Purify Characterize 6. Characterization - NMR, MS, etc. Purify->Characterize

Caption: Standard experimental workflow for SNAr reactions.

Protocols for Nucleophilic Aromatic Substitution

The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative nucleophiles.

Protocol 1: Synthesis of 4-Morpholino-1-nitro-2-(pentyloxy)benzene

This protocol details the displacement of fluoride with an amine, a cornerstone reaction in medicinal chemistry.[8]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 227 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5 mL) via syringe.

  • Add morpholine (105 µL, 1.2 mmol) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.[13]

  • Cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Rationale:

  • Base (K₂CO₃): Morpholine is a secondary amine and acts as the nucleophile. The potassium carbonate serves as a base to neutralize the hydrofluoric acid (HF) that is formally generated, driving the reaction to completion.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it effectively solvates the potassium carbonate and the polar intermediate without protonating the nucleophile, thus maintaining its reactivity.[14][15]

  • Temperature (80 °C): Moderate heating provides the necessary activation energy for the reaction to proceed at a practical rate without causing decomposition of the reagents or product.

Protocol 2: Synthesis of 4-Methoxy-1-nitro-2-(pentyloxy)benzene

This protocol demonstrates the formation of a diaryl ether via displacement with an alkoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% solution in methanol (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (227 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution in methanol (e.g., 0.34 mL of 25% w/w solution, 1.5 mmol) dropwise to the stirring solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by adding water (20 mL).

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography to afford the pure ether product.

Rationale:

  • Nucleophile (NaOMe): Sodium methoxide is a strong nucleophile that readily attacks the activated aromatic ring. Using a pre-prepared solution is convenient and ensures accurate stoichiometry.

  • Solvent (Methanol): Methanol serves as both the solvent and the source of the methoxide, ensuring a high concentration of the nucleophile. The reaction is typically fast under these conditions.

  • Temperature (0 °C to RT): The reaction is often exothermic. Starting at a lower temperature helps control the reaction rate before allowing it to proceed to completion at room temperature.

Protocol 3: Synthesis of 4-(4-Nitrophenylthio)-1-nitro-2-(pentyloxy)benzene

This protocol illustrates the formation of a thioether linkage using a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzenethiol (1.1 eq)[16]

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine this compound (227 mg, 1.0 mmol), 4-nitrobenzenethiol (171 mg, 1.1 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir the resulting suspension vigorously.

  • Heat the mixture to 60 °C and maintain for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (40 mL) and wash with water (20 mL) and then 1M HCl (20 mL) to remove any unreacted thiolate.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired thioether.

Rationale:

  • Base (Cs₂CO₃): The thiol is acidic and must be deprotonated to form the more nucleophilic thiolate anion. Cesium carbonate is a strong enough base to achieve this and has good solubility in polar organic solvents.

  • Solvent (Acetonitrile): Acetonitrile is a suitable polar aprotic solvent that facilitates the SNAr reaction without interfering with the nucleophile or base.

  • Temperature (60 °C): Gentle heating is sufficient to promote the reaction, as thiolates are generally very potent nucleophiles.

Summary of Protocols and Expected Outcomes

Protocol Nucleophile Base Solvent Temp (°C) Product Class
1MorpholineK₂CO₃DMF80N-Aryl Amine
2Sodium Methoxide-MeOH0 to RTDiaryl Ether
34-NitrobenzenethiolCs₂CO₃MeCN60Diaryl Thioether

Troubleshooting Common Issues

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the nucleophile or base. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the starting material.

  • Low Yield: Poor yields can result from inefficient extraction or purification. Ensure the pH of the aqueous layer is appropriate during work-up to keep the product in the organic phase. Side reactions, such as reaction at other sites (unlikely here) or decomposition at high temperatures, can also lower yields.

  • Multiple Products: The presence of unexpected spots on TLC may indicate side products. This could be due to impurities in the starting materials or competing reaction pathways. Re-evaluate the reaction conditions (e.g., lower the temperature) and ensure the purification method is adequate to separate the desired product.

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Center for Biotechnology Information. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. Royal Society of Chemistry. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • 1-Fluoro-4-nitrobenzene SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. SAGE Journals. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]

  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Center for Biotechnology Information. [Link]

  • 4-Fluoronitrobenzene. Wikipedia. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene... Journal of the Chemical Society B: Physical Organic. [Link]

  • This compound. SINFOO Chemical Solutions Co., Ltd.. [Link]

  • 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
  • 4-Nitrobenzenethiol. PubChem. [Link]

Sources

Application Note: 4-Fluoro-1-nitro-2-(pentyloxy)benzene as a Strategic Building Block in the Synthesis of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and the Quinazoline Scaffold

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Small-molecule protein kinase inhibitors (PKIs) have revolutionized oncology by offering targeted therapies that are more specific and often less toxic than traditional chemotherapy.[3][4]

A significant number of clinically approved and investigational kinase inhibitors, such as Gefitinib and Lapatinib, are built upon a quinazoline core.[5][6] This heterocyclic scaffold serves as a privileged structure, adept at fitting into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][7] The synthesis of these complex molecules relies on the strategic use of highly functionalized building blocks. This application note details the utility of 4-Fluoro-1-nitro-2-(pentyloxy)benzene as a key starting material for the efficient construction of quinazoline-based kinase inhibitor precursors.

Chemical Strategy: Leveraging Molecular Architecture for Targeted Synthesis

The structure of this compound is ideally suited for the synthesis of the substituted aniline portion of many quinazoline inhibitors. Each functional group plays a critical role:

  • The Fluoro Group: Positioned para to the powerful electron-withdrawing nitro group, the fluorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[8] Unlike in SN1/SN2 reactions, the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to attack by nucleophiles. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-F bond.

  • The Nitro Group: This group serves two essential functions. First, it strongly activates the aromatic ring for the SNAr reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[8] Second, it serves as a masked amino group. After the SNAr reaction, the nitro group can be readily and selectively reduced to an aniline, which is a crucial component for subsequent cyclization into the quinazoline ring system.

  • The Pentyloxy Group: This alkoxy chain provides a handle for tailoring the physicochemical properties of the final inhibitor. The length and nature of this group can influence solubility, metabolic stability, and interactions within the hydrophobic regions of the kinase ATP-binding site, ultimately modulating the inhibitor's potency and pharmacokinetic profile.

Signaling Pathway Context: The EGFR/HER2 Axis

The inhibitors synthesized from this building block often target receptor tyrosine kinases (RTKs) like EGFR and HER2. These receptors are critical nodes in signaling pathways that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[2][3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling and tumor growth. Kinase inhibitors act by competing with ATP for the binding site on the kinase domain, thereby preventing receptor autophosphorylation and blocking these downstream oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway EGFR EGFR/HER2 RAS RAS EGFR->RAS Phosphorylation Cascade ATP ATP ATP->EGFR Provides Phosphate Inhibitor Kinase Inhibitor (e.g., Quinazoline-based) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gene Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates

Caption: EGFR/HER2 signaling pathway and mechanism of inhibition.

Synthetic Workflow: From Building Block to Kinase Inhibitor Core

The following workflow illustrates a representative synthesis of a 6-(pentyloxy)-4-aminoquinazoline core, a key intermediate for numerous kinase inhibitors. This process leverages the unique reactivity of this compound.

Synthesis_Workflow A This compound (Starting Material) C Step 1: Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Amino-5-nitrobenzonitrile (Nucleophile) B->C D N-(2-cyano-4-nitrophenyl)-2-nitro-4-(pentyloxy)aniline (Diarylamine Intermediate) C->D Formation of C-N bond E Step 2: Reductive Cyclization D->E Reduction of Nitro Groups & Ring Closure F 6-(Pentyloxy)-4-aminoquinazoline (Kinase Inhibitor Core) E->F G Further Functionalization (e.g., Suzuki Coupling, Amidation) F->G H Final Kinase Inhibitor G->H

Caption: Synthetic workflow from starting material to kinase inhibitor.

Experimental Protocols

Disclaimer: These protocols are for informational purposes for qualified researchers. All reactions should be performed in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(2-cyano-4-nitrophenyl)-2-nitro-4-(pentyloxy)aniline (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to form the key diarylamine intermediate.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-nitrobenzonitrile (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and 2-Amino-5-nitrobenzonitrile.

  • Add anhydrous DMF to dissolve the reactants (concentration approx. 0.5 M).

  • Add anhydrous potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water with stirring. A solid precipitate should form.

  • Collect the solid by vacuum filtration, washing thoroughly with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

  • Dry the resulting solid (typically a yellow or orange powder) under vacuum to yield the desired product, N-(2-cyano-4-nitrophenyl)-2-nitro-4-(pentyloxy)aniline. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 6-(Pentyloxy)-4-aminoquinazoline (Kinase Inhibitor Core)

This protocol describes the one-pot reductive cyclization of the diarylamine intermediate to form the quinazoline core.

Materials:

  • N-(2-cyano-4-nitrophenyl)-2-nitro-4-(pentyloxy)aniline (Intermediate 1) (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (8-10 eq)

  • Formic Acid (HCOOH), >95%

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Water (H₂O)

  • Ethanol (EtOH)

Procedure:

  • Suspend Intermediate 1 in a mixture of water and ethanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Heat the suspension to reflux (approx. 85-90 °C) with vigorous stirring.

  • Add sodium dithionite portion-wise over 30-45 minutes. The color of the reaction mixture should change significantly as the nitro groups are reduced.

  • After the addition is complete, add formic acid dropwise to the reaction mixture.

  • Continue to heat at reflux for an additional 4-6 hours to facilitate the cyclization and form the quinazoline ring. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and adjust the pH to ~9-10 by the slow addition of concentrated ammonium hydroxide.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-(Pentyloxy)-4-aminoquinazoline core.

Data Summary: Critical Parameters

ParameterProtocol 1 (SNAr)Protocol 2 (Reductive Cyclization)
Reaction Type Nucleophilic Aromatic SubstitutionReductive Cyclization
Key Reagents K₂CO₃, DMFNa₂S₂O₄, HCOOH
Temperature 100-110 °C85-90 °C (Reflux)
Reaction Time 12-16 hours4-6 hours
Workup Precipitation in ice-waterBasic workup & Liquid-liquid extraction
Purification Filtration / RecrystallizationSilica Gel Chromatography

Conclusion and Future Perspectives

This compound is a highly effective and versatile building block for the synthesis of kinase inhibitors. Its pre-installed functional handles—an SNAr-activated fluorine atom, a masked amino group, and a tunable pentyloxy side chain—enable a convergent and efficient approach to constructing the critical quinazoline core. The protocols outlined here demonstrate a reliable pathway to a key intermediate that can be further elaborated into a diverse library of potent kinase inhibitors targeting oncogenic pathways like EGFR and HER2. This strategic application underscores the importance of rational molecular design in modern drug discovery and development.

References

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget.

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules.

  • A New Synthesis of Gefitinib. Synlett.

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules.

  • Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis. BenchChem.

  • Process for the preparation of gefitinib. Google Patents.

  • Synthesis of gefitinib. ResearchGate.

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate.

  • Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research.

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules.

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research.

  • Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

  • Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.

  • 2-Amino-5-nitrobenzonitrile. PubChem.

  • Src Kinase Inhibitor I. Cayman Chemical.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank.

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.

  • 2-Amino-5-nitrobenzonitrile. ChemScene.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Application Notes and Protocols: The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis. BenchChem.

  • Quinazoline derivatives,preparation methods and uses thereof. Google Patents.

  • Synthesis of quinazoline compounds. Google Patents.

  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. Google Patents.

  • How Do Tyrosine Kinase Inhibitors Work?. Oncology Support Network.

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences.

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.

  • Synthesis of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry.

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

  • Protein Kinase Inhibitors. National Cancer Institute.

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Synthetic Hub

4-Fluoro-1-nitro-2-(pentyloxy)benzene is a key aromatic building block for the synthesis of a diverse array of complex organic molecules. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction in the synthetic chemist's toolkit. The molecule's reactivity is dictated by a delicate interplay of electronic and steric effects. The nitro group, positioned para to the fluorine atom, is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is crucial for the facile displacement of the fluoride ion, an excellent leaving group in SNAr reactions.

Conversely, the pentyloxy group at the ortho position introduces a competing electronic effect. As an alkoxy group, it is electron-donating through resonance, which can slightly temper the ring's activation by the nitro group. However, its inductive effect is weakly electron-withdrawing. This nuanced electronic profile, coupled with the potential for steric hindrance from the bulky pentyloxy group, necessitates carefully optimized reaction conditions to achieve high yields and selectivity. These application notes provide a comprehensive guide to the SNAr of this compound with various nucleophiles, offering detailed protocols and insights into the underlying chemical principles.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the strongly electron-withdrawing nitro group. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative amine and phenol nucleophiles.

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of N-phenyl-2-(pentyloxy)-4-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)

This protocol details the synthesis of 4-(4-methoxyphenoxy)-1-nitro-2-(pentyloxy)benzene.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Using K₂CO₃: To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and potassium carbonate (2.0 eq) in DMF. Heat the mixture to 100-120 °C and monitor by TLC.

  • Using NaH: In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of 4-methoxyphenol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to form the phenoxide. To this, add a solution of this compound (1.0 eq) in THF. Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

  • Work-up: After the reaction is complete, cool to room temperature. If K₂CO₃ was used, pour the mixture into water. If NaH was used, carefully quench the reaction with the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
AnilineK₂CO₃DMF100-1204-8N-phenyl-2-(pentyloxy)-4-nitroaniline
BenzylamineK₂CO₃DMSO80-1002-6N-benzyl-2-(pentyloxy)-4-nitroaniline
MorpholineDIPEADMF80-1002-44-(2-(pentyloxy)-4-nitrophenyl)morpholine
4-MethoxyphenolK₂CO₃DMF100-1206-124-(4-methoxyphenoxy)-1-nitro-2-(pentyloxy)benzene
PhenolNaHTHF65 (reflux)8-161-nitro-2-(pentyloxy)-4-phenoxybenzene

Characterization of a Representative Product: N-phenyl-2-(pentyloxy)-4-nitroaniline

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.1 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.0 (d, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~1.9 (m, 2H, -OCH₂CH₂-), ~1.4 (m, 4H, -(CH₂)₂-), ~0.9 (t, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155, ~148, ~140, ~135, ~130, ~129, ~125, ~122, ~118, ~115, ~110, ~69, ~29, ~28, ~22, ~14.

  • IR (ATR): ν (cm⁻¹) ~3350 (N-H stretch), ~2950, 2870 (C-H stretch), ~1580, 1490 (C=C stretch), ~1500, 1330 (N-O stretch of NO₂), ~1250 (C-O stretch).

  • Mass Spectrometry (ESI+): Calculated for C₁₇H₂₀N₂O₃ [M+H]⁺, found [M+H]⁺.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Insufficient temperature.2. Base is not strong enough.3. Inappropriate solvent.4. Deactivated nucleophile (e.g., by moisture).1. Gradually increase the reaction temperature and monitor progress.2. For phenols, consider using a stronger base like NaH or KHMDS.3. Switch to a more polar aprotic solvent like DMSO.4. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition.2. Competing side reactions of the nucleophile or product.1. Reduce the reaction temperature and increase the reaction time.2. Use a slight excess of the nucleophile to drive the desired reaction.
Difficult Purification 1. Incomplete reaction.2. Formation of polar byproducts.1. Ensure the reaction has gone to completion by TLC before work-up.2. Perform an aqueous wash with a dilute acid or base during work-up to remove unreacted starting materials or byproducts.

Safety Precautions

  • This compound and its derivatives should be handled with care. Nitroaromatic compounds are potentially toxic and can be absorbed through the skin.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and quench it carefully.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The SNAr reaction of this compound offers a reliable and versatile method for the synthesis of a wide range of substituted aromatic compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this substrate to construct complex molecules with applications in drug discovery, materials science, and agrochemicals. The protocols and insights provided in these application notes serve as a valuable resource for scientists working in these fields.

References

  • Nucleophilic Aromatic Substitution: Detailed mechanistic insights and general principles can be found in standard organic chemistry textbooks and specialized reviews on the topic. A good starting point is the Wikipedia page on .

  • Application Notes for Similar Compounds: BenchChem provides useful application notes for related compounds, such as , which can offer valuable procedural guidance.

  • Safety Data Sheets (SDS): Always refer to the SDS for specific handling and safety information. An example for a related compound can be found at .

  • Kinetic Studies of SNAr Reactions: For a deeper understanding of substituent effects, refer to literature on the kinetics of SNAr reactions, such as studies on the effects of ortho- and para-ring activation. An example can be found on .

  • Spectroscopic Data of Related Compounds: Chemical databases like and the are valuable resources for the characterization data of known compounds.

"4-Fluoro-1-nitro-2-(pentyloxy)benzene" as an intermediate for bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Fluoro-1-nitro-2-(pentyloxy)benzene as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Abstract

This guide provides a detailed technical overview of this compound, a key chemical intermediate in modern medicinal chemistry. We explore its synthesis, physicochemical properties, and strategic application in constructing complex bioactive molecules, with a particular focus on protein kinase inhibitors. The unique trifunctional nature of this molecule—featuring a selectively displaceable fluorine atom, a reducible nitro group, and a lipophilic pentyloxy side chain—offers a robust platform for scaffold diversification in drug discovery. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting guidance to effectively leverage this versatile building block.

Introduction: The Strategic Value of a Trifunctional Intermediate

The design of novel therapeutics often hinges on the availability of versatile chemical building blocks that allow for the systematic exploration of chemical space. This compound (CAS 94832-26-5) has emerged as a valuable intermediate due to the orthogonal reactivity of its functional groups.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly activated towards nucleophilic attack by the potent electron-withdrawing effect of the nitro group in the para position.[2] This renders the C4-fluorine an excellent leaving group, facilitating its displacement by a wide range of nucleophiles such as amines, thiols, and alcohols.[3][4] This reaction is a cornerstone for introducing diversity and building complex molecular architectures.

  • Nitro Group Reduction: The nitro group serves as a masked amine. Its reduction, typically through catalytic hydrogenation, uncovers an aniline moiety. This primary amine is a critical handle for subsequent functionalization, including amide bond formation, sulfonylation, or incorporation into heterocyclic ring systems, which are prevalent in many drug classes.[3]

  • The Pentyloxy Ether: The 2-(pentyloxy) group provides several strategic advantages. It imparts lipophilicity, which can be crucial for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and metabolic stability. Furthermore, its steric bulk can influence the conformation of the molecule and its binding interactions with a biological target.

The presence of fluorine in pharmaceutical agents is known to enhance metabolic stability, binding affinity, and bioavailability.[5] Therefore, intermediates like this compound are instrumental in the synthesis of next-generation therapeutics, particularly in the domain of oncology and inflammatory diseases where protein kinases are key targets.[6][7][8]

Physicochemical Properties & Safety Data

Proper handling and characterization are paramount for successful synthesis. The key properties of the title compound are summarized below.

PropertyValueReference
CAS Number 94832-26-5[9][10]
Molecular Formula C₁₁H₁₄FNO₃[11]
Molecular Weight 227.23 g/mol [11]
Appearance Typically a solid or oilN/A
Purity ≥98% (Commercially available)[12]
Storage Room temperature, inert atmosphere[13]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood.

  • Nitroaromatic compounds are potentially toxic and can be absorbed through the skin.[14] Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.

Synthesis Protocol for this compound

The most direct and logical synthesis of the title compound is via a Williamson ether synthesis, starting from a commercially available nitrophenol.

Reaction Principle & Workflow

The synthesis involves the O-alkylation of 4-fluoro-2-nitrophenol with 1-bromopentane. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a phenoxide ion. This potent nucleophile then displaces the bromide from 1-bromopentane in an Sₙ2 reaction to form the desired ether product.

G cluster_workflow Synthesis Workflow reagents Reagents: - 4-Fluoro-2-nitrophenol - 1-Bromopentane - K₂CO₃ (Base) - DMF (Solvent) reaction Reaction Setup Combine reagents in DMF. Heat to 60-70°C. reagents->reaction 1. Combine monitoring TLC Monitoring Monitor for consumption of starting material. reaction->monitoring 2. Heat & Stir workup Aqueous Workup Quench with water. Extract with Ethyl Acetate. monitoring->workup 3. Upon Completion purification Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Column Chromatography. workup->purification 4. Isolate Crude product Final Product This compound purification->product 5. Purify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Reagents & Equipment:

  • 4-Fluoro-2-nitrophenol (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of nitrophenol).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The base is used in excess to ensure complete deprotonation of the phenol.

  • Add 1-bromopentane (1.2 eq) dropwise to the stirring mixture. A slight excess of the alkylating agent ensures the reaction goes to completion.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrophenol spot is consumed.

  • Once complete, cool the reaction to room temperature and pour it into a beaker containing cold water (approx. 5 times the volume of DMF).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Bioactive Molecule Synthesis: A Kinase Inhibitor Scaffold

This intermediate is an excellent precursor for synthesizing compounds targeting the ATP-binding site of protein kinases. A common strategy involves an initial SNAr reaction followed by nitro reduction to build a core scaffold, such as an anilino-quinazoline or a similar heterocyclic system.[15]

Overall Synthetic Strategy

The general pathway involves two key transformations:

  • SNAr Reaction: The fluorine atom is displaced by a nitrogen nucleophile from a suitable amine, forming a C-N bond.

  • Nitro Reduction: The nitro group is reduced to a primary amine, which can then be used for further elaboration into a final target molecule.

G cluster_pathway Synthetic Pathway to Bioactive Core start_mol 4-Fluoro-1-nitro-2- (pentyloxy)benzene snar_product SNAr Adduct (Nitro-Amine Intermediate) start_mol->snar_product Step 1: SNAr Reaction (Base, Heat) snar_reagent Amine Nucleophile (R-NH₂) snar_reagent->snar_product final_core Bioactive Core (Aniline Derivative) snar_product->final_core Step 2: Nitro Reduction reduction Reduction Reagent (e.g., H₂, Pd/C) reduction->final_core elaboration Further Elaboration (e.g., Cyclization, Amidation) final_core->elaboration

Caption: General synthetic pathway using the intermediate to form a bioactive core.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Principle: This protocol describes the reaction with a generic primary or secondary amine. The choice of base and solvent is critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the HF generated without competing with the primary nucleophile.

Procedure:

  • In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Seal the vial and heat the reaction to 80-120 °C for 12-24 hours. The higher temperature is necessary to overcome the activation energy for the substitution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an aqueous workup similar to the synthesis protocol (dilute with water, extract with EtOAc, wash, dry, and concentrate).

  • Purify the product by column chromatography or preparative HPLC.

Protocol 2: Nitro Group Reduction

Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Palladium on activated carbon (Pd/C) is the most common catalyst.

Procedure:

  • Dissolve the nitro-containing SNAr product (1.0 eq) in a suitable solvent like ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under a moist, inert atmosphere.

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas (or evacuate and backfill with H₂ three times).

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS. The product aniline will be more polar than the starting nitro compound.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely. Quench it with water after filtration.

  • Rinse the Celite pad with the reaction solvent (e.g., EtOH).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the desired aniline product, which can often be used in the next step without further purification.

Conclusion

This compound is a strategically designed intermediate that provides a reliable and efficient entry point into a diverse range of bioactive molecules. Its predictable reactivity through SNAr and nitro reduction pathways allows for the modular assembly of complex scaffolds, particularly those relevant to protein kinase inhibition. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to confidently employ this building block in their drug discovery and development programs.

References

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Link]

  • ResearchGate. (n.d.). Protein kinase inhibition activity of the synthesized compounds (4a-4e), (5a-5e). [Link]

  • Karpińska, J., & Starczewska, B. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Singh, R. P., & Singh, R. K. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • Urich, R., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]

  • Staliński, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Barrow, J. C. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

  • Mphahlele, M. J., et al. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Gutmann, B., et al. (2011). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... ResearchGate. [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Center for Biotechnology Information. [Link]

  • Feskov, I., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. [Link]

  • Rashki, S., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Fluoro-1-nitro-2-(pentyloxy)benzene is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and a pentyloxy ether, offers multiple handles for synthetic diversification through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group activates the aryl ring, influencing the reactivity of both the C-F and potential C-NO2 bonds. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving this substrate, offering detailed protocols and insights into reaction design and optimization.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily governed by the interplay of its functional groups. The strong electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. This electronic effect has several important consequences:

  • Activation of the C-F Bond: Aryl fluorides are typically less reactive in palladium-catalyzed cross-coupling reactions compared to their heavier halide counterparts (Cl, Br, I). However, the presence of a strong electron-withdrawing group, such as the nitro group ortho or para to the fluorine, can activate the C-F bond towards oxidative addition to a Pd(0) center.

  • Potential for C-NO2 Bond Coupling: Recent advancements in catalysis have demonstrated that the C-NO2 bond of nitroarenes can directly participate in cross-coupling reactions. This opens up an alternative reaction pathway where the nitro group itself acts as a leaving group.

  • Regioselectivity: The position of the substituents directs the regiochemical outcome of the cross-coupling reactions. The nitro group's strong directing effect can be exploited for selective functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The activated nature of the aryl ring also makes it susceptible to nucleophilic aromatic substitution, which can be a competing reaction pathway under certain conditions, particularly with strong nucleophiles.

This guide will focus on harnessing the reactivity of the C-F bond, which is the more conventional and often predictable reaction site. However, the potential for C-NO2 coupling will be discussed where relevant.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the substrate facilitates the initial oxidative addition of the C-F bond to the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism A Pd(0)Ln B Oxidative Addition A->B Ar-F C Ar-Pd(II)-F (Ln) B->C D Transmetalation (R-B(OR)2, Base) C->D [R-B(OR)2(OH)]- E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K3PO4)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K3PO4 (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Add the catalyst premix to the Schlenk tube containing the reagents.

  • Add toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are often crucial for the activation of the C-F bond. Other suitable ligands to screen include RuPhos and XPhos.

  • Base: A strong base like K3PO4 is typically required to facilitate the transmetalation step. Other bases such as Cs2CO3 can also be effective.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)2 / SPhosOther bulky phosphine ligands can be screened.
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.
Base K3PO4 or Cs2CO32-3 equivalents are typically used.
Solvent Toluene/Water or Dioxane/WaterA biphasic system is often optimal.
Temperature 80-120 °CHigher temperatures may be required for C-F activation.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction couples the aryl group of this compound with an alkene, providing access to substituted styrenes and other vinylated aromatics. The electron-deficient nature of the substrate generally favors this transformation.

Mechanistic Considerations

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination. The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.

Heck_Mizoroki_Mechanism A Pd(0)Ln B Oxidative Addition A->B Ar-F C Ar-Pd(II)-F (Ln) B->C D Migratory Insertion C->D R-CH=CH2 E R-CH2-CH(Ar)-Pd(II)-F (Ln) D->E F β-Hydride Elimination E->F G Ar-CH=CH-R F->G H H-Pd(II)-F (Ln) F->H I Base -HBase+ H->I I->A Regeneration

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck-Mizoroki Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)2 (0.03 mmol, 3 mol%), and P(o-tol)3 (0.06 mmol, 6 mol%).

  • Add DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Degas the mixture with argon for 10 minutes.

  • Seal the tube and heat at 120 °C for 16-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the residue by flash chromatography.

Expert Insights:

  • Ligand: Phosphine ligands are commonly used, and their steric and electronic properties can influence the reaction outcome. For electron-deficient aryl fluorides, ligands like P(o-tol)3 or P(t-Bu)3 are often effective.

  • Base: An organic base like triethylamine is typically used to neutralize the hydrogen fluoride generated in the catalytic cycle.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)2Other Pd(0) or Pd(II) precursors can be used.
Ligand P(o-tol)3 or P(t-Bu)3Ligand-to-palladium ratio of 2:1 is common.
Base Et3N or K2CO31.5-2.0 equivalents are typically sufficient.
Solvent DMF or DMAcAnhydrous conditions are recommended.
Temperature 100-140 °CHigher temperatures are often necessary.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between this compound and a terminal alkyne. This reaction is a valuable tool for the synthesis of functionalized alkynes, which are important intermediates in organic synthesis.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-F C Ar-Pd(II)-F (Ln) B->C E Ar-Pd(II)-C≡CR (Ln) C->E Cu-C≡CR F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H Cu(I)X I R-C≡CH, Base H->I J Cu-C≡CR I->J

Caption: Catalytic cycles for the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 24 hours or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • Copper Co-catalyst: While traditional Sonogashira couplings use a copper co-catalyst, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Base: A strong amine base like triethylamine or diisopropylamine is essential for the deprotonation of the terminal alkyne.

  • Atmosphere: The reaction is sensitive to oxygen, which can promote the homocoupling of the alkyne. Therefore, it is crucial to maintain an inert atmosphere.

ParameterRecommended ConditionNotes
Pd Catalyst PdCl2(PPh3)2Other Pd(0) or Pd(II) complexes can be used.
Cu Co-catalyst CuI1-10 mol% is typical.
Base Et3N or DIPAMust be in excess (at least 2 equivalents).
Solvent THF, DMF, or TolueneAnhydrous and degassed solvents are required.
Temperature Room Temperature to 80 °CDependent on the reactivity of the substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. For this compound, this reaction can be approached in two ways: coupling at the C-F bond or, more innovatively, at the C-NO2 bond. The latter is a more recent development and offers a novel disconnection strategy.

Mechanistic Considerations for C-NO2 Coupling

The Buchwald-Hartwig amination of nitroarenes involves the oxidative addition of the Ar-NO2 bond to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[1][2]

Buchwald_Hartwig_Nitro_Mechanism A Pd(0)Ln B Oxidative Addition A->B Ar-NO2 C Ar-Pd(II)-NO2 (Ln) B->C D Amine Exchange C->D HNR'R'', Base E Ar-Pd(II)-NR'R'' (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination of nitroarenes.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (C-NO2 Coupling)

This protocol is based on the amination of nitroarenes and may require optimization for this specific substrate.

Materials:

  • This compound

  • Morpholine

  • [Pd(allyl)Cl]2

  • BrettPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a glovebox, add [Pd(allyl)Cl]2 (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried vial.

  • Add toluene (2 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the vial and heat at 110 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

Expert Insights:

  • Catalyst System: The choice of ligand is critical for the amination of nitroarenes. Bulky, electron-rich biaryl phosphine ligands like BrettPhos have shown great success in this transformation.

  • Base: A strong, non-nucleophilic base like NaOt-Bu is typically used.

  • Reaction Conditions: Anhydrous and anaerobic conditions are essential for the success of this reaction.

ParameterRecommended ConditionNotes
Pd Precatalyst [Pd(allyl)Cl]2 or Pd2(dba)3In situ generation of the active Pd(0) species.
Ligand BrettPhosOther specialized biaryl phosphine ligands can be tested.
Base NaOt-Bu or LHMDSA strong, hindered base is crucial.
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 100-130 °CElevated temperatures are generally required.

Palladium-Catalyzed Cyanation: Introducing a Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation, as nitriles are versatile intermediates that can be converted into a variety of other functional groups.

Protocol: Cyanation of this compound

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a reaction tube, add this compound (1.0 mmol, 1.0 equiv), Zn(CN)2 (0.6 mmol, 0.6 equiv), Pd2(dba)3 (0.01 mmol, 1 mol%), and dppf (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed DMAc (5 mL).

  • Seal the tube and heat at 120 °C for 12-18 hours.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash with aqueous ammonia and then with brine.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purify the product by flash chromatography.

Expert Insights:

  • Cyanide Source: Zinc cyanide is a commonly used and relatively safe source of cyanide. Other sources like potassium ferrocyanide can also be employed.

  • Ligand: Dppf is a robust ligand for this transformation, but other ligands can also be effective.

  • Solvent: High-boiling polar aprotic solvents like DMAc or DMF are typically used.

ParameterRecommended ConditionNotes
Pd Source Pd2(dba)3Pd(OAc)2 can also be used.
Ligand dppfOther electron-rich phosphine ligands may be suitable.
Cyanide Source Zn(CN)2Use with caution in a well-ventilated fume hood.
Solvent DMAc or DMFAnhydrous conditions are important.
Temperature 100-140 °CNecessary to drive the reaction to completion.

Conclusion

This compound is a highly functionalized building block that can be readily diversified using a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can selectively functionalize this substrate to access a wide array of novel molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for scientists working with this and related compounds.

References

  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Application Note: Chemoselective Reduction of 4-Fluoro-1-nitro-2-(pentyloxy)benzene to 4-Fluoro-2-(pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the chemoselective reduction of the nitro group in 4-Fluoro-1-nitro-2-(pentyloxy)benzene to synthesize 4-Fluoro-2-(pentyloxy)aniline, a key intermediate in pharmaceutical and materials science research. This document explores various robust reduction methodologies, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. Detailed, step-by-step protocols are provided for each method, accompanied by mechanistic insights, comparative data, and safety considerations to guide researchers in selecting and optimizing the most suitable procedure for their specific needs.

Introduction: The Synthetic Importance of 4-Fluoro-2-(pentyloxy)aniline

Aromatic amines are pivotal building blocks in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The target molecule, 4-Fluoro-2-(pentyloxy)aniline, incorporates a fluorine atom, an aniline moiety, and a pentyloxy group, making it a valuable precursor for compounds with potential biological activity. The reduction of the corresponding nitroarene, this compound, is a critical transformation. The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting the fluorine substituent, which is susceptible to dehalogenation under certain hydrogenation conditions.[2]

This guide provides detailed protocols for three distinct and reliable methods for this transformation, each with its own set of advantages regarding selectivity, scalability, and reaction conditions.

Strategic Overview of Nitro Group Reduction

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis.[3] Several methods have been developed, each with its own merits and drawbacks. The choice of method often depends on the presence of other functional groups in the molecule, cost, and desired scale of the reaction. For the substrate this compound, the key is to employ conditions that are mild enough to preserve the C-F bond.

Diagram: Method Selection Workflow

G start Substrate: This compound method_select Select Reduction Method start->method_select h2 Catalytic Hydrogenation (e.g., Raney Nickel) method_select->h2 High Yield & Scalability metal Metal/Acid Reduction (e.g., SnCl2) method_select->metal Excellent Chemoselectivity transfer Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH3) method_select->transfer Mild Conditions & Safety

Caption: Decision workflow for selecting a suitable nitro reduction method.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups. While palladium on carbon (Pd/C) is a common catalyst, it can sometimes lead to dehalogenation of aryl halides.[2] Raney® Nickel is often a superior choice for substrates containing sensitive halogen substituents as it is less prone to causing dehalogenation.[4][5]

Mechanistic Rationale

The hydrogenation process involves the heterogenous catalysis of hydrogen gas on the surface of the Raney® Nickel. The nitro group is sequentially reduced to a nitroso, then a hydroxylamine, and finally to the amine. The porous structure of Raney® Nickel provides a large surface area for the adsorption of both the substrate and hydrogen, facilitating the reduction.

Diagram: Catalytic Hydrogenation Pathway

G A Ar-NO2 B Ar-NO A->B + H2 (Raney Ni) C Ar-NHOH B->C + H2 (Raney Ni) D Ar-NH2 C->D + H2 (Raney Ni)

Caption: Stepwise reduction of a nitroarene on a catalyst surface.

Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Reactor Setup: Ensure the hydrogenation apparatus is clean, dry, and properly assembled.

  • Charging the Reactor: To the hydrogenation vessel, add this compound (1.0 eq) and methanol or ethanol as the solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney® Nickel slurry (5-10% by weight of the substrate). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can be pyrophoric. Quench the filter cake carefully with water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-(pentyloxy)aniline. The product can be further purified by column chromatography or distillation if necessary.

Data Summary
ParameterRecommended Value
Catalyst Raney® Nickel
Catalyst Loading 5-10 wt%
Solvent Methanol or Ethanol
Hydrogen Pressure 50-100 psi
Temperature Room Temperature to 40 °C
Typical Reaction Time 2-6 hours
Expected Yield >90%

Method 2: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

Reduction using metals in acidic media is a classic and highly effective method. Stannous chloride (SnCl₂) is a mild and chemoselective reducing agent that is particularly useful for the reduction of nitro groups in the presence of other sensitive functionalities like halogens, esters, and nitriles.[2][4][6]

Mechanistic Rationale

The reduction with SnCl₂ proceeds through a series of single electron transfers from Sn(II) to the nitro group. The reaction is typically carried out in a protic solvent like ethanol, which acts as a proton source. The tin(II) is oxidized to tin(IV) during the process.[7]

Experimental Protocol

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 78 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Neutralization and Extraction: To the residue, add ethyl acetate and cool in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is ~8. Be cautious as this may cause foaming.

  • Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Data Summary
ParameterRecommended Value
Reducing Agent SnCl₂·2H₂O
Stoichiometry 3-5 equivalents
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Reaction Time 1-3 hours
Expected Yield 85-95%

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an increasingly popular method for nitro group reduction due to its operational simplicity and mild reaction conditions.[8] This method avoids the use of high-pressure hydrogen gas, making it safer and more accessible. Ammonium formate is a common and efficient hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[8][9][10] While Pd/C can cause dehalogenation, under the milder conditions of CTH, this side reaction can often be minimized.

Mechanistic Rationale

In this process, ammonium formate decomposes in situ to produce hydrogen, which is then transferred to the nitro compound via the palladium catalyst. The reaction proceeds through the same intermediates as direct hydrogenation.

Diagram: Transfer Hydrogenation Workflow

G A Mix Substrate, Pd/C, and Solvent B Add Ammonium Formate (Hydrogen Donor) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Filter Catalyst D->E F Work-up & Purify E->F

Caption: General workflow for catalytic transfer hydrogenation.

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) and methanol, add 10% Pd/C (5-10 mol%).

  • Reagent Addition: To this stirred suspension, add ammonium formate (3-5 eq) portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium formate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography if necessary.

Data Summary
ParameterRecommended Value
Catalyst 10% Pd/C
Catalyst Loading 5-10 mol%
Hydrogen Donor Ammonium Formate
Stoichiometry 3-5 equivalents
Solvent Methanol
Temperature Reflux (~65 °C)
Typical Reaction Time 1-4 hours
Expected Yield 80-90%

Safety and Handling Precautions

  • Nitroaromatic Compounds: Nitroaromatic compounds can be thermally unstable and should be handled with care. Avoid exposure to high temperatures and strong bases.[11]

  • Catalysts: Heterogeneous catalysts like Raney® Nickel and Pd/C can be pyrophoric, especially when dry and exposed to air. Always handle them in a wet state and under an inert atmosphere.[5][12] Proper disposal of spent catalysts is crucial.

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The chemoselective reduction of this compound to 4-Fluoro-2-(pentyloxy)aniline can be successfully achieved using several reliable methods. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and tolerance for potential side reactions. Catalytic hydrogenation with Raney® Nickel offers high yields and scalability. Metal-mediated reduction with SnCl₂ provides excellent chemoselectivity and is tolerant of many functional groups. Catalytic transfer hydrogenation is a milder and safer alternative to high-pressure hydrogenation. By following the detailed protocols and considering the safety precautions outlined in this application note, researchers can confidently perform this important transformation.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH - OrgoSolver. (n.d.). OrgoSolver. Retrieved January 17, 2026, from [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. (2022, April 7). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.). College of Saint Benedict & Saint John's University. Retrieved January 17, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. (2022, April 7). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • One-pot tandem reduction and site-selective halogenation of nitroarenes - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. (2021, October 6). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents. (n.d.). Google Patents.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? - ResearchGate. (2020, March 27). ResearchGate. Retrieved January 17, 2026, from [Link]

  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]

  • (PDF) Reduction of Nitrobenzene to Aniline - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (2015, December 13). Longdom Publishing. Retrieved January 17, 2026, from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 17, 2026, from [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 17, 2026, from [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. (2024, August 24). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved January 17, 2026, from [Link]

  • Spent Catalyst (Various) - SAFETY DATA SHEET. (2017, December 14). Retrieved January 17, 2026, from [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2009, October 5). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: 4-Fluoro-1-nitro-2-(pentyloxy)benzene in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This compound is a valuable and versatile building block in modern drug discovery, primarily utilized for the synthesis of complex molecular architectures such as kinase inhibitors and intermediates for targeted protein degraders. Its unique trifunctional nature—comprising a highly reactive fluorine atom for nucleophilic aromatic substitution (SNAr), a reducible nitro group for further derivatization, and a lipophilic pentyloxy side chain for modulating physicochemical properties—makes it a strategic starting material. Herein, we elucidate the core chemical principles governing its reactivity and provide detailed, field-proven protocols for its application in key synthetic workflows.

Introduction and Strategic Value

This compound is an aromatic organic compound that has gained traction as a key intermediate in medicinal chemistry.[1] Its utility stems from the predictable and high-yielding reactivity of its functional groups.

  • Activated Fluorine Atom: The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the nitro group located para to it.[2][3] This arrangement makes the C-F bond highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols, which is a cornerstone reaction in the construction of drug scaffolds.[4][5]

  • Versatile Nitro Group: The nitro group not only serves as a powerful activating group but also as a "masked" amine.[6] It can be readily reduced to an aniline derivative under various conditions. This transformation is pivotal, as the resulting amino group provides a critical handle for subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization, enabling the extension of the molecular framework.

  • Modulating Pentyloxy Group: The ether-linked pentyl chain at the C2 position imparts significant lipophilicity. This feature can be strategically employed to enhance the solubility of synthetic intermediates in organic solvents and to modulate the pharmacokinetic properties (e.g., membrane permeability, metabolic stability) of the final drug candidate.

This combination of features makes this compound particularly relevant in the synthesis of targeted therapies, where modular assembly of complex molecules is required.

Key Application Areas
  • Kinase Inhibitors: Many kinase inhibitors feature a core diarylamine or related heterocyclic scaffold.[7][8] This building block is ideally suited for constructing such cores via an initial SNAr reaction.

  • Targeted Protein Degradation (TPD): The compound is classified as a "protein degrader building block".[9] TPD technologies, such as Proteolysis Targeting Chimeras (PROTACs), require modular synthesis of bifunctional molecules that link a target protein ligand to an E3 ligase ligand via a chemical linker.[10] The sequential reactivity of this molecule allows for the controlled construction of such linkers.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 94832-26-5[9]
Molecular Formula C11H14FNO3[9]
Molecular Weight 227.23 g/mol [9]
Appearance Typically a solid[9]
Purity ≥98% (typical)[9]
Storage Sealed in dry, 2-8°C[9]

Safety & Handling: Standard laboratory safety protocols should be followed. Wear protective glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid skin and eye contact.

Core Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this reagent is its participation in SNAr reactions. The protocol below describes a general procedure for the reaction with a primary or secondary amine, a common first step in the synthesis of many pharmaceutical scaffolds.

Principle of the Reaction

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (amine) attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the substituted product. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[2]

Workflow Diagram: SNAr Reaction

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Reagents prep2 Add Base prep1->prep2 react1 Heat to Target Temp prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Quench Reaction react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1 end End purify1->end start Start start->prep1

Caption: General workflow for the SNAr protocol.

Detailed Step-by-Step Protocol

Objective: To synthesize a generic N-substituted 1-nitro-2-(pentyloxy)-4-aminobenzene derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent). Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K2CO3, 3.0 eq).

    • Causality Note: A non-nucleophilic base is required to scavenge the hydrofluoric acid (HF) generated during the reaction. K2CO3 is a cost-effective and efficient choice for many amine nucleophiles. The excess ensures the reaction goes to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with saturated NaHCO3 solution (2x) to remove any acidic impurities, followed by brine (1x).

    • Self-Validation: The aqueous washes are crucial for removing the DMF solvent and inorganic salts, which is a critical step for obtaining a clean product prior to purification.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Downstream Processing: Nitro Group Reduction

Following the successful SNAr reaction, the nitro group is typically reduced to an amine to enable further synthetic elaboration.

Principle and Importance

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in medicinal chemistry.[1] It converts a strongly deactivating group into a versatile activating group and provides a nucleophilic site for building molecular complexity. Common methods include catalytic hydrogenation or the use of metal reductants in acidic media (e.g., Fe/HCl, SnCl2).

Synthetic Scheme: SNAr and Subsequent Reduction

full_scheme start_mol This compound intermediate_mol N-Substituted Nitroaniline Derivative start_mol->intermediate_mol  1. R¹R²NH, Base  (SNAr) final_mol N-Substituted Diaminobenzene Derivative intermediate_mol->final_mol  2. Reduction  (e.g., H₂, Pd/C)

Caption: Two-step synthetic sequence utilizing the subject compound.

Protocol: Catalytic Hydrogenation

Objective: To reduce the N-substituted 1-nitro-2-(pentyloxy)-4-aminobenzene derivative to the corresponding diamine.

Materials:

  • Nitro-substituted intermediate from Section 3.3

  • Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Setup: Dissolve the nitro compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality Note: Pd/C is pyrophoric and must be handled with care, especially when dry. Adding it under an inert atmosphere prevents potential ignition with the flammable solvent.

  • Hydrogenation: Purge the flask with H2 gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon) or perform the reaction in a Parr hydrogenator at a set pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product (the amine) indicates completion (typically 1-4 hours).

  • Workup: a. Carefully purge the reaction vessel with nitrogen to remove all hydrogen gas. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the solvent (MeOH or EtOH).

    • Self-Validation: Filtration through Celite® is essential to completely remove the heterogeneous catalyst, which could interfere with subsequent reactions. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired aniline product, which is often pure enough for the next step or can be further purified if necessary.

Application Example: Conceptual Design of a PROTAC Linker

The diamine product from Section 4.3 is an ideal intermediate for constructing linkers for PROTACs. The newly formed aniline can be acylated to attach a linker, while the other amine (from the initial SNAr) can serve as, or be attached to, a warhead that binds the protein of interest.

PROTAC_Concept cluster_synthesis Synthetic Intermediate cluster_components PROTAC Components Diamine Product from Sec. 4.3 (Diaminobenzene Core) POI_Ligand Warhead Ligand (binds Protein of Interest) Diamine->POI_Ligand Attach Warhead (Amide Coupling) Linker Linker Moiety (e.g., PEG chain) Diamine->Linker Attach Linker (Acylation) E3_Ligand E3 Ligase Ligand (e.g., Thalidomide analog) Linker->E3_Ligand Final Conjugation

Caption: Conceptual workflow for elaborating the synthetic intermediate into a PROTAC.

This modular approach, enabled by the specific reactivity of this compound, highlights its strategic importance in constructing complex, next-generation therapeutics.

References

  • BLDpharm. (n.d.). 94832-26-5 | this compound.
  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Life Chemicals. (2023, September 19). Degrader Building Blocks for Targeted Protein Degradation.
  • Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • PubMed Central. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from .

  • Tocris Bioscience. (n.d.). Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation. Retrieved from .

  • Sigma-Aldrich. (n.d.). Protein Degrader Building Blocks. Retrieved from .

  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from .

  • European Patent Office. (2022, February 9). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1.
  • PubChem. (n.d.). CID 141051979 | C12H8F2N2O4.
  • PubMed Central. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from .

  • Googleapis.com. (2025, May 30). WO 2025/109026 A1.
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from .

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from .

  • Chemistry LibreTexts. (2023, January 14). 16.3: Other Aromatic Substitutions.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from .

Sources

Application Note: A Scalable and Efficient Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-1-nitro-2-(pentyloxy)benzene is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications.[1][2] The presence of the nitro group, a versatile functional group, allows for a variety of chemical transformations, including reduction to an amine, which is a common moiety in many drug candidates.[3][4][5][6] The strategic placement of the fluoro and pentyloxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and professionals in the pharmaceutical industry.

The synthesis is based on the well-established Williamson ether synthesis, a reliable and widely used method for preparing ethers in both laboratory and industrial settings.[7][8] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[9][10][11] In this protocol, we will be reacting 4-fluoro-2-nitrophenol with 1-bromopentane in the presence of a suitable base.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled up as needed, with appropriate adjustments to reaction time and purification methods.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
4-Fluoro-2-nitrophenol157.1115.7 g0.1>98%Sigma-Aldrich
1-Bromopentane151.0418.1 g (14.5 mL)0.12>98%Alfa Aesar
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15>99%Fisher Scientific
Acetone58.08250 mL-ACS GradeVWR
Dichloromethane (DCM)84.93As needed-ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed---
Brine (Saturated NaCl solution)-As needed---
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--Fisher Scientific
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge Flask B Add Reagents A->B C Heat to Reflux B->C D Monitor Reaction C->D E Cool Reaction D->E Completion F Filter Solids E->F G Extract with DCM F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J Crude Product K Characterize Product J->K SN2_Mechanism Phenol 4-Fluoro-2-nitrophenoxide TS [Transition State] Phenol->TS Nucleophilic Attack AlkylHalide 1-Bromopentane AlkylHalide->TS Ether This compound TS->Ether Bromide Br⁻ TS->Bromide Leaving Group Departure

Sources

Application Notes and Protocols for the Analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the accurate identification and quantification of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a key intermediate in pharmaceutical and specialty chemical synthesis. We present optimized protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind instrumental parameter selection is discussed, ensuring adaptability and robustness. These methods are designed for researchers, quality control analysts, and drug development professionals requiring reliable analytical characterization of this compound.

Introduction: The Analytical Imperative

This compound is a substituted nitroaromatic ether. Its molecular structure, featuring a nitro group, a fluoro substituent, and a pentyloxy chain, dictates a moderate polarity and thermal stability, making it amenable to analysis by both HPLC and GC techniques. Accurate quantification is critical for process monitoring, purity assessment, and stability studies in drug development and chemical manufacturing. The choice between HPLC and GC-MS will depend on the analytical objective: HPLC is often preferred for routine purity and content analysis, while GC-MS provides superior specificity and is invaluable for impurity identification and trace-level analysis.

High-Performance Liquid Chromatography (HPLC) Method

The inherent polarity of the nitro and ether groups, balanced by the hydrophobicity of the benzene ring and pentyloxy chain, makes Reverse-Phase HPLC (RP-HPLC) the ideal choice for analysis.[1] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase due to its strong hydrophobic retention capabilities, which are well-suited for separating aromatic compounds like this compound from potential polar and nonpolar impurities.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio is optimized to achieve a suitable retention time, ensuring resolution from other components without excessive analysis time.

  • Detector: The nitroaromatic structure of the analyte contains a chromophore that strongly absorbs UV radiation.[2][3] A UV-Vis detector is therefore a sensitive and robust choice for quantification. Based on data for similar nitroaromatic compounds, a primary detection wavelength around 254 nm is selected, with a secondary wavelength at a local maximum (e.g., ~310 nm) for confirmation if using a Diode Array Detector (DAD).[4]

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to prepare a working standard concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.[5][6][7]

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Transfer to vial separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Given its expected boiling point, this compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides high selectivity and allows for definitive identification based on the compound's mass spectrum.

Rationale for Method Development
  • Injection Mode: A split/splitless injector is used. A split injection is preferred for concentrated samples to prevent column overloading, while a splitless injection is ideal for trace analysis to maximize sensitivity.[9]

  • GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is chosen. This stationary phase separates compounds primarily based on their boiling points and is robust for a wide range of analytes.[10]

  • Oven Program: A temperature gradient program is employed to ensure that the analyte is eluted as a sharp peak and to separate it from any impurities with different boiling points. The program starts at a low temperature to trap the analyte at the head of the column and then ramps up to elute the compound.

  • MS Ionization: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound.

Experimental Protocol: GC-MS

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.[10][11]

  • Dilute this stock solution to a working concentration of approximately 1-10 µg/mL.

  • Ensure the sample is free of non-volatile residues. If the sample matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup may be necessary.[11][12]

  • Transfer the final solution to a 2 mL glass autosampler vial.[10]

Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1) for concentrations >10 µg/mL
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 m/z
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in DCM/EtOAc dilute Dilute to Working Conc. dissolve->dilute cleanup LLE/SPE Cleanup (if needed) dilute->cleanup inject Inject into GC cleanup->inject Transfer to vial separate GC Separation (HP-5ms) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (40-400 m/z) ionize->detect tic Extract Total Ion Chromatogram detect->tic spectrum Analyze Mass Spectrum tic->spectrum identify Identify & Quantify spectrum->identify

Caption: GC-MS analysis workflow for this compound.

Method Validation and Trustworthiness

To ensure that these analytical procedures are fit for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14] A validated method provides confidence in the accuracy and reliability of the results.

Key Validation Parameters

The following parameters should be assessed as part of a comprehensive method validation:[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples, placebos, and spiked samples to ensure no interference at the analyte's retention time. For GC-MS, the uniqueness of the mass spectrum provides a high degree of specificity.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[17] This is typically evaluated by analyzing a series of at least five standards across a specified range (e.g., 50-150% of the expected working concentration). A correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are typically within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different instruments. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14][15] The LOQ must be determined with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, the trustworthiness of the analytical data is established, ensuring that the methods are reliable for their intended application in research and quality control environments.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Law, R. J., et al. (2010). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]

  • Karst, U., et al. (2008). Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. PubMed. Retrieved from [Link]

  • David, V., et al. (2005). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Retrieved from [Link]

  • Hiete, M., et al. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Barahona, F., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • ResearchGate. (2021). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-fluoro-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

  • Hrčak. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • ResearchGate. (2020). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

The SNAr Mechanism at a Glance: An Overview

The reaction you are performing is a classic Nucleophilic Aromatic Substitution (SNAr). In contrast to electrophilic substitutions common to many aromatic systems, SNAr involves a nucleophile attacking an electron-poor aromatic ring.[1][2] The substrate, this compound, is highly activated for this reaction.

The process occurs via a two-step addition-elimination mechanism .[3]

  • Nucleophilic Attack (Rate-Limiting Step): The nucleophile attacks the carbon atom bearing the fluorine leaving group. This is the slow, rate-determining step of the reaction.[1] The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Stabilization: This intermediate is resonance-stabilized. The powerful electron-withdrawing nitro group (–NO₂) at the para position is crucial, as it delocalizes the negative charge, lowering the energy of the intermediate and accelerating the reaction.[2][4]

  • Elimination (Fast Step): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.[2]

SNAr_Mechanism sub This compound inter Meisenheimer Complex (Resonance Stabilized) sub->inter 1. Nucleophilic Attack (Rate-Limiting) nuc Nucleophile (Nu⁻) prod Substituted Product inter->prod 2. Loss of Leaving Group (Fast) lg Fluoride (F⁻)

Caption: The Addition-Elimination mechanism for the SNAr reaction.

Core Principles for Optimization

Optimizing this SNAr reaction requires balancing four key parameters: the nucleophile, the solvent, the base, and the temperature. The choices are interdependent and crucial for achieving high yield and purity.

ParameterRecommended ChoiceRationale & Impact on Reaction
Nucleophile Amines, Alkoxides, ThiolsThe nucleophile's strength dictates reactivity. Weaker nucleophiles (e.g., hindered secondary amines, phenols) may require stronger bases or higher temperatures. Stronger nucleophiles (e.g., primary amines, sodium methoxide) react more readily.[1][5]
Solvent Polar Aprotic: DMSO, DMF, AcetonitrileHIGHLY RECOMMENDED. These solvents excel at solvating the cation but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This dramatically increases reaction rates.[6][7]
Other Solvents: THF, Toluene, AlcoholsEthers (THF) or aromatic solvents (Toluene) are viable but often result in slower reactions.[8] Protic solvents (alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity and slowing the reaction.[7]
Base K₂CO₃, Cs₂CO₃, NaH, K₃PO₄Required when using neutral nucleophiles (e.g., R-OH, R₂NH) to generate the more potent anionic form (R-O⁻, R₂N⁻). The base must be strong enough to deprotonate the nucleophile but should not cause side reactions. Carbonates are a good starting point.[9]
Temperature 25°C to 120°CThe reaction is often feasible at room temperature with strong nucleophiles. For weaker nucleophiles or slower systems, heating is necessary. Start at a moderate temperature (e.g., 60-80°C) and increase if needed, while monitoring for decomposition.[9]

Troubleshooting Guide

This section addresses common issues encountered during the SNAr reaction of this compound.

❓ Problem 1: My reaction shows low or no conversion of the starting material.

  • Potential Cause 1: Insufficient Nucleophilicity.

    • Explanation: The chosen nucleophile may be too weak to attack the aromatic ring under the current conditions. Steric hindrance around the nucleophilic atom can also be a significant barrier.

    • Solution:

      • Increase Temperature: Gently warm the reaction (e.g., to 60-80 °C) to provide the necessary activation energy.[10]

      • Use a Stronger Base: If you are using a neutral nucleophile like an alcohol or amine, switch to a stronger base (e.g., from K₂CO₃ to NaH or K₃PO₄) to ensure complete deprotonation and generate a more powerful anionic nucleophile.[9][10]

  • Potential Cause 2: Inappropriate Solvent Choice.

    • Explanation: Using a protic solvent (like ethanol or water) or a nonpolar solvent (like hexane) can drastically slow the reaction. Protic solvents solvate and stabilize the nucleophile via hydrogen bonding, reducing its reactivity.[7]

    • Solution: Switch to a polar aprotic solvent such as DMSO or DMF. These solvents are known to accelerate SNAr reactions by orders of magnitude.[6][10]

  • Potential Cause 3: Presence of Water.

    • Explanation: Moisture in the reagents or solvent can protonate and deactivate the anionic nucleophile.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

❓ Problem 2: I'm observing the formation of multiple byproducts.

  • Potential Cause 1: Reaction Temperature is Too High.

    • Explanation: While heat can increase the rate of the desired reaction, excessive temperatures can promote decomposition of the starting material, product, or reagents, leading to complex mixtures. The nitro group, in particular, can be sensitive to high heat.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature screen (e.g., RT, 50°C, 80°C) to find the optimal balance.

  • Potential Cause 2: Competing Nucleophiles.

    • Explanation: If your reaction medium contains other nucleophilic species (e.g., hydroxide from residual water, or if an alcohol is used as a solvent), they can compete with your primary nucleophile, leading to a mixture of products.

    • Solution: Use a non-nucleophilic solvent (e.g., DMF, DMSO, THF). Ensure all reagents are pure and the reaction is run under anhydrous conditions.

❓ Problem 3: The reaction is very slow or stalls before reaching completion.

  • Potential Cause: Poor Solubility.

    • Explanation: If the base (e.g., K₂CO₃) or the nucleophile salt is not sufficiently soluble in the reaction solvent, the reaction will be slow due to the limited concentration of active species in the solution phase.

    • Solution:

      • Switch to a more soluble base (e.g., Cs₂CO₃ is often more soluble than K₂CO₃ in organic solvents).

      • Consider using a solvent that better dissolves all components. A small amount of DMSO can often be added to other solvents like THF to increase solubility and reaction rate.[8]

Caption: A simplified workflow for troubleshooting low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine a good leaving group in this SNAr reaction? I thought C-F bonds were very strong. A1: This is an excellent and common question. In SNAr, the rate-determining step is the initial attack of the nucleophile on the ring, not the breaking of the carbon-leaving group bond.[1] Fluorine is the most electronegative halogen, so it strongly withdraws electron density from the carbon it is attached to. This makes that carbon highly electrophilic (electron-poor) and thus more susceptible to nucleophilic attack. This activating effect outweighs its bond strength in determining the reaction rate. The reactivity order for halogens in SNAr is F > Cl > Br > I, the opposite of SN1/SN2 reactions.[1]

Q2: What is the role of the ortho-pentyloxy group? Does it interfere? A2: The pentyloxy group is an electron-donating group by resonance. Generally, electron-donating groups deactivate the ring towards nucleophilic attack. However, its deactivating effect is completely overshadowed by the powerful activating effect of the para-nitro group. Its primary influence will likely be steric, potentially hindering the approach of very bulky nucleophiles, but this is usually not a major issue.

Q3: Can I use a protic solvent like ethanol? What are the consequences? A3: You can, but the reaction will likely be significantly slower. Protic solvents have acidic protons that can form hydrogen bonds with your nucleophile. This creates a "solvation shell" around the nucleophile, stabilizing it and making it less reactive.[7] For optimal results and faster reaction times, a polar aprotic solvent is strongly recommended.[6]

Q4: How do I choose the right base for my nucleophile? A4: The base should be strong enough to deprotonate your nucleophile but not so strong that it causes side reactions (like reacting with the solvent or starting material). A good rule of thumb is to choose a base whose conjugate acid has a pKa several units higher than the pKa of your nucleophile. For alcohols (pKa ~16-18), bases like NaH (pKa of H₂ > 35) or K₂CO₃ (pKa of HCO₃⁻ ~10.3) are effective. For amines, which are less acidic, a base may not always be necessary unless you need to deprotonate it to an amide.

Example Experimental Protocol: Etherification with Isopropanol

This protocol provides a self-validating template for reacting this compound with an alcohol nucleophile.

Objective: To synthesize 4-isopropoxy-1-nitro-2-(pentyloxy)benzene.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Isopropanol (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes.

  • Solvent & Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the starting material. Add the isopropanol (3.0 eq) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot is no longer visible. This may take 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Journal of the American Chemical Society. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2020). Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). [Link]

  • American Chemical Society. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • ResearchGate. Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • PubMed Central (PMC). (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. [Link]

  • RSC Publishing. (2016). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

  • PubMed Central (PMC). (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. [Link]

Sources

Common side reactions in the synthesis of "4-Fluoro-1-nitro-2-(pentyloxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a classic and versatile method for forming ethers.[1] In this specific application, the reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The process involves the deprotonation of 4-fluoro-2-nitrophenol to form a phenoxide ion, which then acts as a nucleophile, attacking a primary pentyl halide (e.g., 1-bromopentane) to yield the desired ether product.[2] The presence of the electron-withdrawing nitro group on the aromatic ring is crucial as it activates the ring for nucleophilic attack.[3]

While this synthesis is generally robust, several side reactions can occur, leading to decreased yield and purification challenges. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Product

Q1: My reaction has a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Let's break down the most common culprits:

  • Incomplete Deprotonation of the Phenol: The formation of the phenoxide is critical. If the base is not strong enough or used in insufficient quantity, the starting phenol will remain, leading to low conversion.

    • Troubleshooting:

      • Ensure you are using at least one equivalent of a suitable base. For this reaction, common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydride (NaH).[2]

      • If using a weaker base like K₂CO₃, ensure your solvent is anhydrous, as water can inhibit the reaction.

      • When using NaH, exercise caution as it is highly reactive. It should be added portion-wise to a solution of the phenol in an anhydrous aprotic solvent like DMF or THF at a reduced temperature (e.g., 0 °C) before adding the alkylating agent.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate.

    • Troubleshooting: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C.[1] If the reaction is sluggish, a modest increase in temperature may improve the yield. However, excessive heat can promote side reactions (see Issue 2). It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Choice of Leaving Group on the Pentyl Chain: The nature of the leaving group on the pentyl halide affects the rate of the SN2 reaction.

    • Troubleshooting: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. If you are using 1-chloropentane and experiencing low yields, consider switching to 1-bromopentane or 1-iodopentane to increase the reaction rate.

Issue 2: Presence of a Significant Amount of an Isomeric Impurity

Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is this and how can I prevent its formation?

A2: The most likely isomeric impurity is the C-alkylated product. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation).[1]

Mechanism of O- vs. C-Alkylation

G cluster_0 O-Alkylation (Favored in Polar Aprotic Solvents) cluster_1 C-Alkylation (Side Reaction) O_Alkylation Desired Ether Product (this compound) Phenoxide_O Phenoxide Ion (Oxygen Attack) Phenoxide_O->O_Alkylation S_N2 Attack Pentyl_Halide_O Pentyl Halide Pentyl_Halide_O->O_Alkylation C_Alkylation C-Alkylated Byproduct Phenoxide_C Phenoxide Ion (Carbon Attack) Phenoxide_C->C_Alkylation Electrophilic Aromatic Substitution-like Pentyl_Halide_C Pentyl Halide Pentyl_Halide_C->C_Alkylation G Start Phenoxide + Pentyl Halide SN2 S_N2 Pathway (Substitution) Start->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Start->E2 Base Abstraction Product Desired Ether Product SN2->Product Byproduct Pentene Byproduct E2->Byproduct

Caption: SN2 vs. E2 Competition

While this is more problematic with secondary and tertiary alkyl halides, it can still occur with primary halides under forcing conditions. [4] Troubleshooting Elimination:

  • Use a Primary Pentyl Halide: Ensure you are using 1-bromopentane or 1-iodopentane, not a secondary isomer like 2-bromopentane.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A range of 50-80 °C is often a good starting point. [2]* Choice of Base: While a strong base is needed for deprotonation, extremely strong and sterically hindered bases can favor elimination. Milder bases like K₂CO₃ are often sufficient and can minimize this side reaction.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing common side reactions.

Materials:

  • 4-Fluoro-2-nitrophenol

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromopentane (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale
Alkylating Agent 1-BromopentaneGood reactivity, less prone to elimination than secondary halides.
Base Anhydrous K₂CO₃Sufficiently basic to deprotonate the phenol, minimizes elimination side reactions.
Solvent Anhydrous DMFPolar aprotic solvent, favors O-alkylation.
Temperature 60-70 °CBalances reaction rate with minimizing side reactions like elimination.
Expected Yield 80-95%Based on similar Williamson ether syntheses of nitroaromatics. [2]

References

  • #2* Ether Reasoning-Williamson 's Synthesis Exceptional cases. Veena dixit chemistry IIT jee NEET. YouTube. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-1-nitro-2-(pentyloxy)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Fluoro-1-nitro-2-(pentyloxy)benzene and related nitroaromatic ethers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these compounds with high purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The synthesis of these target molecules, typically via nucleophilic aromatic substitution or the Williamson ether synthesis, often results in a crude product contaminated with unreacted starting materials, side-products, and residual reagents.[1][2] Effective purification is therefore critical for the integrity of downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Question: My crude product is an oily residue that won't solidify, even though the literature reports a solid. How do I proceed with purification?

Answer: This is a common issue, often indicating the presence of significant impurities that are depressing the melting point of your target compound.

  • Causality: The impurities, which could include unreacted pentyl halide, solvent residue (like DMF or DMSO), or alkene byproducts from elimination side-reactions, act as a solvent for your product, preventing crystallization.[1] The Williamson ether synthesis is an SN2 reaction, which always faces competition from E2 elimination, especially if reaction temperatures are too high or if there is any steric hindrance.[3][4]

  • Immediate Action: First, ensure all high-boiling solvents are thoroughly removed under high vacuum. Do not mistake residual solvent for product oil. A simple proton NMR can confirm the presence of solvents like DMSO or DMF.

  • Purification Strategy: Direct recrystallization will likely fail. The most robust approach is to subject the crude oil to column chromatography. This will separate the desired product from both more polar impurities (like the starting 4-fluoro-2-nitrophenol) and less polar impurities (like alkene byproducts). Once the product is isolated by chromatography, it is often obtained in a much higher state of purity and will either be a solid or will crystallize readily upon solvent removal.

Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. The compound melts before it has a chance to crystallize. It can also be caused by cooling the saturated solution too rapidly.[5]

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves, creating a clear, homogeneous solution.[5]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask with a cloth or paper towels can help moderate the cooling rate.[6]

    • Induce Crystallization: If crystals are still reluctant to form, scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" (a tiny crystal of the pure product) to initiate crystallization.[6]

    • Change Solvent System: If the problem persists, your chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a binary solvent system where the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in the other ("bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "bad" solvent until the solution becomes faintly cloudy (the cloud point), then add a drop or two of the "good" solvent to clarify and allow to cool slowly.[5]

Question: During my column chromatography, the product and a key impurity are co-eluting. How can I improve the separation?

Answer: Poor separation on a silica gel column indicates that the chosen eluent (solvent system) does not have the right polarity to differentiate between your compounds.

  • Causality: The separation on silica gel depends on the differential adsorption of compounds to the stationary phase. If two compounds have very similar polarities, they will travel down the column at similar rates.

  • Optimization Strategy:

    • TLC Analysis is Key: Before running a large column, always optimize the solvent system using Thin Layer Chromatography (TLC).[7] The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 and maximizes the difference in Rf (ΔRf) between the product and the impurity. An ideal ΔRf is at least 0.2.[7]

    • Adjust Polarity: If compounds are eluting too quickly (high Rf) and together, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are stuck at the baseline (low Rf), increase the eluent polarity (increase the ethyl acetate).

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch to a different solvent system. For example, replacing ethyl acetate with dichloromethane can alter the specific interactions with the silica gel and may resolve the compounds. A common progression of solvent systems is from non-polar to polar (e.g., Hexane/Ethyl Acetate -> Hexane/Dichloromethane -> Dichloromethane/Methanol).[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Assuming a Williamson ether synthesis from 4-fluoro-2-nitrophenol and a pentyl halide (e.g., 1-bromopentane), the primary impurities are:

  • Unreacted 4-fluoro-2-nitrophenol: A highly polar, acidic starting material.

  • Unreacted Alkylating Agent: (e.g., 1-bromopentane). A non-polar starting material.

  • Alkene Byproduct: (e.g., pentene). Formed via an E2 elimination side-reaction. This is non-polar.[1]

  • C-Alkylated Byproducts: While O-alkylation is favored for phenoxides, some C-alkylation can occur, leading to isomeric impurities.[4]

  • Base and Solvent Residue: Residual K₂CO₃ or NaH, and high-boiling solvents like DMF or DMSO.

Q2: How do I choose the best initial purification technique?

A2: The choice depends on the properties of your product and the main impurities.[7]

  • If the main impurity is the acidic starting phenol: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether) and wash with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to selectively remove the phenol as its water-soluble salt.[7][8]

  • If the product is a solid and impurities are minor: Recrystallization is a good choice for achieving high purity.[9][10]

  • If the product is an oil or a complex mixture: Column chromatography is the most versatile and powerful method.[7]

The following workflow provides a general decision-making framework:

G start Crude Reaction Mixture is_phenol Is unreacted phenol a major impurity? start->is_phenol extraction Perform Acid-Base Extraction (wash with aq. NaOH or NaHCO3) is_phenol->extraction Yes is_solid Is the product a solid? is_phenol->is_solid No extraction->is_solid chromatography Purify by Column Chromatography is_solid->chromatography No / Complex Mixture recrystallize Purify by Recrystallization is_solid->recrystallize Yes end_product Pure Product chromatography->end_product recrystallize->end_product G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation a Place crude solid in flask b Add minimal hot solvent until dissolved a->b c Cool slowly to room temperature b->c d Chill in ice bath c->d e Collect crystals by vacuum filtration d->e f Wash with ice-cold solvent e->f g Dry under vacuum f->g

Sources

"4-Fluoro-1-nitro-2-(pentyloxy)benzene" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

There are conflicting recommendations from suppliers, with some suggesting room temperature storage and others advising cold-chain transportation.[1][2] Given the presence of a nitro group and an ether linkage, the most prudent approach for long-term stability is to store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For extended storage, refrigeration (2-8 °C) is recommended to minimize the potential for slow degradation.

Q2: Is this compound sensitive to light or air?

While specific data for this compound is limited, nitroaromatic compounds can be sensitive to light and may undergo photochemical reactions. The aryl ether linkage is generally stable but can be susceptible to oxidative cleavage under harsh conditions. To ensure the integrity of the compound, it is best practice to store it in an amber vial or a container that blocks light and to minimize its exposure to air. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: What are the primary chemical incompatibilities for this compound?

Based on the chemistry of nitroaromatic compounds and aryl ethers, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: These can react with the pentyloxy group and the aromatic ring.

  • Strong Bases: Strong bases may lead to nucleophilic aromatic substitution or other undesired reactions.

  • Strong Acids: While aryl ethers are relatively stable to acids, prolonged exposure to strong acids at elevated temperatures can cause cleavage of the ether bond.[3]

Q4: What are the known hazardous decomposition products?

Upon thermal decomposition, this compound may release hazardous substances including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen fluoride (HF)[4][5]

All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Inconsistent experimental results over time with the same batch. Compound degradation due to improper storage.1. Review storage conditions. Ensure the compound is stored in a tightly sealed, light-proof container at the recommended temperature.2. Perform a quality control check (e.g., NMR, LC-MS) to assess the purity of the compound.3. If degradation is confirmed, procure a fresh batch of the compound.
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, GC-MS). 1. Contamination from solvents or other reagents.2. Degradation of the compound.1. Run a blank analysis of your solvents and reagents to rule out contamination.2. Compare the new peaks to potential degradation products. For example, hydrolysis of the ether linkage would yield 4-fluoro-1-nitrophenol.3. If degradation is suspected, follow the steps outlined in the point above.
Low reactivity or yield in a reaction where the compound is a starting material. 1. Poor quality or degraded starting material.2. Presence of inhibitors from degradation products.1. Verify the purity of the this compound using an appropriate analytical technique.2. Consider purifying the compound before use if minor impurities are detected.
Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound.

1. Standard Preparation: a. Accurately weigh approximately 10 mg of the compound. b. Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. c. Perform serial dilutions to prepare a set of calibration standards if quantitative analysis is required.

2. HPLC Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where the compound has significant absorbance (a UV scan can determine the optimal wavelength).
  • Injection Volume: 10 µL.

3. Analysis: a. Inject a solvent blank to establish the baseline. b. Inject the prepared standard solution. c. The purity can be estimated by the area percentage of the main peak.

Visualizing Potential Degradation and Troubleshooting

To aid in troubleshooting, the following diagrams illustrate a potential degradation pathway and a decision-making workflow.

A This compound B Improper Storage (Heat, Light, Moisture) A->B C Hydrolysis of Ether Linkage B->C D 4-Fluoro-1-nitrophenol C->D E 1-Pentanol C->E

Caption: Potential hydrolytic degradation pathway of this compound.

start Inconsistent Experimental Results? qc_check Perform QC Analysis (e.g., HPLC, NMR) start->qc_check purity_ok Purity >98%? qc_check->purity_ok investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes degradation_suspected Degradation Suspected purity_ok->degradation_suspected No review_storage Review Storage Conditions degradation_suspected->review_storage new_batch Procure New Batch review_storage->new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • This compound, min 98%, 100 grams . Oakwood Chemical. [Link]

  • Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis . RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific etherification reaction. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the success of your synthesis.

Introduction to the Synthesis and Common Challenges

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a 4-fluoro-2-nitrophenoxide ion with a suitable pentyl halide. The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide.[1]

While theoretically straightforward, this reaction is often plagued by low yields due to several competing pathways and side reactions. This guide will systematically address these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[2] This involves the reaction of 4-fluoro-2-nitrophenol with a pentyl halide in the presence of a base.

Q2: Why am I observing low yields in my reaction?

A2: Low yields can stem from several factors, including:

  • Competing Elimination Reaction: The basic conditions required for the Williamson ether synthesis can promote the E2 elimination of the alkyl halide, leading to the formation of pentene as a byproduct, particularly with secondary or tertiary alkyl halides.[3]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.[3]

  • Incomplete Reaction: Sub-optimal reaction conditions such as insufficient temperature, reaction time, or inappropriate choice of base and solvent can lead to incomplete conversion of the starting materials.

  • Degradation of Starting Materials or Product: The reactants or the product might be sensitive to the reaction conditions, leading to decomposition.

Q3: How do I choose the appropriate pentyl halide?

A3: For a Williamson ether synthesis, which follows an S(_N)2 pathway, primary alkyl halides are strongly preferred to minimize the competing E2 elimination reaction. Therefore, 1-bromopentane or 1-iodopentane are the recommended choices. Tertiary alkyl halides are unsuitable as they will predominantly undergo elimination.[2]

Q4: What is the best base to use for this reaction?

A4: A moderately strong base is required to deprotonate the 4-fluoro-2-nitrophenol to its corresponding phenoxide. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and sodium hydroxide (NaOH).[1][3] The choice of base can influence the reaction rate and selectivity.

Troubleshooting Guide: Overcoming Low Yields

This section provides a structured approach to diagnosing and resolving common issues leading to low yields.

Problem 1: Significant Amount of Unreacted 4-Fluoro-2-nitrophenol
Possible Cause Suggested Solution Scientific Rationale
Insufficient Base Use at least a stoichiometric equivalent of a suitable base (e.g., K(_2)CO(_3), NaH). For weaker bases like K(_2)CO(_3), a slight excess (1.5-2.0 equivalents) can be beneficial.Incomplete deprotonation of the phenol leads to a lower concentration of the active nucleophile (phenoxide), thus slowing down the reaction.
Low Reaction Temperature Increase the reaction temperature. For a reaction in a solvent like DMF or acetonitrile, a temperature range of 60-100 °C is a good starting point.The S(_N)2 reaction rate is temperature-dependent. Insufficient thermal energy can result in a sluggish reaction.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.Etherification reactions can sometimes be slow, and premature workup will lead to the recovery of unreacted starting materials.
Inappropriate Solvent Use a polar apathetic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone.Polar aprotic solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and reactive.[4]
Problem 2: Formation of an Alkene Byproduct (Pentene)
Possible Cause Suggested Solution Scientific Rationale
Use of a Secondary or Tertiary Alkyl Halide Ensure you are using a primary pentyl halide, such as 1-bromopentane or 1-iodopentane.The S(_N)2 reaction is highly sensitive to steric hindrance. Secondary and tertiary alkyl halides favor the competing E2 elimination pathway.[3]
High Reaction Temperature Lower the reaction temperature.Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[3]
Strongly Basic Conditions If using a very strong base like NaH, ensure it is completely consumed in the deprotonation step before the alkyl halide is added, or consider using a milder base like K(_2)CO(_3).Highly basic conditions favor the E2 elimination pathway.
Problem 3: Presence of Isomeric Byproducts (C-Alkylation)
Possible Cause Suggested Solution Scientific Rationale
Reaction Conditions Favoring C-Alkylation Employ conditions that favor O-alkylation. This typically includes the use of polar aprotic solvents and ensuring the phenoxide is fully dissociated. The use of phase-transfer catalysts can also enhance O-alkylation.The selectivity between C- and O-alkylation is influenced by factors such as the solvent, counter-ion, and temperature. Harder electrophiles tend to favor O-alkylation.
Ambident Nature of the Phenoxide While difficult to completely eliminate, optimizing the reaction conditions as described above will minimize C-alkylation.The phenoxide ion has electron density on both the oxygen and the aromatic ring, making it susceptible to attack at both sites.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

  • 4-Fluoro-2-nitrophenol

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K(_2)CO(_3))

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMF (5-10 mL per gram of phenol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromopentane (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow oil or solid.

Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-fluoro-2-nitrophenol, K2CO3, and DMF stir Stir at room temperature start->stir add_halide Add 1-bromopentane stir->add_halide heat Heat to 80°C add_halide->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool extract Aqueous workup and extraction with ethyl acetate cool->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

This table summarizes the expected impact of key reaction parameters on the yield of this compound.

Parameter Condition Expected Yield Potential Issues
Base Weak (e.g., NaHCO(_3))LowIncomplete deprotonation of phenol.
Moderate (e.g., K(_2)CO(_3))Good to ExcellentOptimal for this reaction.
Strong (e.g., NaH)Good to ExcellentMay increase elimination side reactions if not controlled.
Solvent Protic (e.g., Ethanol)Low to ModerateSolvates the nucleophile, reducing its reactivity.
Aprotic Polar (e.g., DMF)Good to ExcellentEnhances nucleophilicity of the phenoxide.
Alkyl Halide 1-IodopentaneExcellentMore reactive than bromide, but more expensive.
1-BromopentaneGood to ExcellentGood balance of reactivity and cost.
2-BromopentaneLowSignificant elimination byproduct formation.
Temperature < 50 °CLowSlow reaction rate.
60-100 °CGood to ExcellentOptimal range for S(_N)2 reaction.
> 120 °CModerate to LowIncreased potential for elimination and side reactions.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for effective troubleshooting.

O-Alkylation vs. C-Alkylation

The phenoxide ion is an ambident nucleophile with two potential sites of attack for the electrophilic pentyl halide.

Caption: Competing O- and C-alkylation pathways.

Favorable conditions for O-alkylation include the use of polar aprotic solvents and alkali metal cations with a larger ionic radius (like K(_+) from K(_2)CO(_3)), which leads to a "freer" and more reactive oxygen anion.

S(_N)2 vs. E2 Competition

The choice of the alkyl halide is paramount in minimizing the E2 elimination side reaction.

Caption: Competition between S(_N)2 and E2 pathways.

References

  • Belestskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). Synthetic Communications, 36(13), 1805-1810. [Link]

  • Purification of ethers. (1969).
  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(2), o124. [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation. (2026). Oreate AI Blog. [Link]

  • 1H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d) in CDCl3 using Bruker Avance DRX 400 (400 MHz) spectrometer. ResearchGate. [Link]

  • Supporting Information for: A novel and efficient synthesis of unsymmetrical diarylalkynes via Pd-catalyzed aerobic oxidative coupling of arylhydrazines with terminal alkynes. The Royal Society of Chemistry. [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2019). Acta Chemica Malaysia, 3(1), 19-23. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. (2023). Membranes, 13(12), 903. [Link]

Sources

Identifying byproducts in "4-Fluoro-1-nitro-2-(pentyloxy)benzene" synthesis by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Introduction: Navigating the Synthesis and Purification of this compound

The synthesis of this compound is a specific application of the venerable Williamson ether synthesis, a cornerstone of modern organic chemistry for forming the ether linkage.[1][2][3] This reaction, in which an alkoxide displaces a halide or other suitable leaving group, is powerful due to its reliability and versatility.[4][5] In this particular synthesis, the sodium salt of 1-pentanol (sodium pentoxide) is reacted with 4-fluoro-1-nitrobenzene. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution, making it a good leaving group.

Despite its straightforward nature, the Williamson ether synthesis is not without its potential pitfalls. Competing side reactions, such as elimination and hydrolysis, can lead to a mixture of products, complicating purification and reducing the overall yield.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for in-process control and final product analysis, allowing for the unambiguous identification and quantification of the desired product alongside any impurities.[9][10][11][12]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common issues encountered during the synthesis and analysis of this compound, with a focus on interpreting NMR spectra to troubleshoot and optimize the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected ¹H NMR signals for my target compound, this compound?

Answer:

Understanding the expected NMR spectrum of the pure product is the first step in identifying any impurities. The structure of this compound has two distinct regions: the aromatic ring and the pentyloxy side chain.

  • Aromatic Region: The three protons on the benzene ring will appear as complex multiplets due to their coupling with each other and with the fluorine atom.

    • H-3: This proton is ortho to both the nitro and pentyloxy groups and will likely be the most downfield of the aromatic protons.

    • H-5 & H-6: These protons are coupled to the fluorine atom and will exhibit characteristic doublet of doublets or more complex splitting patterns.

  • Aliphatic (Pentyloxy) Region: The pentyloxy chain will show signals typical of a straight-chain alkyl group.

    • -OCH₂-: The methylene group directly attached to the oxygen will be a triplet, shifted downfield due to the deshielding effect of the oxygen atom.

    • -(CH₂)₃-: The three methylene groups in the middle of the chain will appear as overlapping multiplets in the typical aliphatic region.

    • -CH₃: The terminal methyl group will be a triplet, the most upfield signal in the spectrum.

A summary of the expected chemical shifts is provided in the table below. Note that actual values may vary slightly depending on the solvent and spectrometer frequency.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic Protons6.8 - 8.2Multiplets3H
-OCH₂-~4.1Triplet (t)2H
-OCH₂CH₂ -~1.8Multiplet (m)2H
-CH₂CH₂ CH₂ CH₃~1.4Multiplet (m)4H
-CH₃~0.9Triplet (t)3H
Q2: My ¹H NMR spectrum shows peaks that don't correspond to the product. How do I identify unreacted starting materials?

Answer:

The presence of unreacted starting materials is a common issue, often due to incomplete reaction or improper workup. You can easily identify them by comparing your spectrum to the known spectra of 4-fluoro-1-nitrobenzene and 1-pentanol.

  • 4-Fluoro-1-nitrobenzene: This starting material has a simple, yet characteristic, ¹H NMR spectrum. You will see two multiplets in the aromatic region, typically around 7.24 ppm and 8.26 ppm.[13] The symmetry of the molecule leads to this AA'BB' system, which can sometimes appear as two distinct doublets of doublets.

  • 1-Pentanol: If residual 1-pentanol is present, you will see its characteristic signals. The most indicative peak is the triplet for the -CH₂OH group at approximately 3.6 ppm.[14][15] The other aliphatic signals will likely overlap with the pentyloxy chain of your product, but the distinct -CH₂OH signal is a clear marker.

Compound Key Diagnostic ¹H NMR Signals (ppm)
4-Fluoro-1-nitrobenzene ~8.26 (m, 2H), ~7.24 (m, 2H)[13]
1-Pentanol ~3.6 (t, 2H, -CH₂OH), ~1.5 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H)[14]

Troubleshooting Steps:

  • Reaction Time/Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Williamson ether syntheses can be slow at lower temperatures.[1] Consider increasing the reaction time or temperature, but be mindful that higher temperatures can promote side reactions.[6]

  • Base Stoichiometry: Ensure at least one full equivalent of a strong base (like sodium hydride) was used to completely deprotonate the 1-pentanol. Incomplete deprotonation will leave unreacted alcohol.[7]

  • Workup Procedure: Your aqueous workup should remove the unreacted sodium pentoxide and any remaining 1-pentanol. If 1-pentanol is still present, consider an additional aqueous wash.

Q3: I see signals in the alkene region of my ¹H NMR (5-6 ppm). What is this byproduct and how can I avoid it?

Answer:

The appearance of signals in the 5-6 ppm region is a strong indication of an alkene byproduct , most likely 1-pentene . This is formed via a competing E2 elimination reaction.[4][6][7] In this side reaction, the pentoxide acts as a base, abstracting a proton from the alkyl halide, instead of acting as a nucleophile. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides under certain conditions.[16][17]

The diagram below illustrates the desired Sₙ2 pathway and the competing E2 elimination pathway.

Williamson_Synthesis cluster_reactants Reactants SM1 4-Fluoro-1-nitrobenzene SM2 Sodium Pentoxide Byproduct 1-Pentene (E2 Byproduct) SM2->Byproduct E2 Elimination (Side Reaction) Product Product SM2->Product

Caption: SₙAr vs. E2 Elimination Pathways.

Identifying 1-Pentene by ¹H NMR:

  • Vinyl Protons: You will observe characteristic signals in the alkene region (approx. 4.9-5.8 ppm).

  • Allylic Protons: The methylene group adjacent to the double bond (-CH=CH-CH₂ -) will appear around 2.0 ppm.

Troubleshooting E2 Elimination:

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[6] Running the reaction at a lower temperature will favor the desired Sₙ2 pathway.

  • Choice of Base: While sodium pentoxide is your reactant, ensure it is not used in large excess.

  • Solvent: Using a polar aprotic solvent such as DMF or acetonitrile is generally recommended for Williamson ether synthesis as it can enhance the nucleophilicity of the alkoxide.[6][18]

Q4: My NMR spectrum is clean, but my yield is low. Could there be other, less obvious byproducts?

Answer:

Yes, other side reactions can consume your starting material without producing easily identifiable byproducts in the ¹H NMR spectrum of the crude product.

  • Hydrolysis: If there is water in your reaction mixture, the highly basic sodium pentoxide can be quenched.[19] Furthermore, the activated starting material, 4-fluoro-1-nitrobenzene, can undergo hydrolysis to form 4-fluoro-2-nitrophenol under basic conditions. This phenolic byproduct would likely be removed during an aqueous base wash in the workup, thus lowering your isolated yield of the ether.

  • C-Alkylation: While less common for this specific substrate compared to phenoxides, it is theoretically possible for the alkoxide to attack the aromatic ring itself, leading to C-alkylation.[6] These byproducts would have complex aromatic signals in the NMR but might be difficult to distinguish from the main product without more advanced 2D NMR techniques.

Troubleshooting Low Yields:

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and your solvents are anhydrous. Sodium hydride (if used to generate the alkoxide in situ) is extremely water-sensitive.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent moisture from the air from interfering with the reaction.

  • Purification: Carefully analyze your purification steps. It's possible that the product is being lost during extraction or chromatography.

Experimental Protocol: NMR Sample Preparation and Analysis

To effectively monitor your reaction and analyze the final product, follow this standard protocol for NMR sample preparation.

Objective: To prepare a sample of the reaction mixture or purified product for ¹H NMR analysis.

Materials:

  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • Pasteur pipette

  • Sample vial containing your compound

  • Vortex mixer (optional)

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your crude reaction mixture or purified product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial using a clean Pasteur pipette.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you may need to filter the solution through a small plug of cotton or glass wool in the pipette tip to remove any insoluble material before transferring it to the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using a Pasteur pipette.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[9]

Summary of Key Byproducts and Their NMR Signatures

The table below provides a quick reference for identifying the main product and potential byproducts by their key ¹H NMR signals.

Compound Structure Key Diagnostic ¹H NMR Signals (ppm)
This compound (Product) O2N-C6H3(F)-O(CH2)4CH3Aromatic (m, 3H, 6.8-8.2), -OCH₂- (t, 2H, ~4.1)
4-Fluoro-1-nitrobenzene (Starting Material) O2N-C6H4-FAromatic (m, 2H, ~8.26), Aromatic (m, 2H, ~7.24)[13]
1-Pentanol (Starting Material) HO(CH2)4CH3-CH₂OH (t, 2H, ~3.6)[14]
1-Pentene (Byproduct) CH2=CH(CH2)2CH3Vinyl H (m, 3H, 4.9-5.8)
4-Fluoro-2-nitrophenol (Byproduct) O2N-C6H3(F)-OHPhenolic OH (broad s, 1H, variable), Aromatic (m, 3H)

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_start Analysis of Crude NMR cluster_pathways Identification cluster_actions Troubleshooting Actions Start Acquire ¹H NMR of Crude Product CheckProduct Are expected product peaks present? Start->CheckProduct CheckSM Are starting material peaks present? CheckProduct->CheckSM Yes Action_LowYield Low Yield Issues: - Check for anhydrous conditions - Review workup/purification CheckProduct->Action_LowYield No (Reaction Failed) CheckAlkene Are alkene peaks (~5-6 ppm) present? CheckSM->CheckAlkene No Action_Incomplete Incomplete Reaction: - Increase reaction time/temp - Check base stoichiometry CheckSM->Action_Incomplete Yes CleanSpectrum Spectrum is clean CheckAlkene->CleanSpectrum No Action_Elimination E2 Elimination Occurred: - Lower reaction temperature - Re-evaluate solvent choice CheckAlkene->Action_Elimination Yes CleanSpectrum->Action_LowYield but yield is low Action_Success Proceed with Purification / Characterization CleanSpectrum->Action_Success Action_Incomplete->CheckAlkene Action_Elimination->Action_Success

Caption: Troubleshooting workflow for synthesis analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • RSC Publishing. Online reaction monitoring by single-scan 2D NMR under flow conditions. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0013036). [Link]

  • FooDB. Showing Compound 1-Pentanol (FDB008230). [Link]

  • SlideServe. NMR Results: 1-Pentanol starting alcohol. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry. [Link]

  • SpectraBase. 2,4-Dinitrophenol - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 1-(4-Fluorobenzyl)-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2,4-Dinitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts. [Link]

  • Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

Troubleshooting nucleophilic attack at the wrong position on "4-Fluoro-1-nitro-2-(pentyloxy)benzene"

Q3: What exactly is a Meisenheimer complex? A: A Meisenheimer complex is the negatively charged, non-aromatic intermediate formed when a nucleophile attacks an electron-deficient aromatic ring. [2][4]Its stability is crucial for the SₙAr reaction to proceed. Electron-withdrawing groups, especially those ortho or para to the site of attack, stabilize this intermediate through resonance, lowering the reaction's activation energy. [3]

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Available at: [Link]

  • Smith, J. G. (2022). Nucleophilic Aromatic Substitution. In Organic Chemistry (6th ed.). McGraw-Hill. Available at: [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Buncel, E., Dust, J. M., & Terrier, F. (1995). Rationalizing the Regioselectivity in Polynitroarene Anionic σ-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Chemical Reviews, 95(7), 2261–2280. Available at: [Link]

  • Olesinski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. Available at: [Link]

  • LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). Available at: [Link]

Improving the regioselectivity of reactions with "4-Fluoro-1-nitro-2-(pentyloxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regiochemistry of a Polysubstituted Aromatic Core

Welcome to the technical support guide for 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This molecule is a valuable intermediate in drug development and materials science, largely due to its strategically placed functional groups which allow for sequential, regioselective modifications. However, the interplay between the strong electron-withdrawing nitro group, the electron-donating pentyloxy group, and the halogen leaving group can present challenges.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers with both the theoretical grounding and practical solutions needed to control reaction outcomes, particularly for Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the dominant electronic effects in this molecule, and how do they influence its reactivity?

The reactivity of this compound is governed by the competing and cooperating electronic effects of its three substituents. Understanding these is the first step to predicting regioselectivity.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M).[1][2] It strongly deactivates the ring towards electrophilic attack but, crucially, powerfully activates the ring for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it.[3][4] In this molecule, it activates the C2 (ortho) and C4 (para) positions.

  • Pentyloxy Group (-OC₅H₁₁): As an alkoxy group, it is strongly electron-donating via the resonance effect (+M) due to the lone pairs on the oxygen atom, and weakly electron-withdrawing via induction (-I).[5][6] The resonance effect is dominant, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1][7]

  • Fluoro Group (-F): Halogens present a mixed case. Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I), which deactivates the ring. However, it can donate electron density through resonance (+M) via its lone pairs.[8] While it is a deactivator overall, it is still an ortho, para-director for EAS. For SNAr reactions, its importance lies in its ability to act as a leaving group. The C-F bond is strong, but the fluorine atom's high electronegativity helps stabilize the intermediate Meisenheimer complex, making it an excellent leaving group in activated systems.

Below is a diagram illustrating the primary electronic influences on the aromatic ring.

G start Issue: Pentyloxy group displacement observed check_temp Is reaction temperature > 120°C? start->check_temp high_temp_yes Yes check_temp->high_temp_yes Yes high_temp_no No check_temp->high_temp_no No check_nuc Is the nucleophile sterically hindered? check_nuc->high_temp_yes Yes check_nuc->high_temp_no No check_base Is a very strong, hard base being used? check_base->high_temp_yes Yes sol_base Action: Use a softer base (e.g., K₂CO₃, Cs₂CO₃). Rationale: Hard bases (like KH) may interact with the pentyloxy oxygen, promoting its elimination. check_base->sol_base sol_temp Action: Reduce temperature to 80-100°C. Rationale: High thermal energy can overcome the kinetic barrier for C2 attack. high_temp_yes->sol_temp high_temp_no->check_nuc high_temp_no->check_base sol_temp->check_nuc sol_nuc Action: Switch to a smaller nucleophile. Rationale: Steric clash with the ortho-nitro group disfavors attack at C4, making the less-favorable C2 attack more competitive. sol_nuc->check_base

Caption: Troubleshooting workflow for undesired C2 substitution.

Experimental Protocols

Protocol 1: Regioselective SNAr with a Secondary Amine (e.g., Pyrrolidine)

This protocol is a self-validating system designed to ensure high regioselectivity for substitution at the C4 position. [9][10] Materials:

  • This compound (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Ethyl acetate, brine, anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMSO via syringe to create a stirrable suspension (approx. 0.2 M concentration). Add pyrrolidine (1.2 equiv) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. The reaction progress should be monitored every 1-2 hours by TLC or LC-MS, checking for the disappearance of the starting material. The expected product is 4-(pyrrolidin-1-yl)-1-nitro-2-(pentyloxy)benzene.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure C4-substituted product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

References

  • Filo. (2025, March 21). Difference between Ortho para and meta directing groups.
  • Liu, S., et al. (2014). Where does the electron go?
  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 14). 16.
  • Various Authors. (2018, April 21).
  • Praxis Academic. (2021, November 24). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! YouTube.
  • Michigan State University Department of Chemistry.
  • Stasyuk, O. A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene. RSC Publishing.
  • Wikipedia.
  • Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750.
  • YouTube. (2021, February 19).
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • Quora. (2022, September 5).
  • Wikipedia. 4-Fluoronitrobenzene.
  • BenchChem.
  • askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction.
  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...

Sources

Technical Support Center: Impurity Profiling and Characterization of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling and characterization of 4-Fluoro-1-nitro-2-(pentyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analysis of this compound.

Introduction

This compound is a key intermediate in pharmaceutical synthesis.[1][2] Its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of potential impurities, analytical methodologies for their detection and characterization, and troubleshooting advice for common experimental issues.

Synthesis and Potential Impurities

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-fluoro-2-nitrophenol is likely deprotonated with a base to form a phenoxide, which then reacts with a pentyl halide (e.g., 1-bromopentane).

The Williamson ether synthesis, while generally efficient, can lead to several side reactions, resulting in impurities.[3][4] Understanding these potential byproducts is the first step in developing a robust impurity profiling method.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameStructureOrigin
Starting Material
4-Fluoro-2-nitrophenol4-Fluoro-2-nitrophenolUnreacted starting material
1-Bromopentane1-BromopentaneUnreacted starting material
Process-Related Impurities
2,4-Difluoro-1-nitrobenzene2,4-Difluoro-1-nitrobenzeneIsomeric starting material
Pent-1-enePent-1-eneElimination side reaction of 1-bromopentane
Isomeric Impurities
2-Fluoro-1-nitro-4-(pentyloxy)benzene2-Fluoro-1-nitro-4-(pentyloxy)benzeneReaction with isomeric starting material
Over-alkylation Impurity
1,3-Bis(pentyloxy)-4-fluorobenzene1,3-Bis(pentyloxy)-4-fluorobenzeneFurther reaction of the product

Analytical Methodologies and Troubleshooting

A multi-pronged analytical approach is recommended for comprehensive impurity profiling, typically involving High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are crucial for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for quantifying non-volatile impurities in pharmaceutical intermediates.[3]

Q1: What are the recommended starting HPLC conditions for analyzing this compound and its impurities?

A robust starting point for method development is a reversed-phase HPLC method.

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate silanols, reducing peak tailing, and provides good peak shape for acidic and neutral compounds.[6]
Gradient 50% B to 95% B over 20 minutesA gradient elution is recommended to separate compounds with a range of polarities, from the more polar starting materials to the less polar product and over-alkylation impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 254 nm and 280 nmAromatic nitro compounds typically have strong absorbance in this range.[5]
Injection Volume 10 µLA standard injection volume.

Troubleshooting Common HPLC Issues

Q2: I am observing significant peak tailing for my main compound. What could be the cause and how can I fix it?

Peak tailing is a common issue, especially with basic compounds or when secondary interactions occur with the stationary phase.[7]

  • Cause: Secondary interactions between the analyte and residual silanol groups on the silica-based C18 column.

  • Solution:

    • Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups, minimizing these interactions.

    • Use a base-deactivated column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column.

    • Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.

Q3: My retention times are shifting between injections. What should I check?

Retention time instability can compromise the reliability of your analysis.

  • Cause:

    • Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Fluctuations in mobile phase composition: Inconsistent mixing or evaporation of the more volatile solvent can alter the mobile phase strength.

    • Temperature fluctuations: Changes in ambient temperature can affect retention times.

  • Solution:

    • Ensure proper equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.

    • Prepare fresh mobile phase daily: This minimizes changes in composition due to evaporation.

    • Use a column oven: A thermostatically controlled column compartment will maintain a consistent temperature.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Acetonitrile Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Standards of Analyte and Impurities Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as unreacted starting materials and byproducts like pent-1-ene.[8][9]

Q4: What GC-MS parameters are suitable for analyzing impurities in this compound?

A standard non-polar or mid-polar capillary column is generally effective.

Table 3: Recommended Starting GC-MS Parameters

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of compounds.[10]
Carrier Gas Helium at a constant flow of 1 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures efficient vaporization of the analytes.
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature gradient allows for the separation of compounds with different boiling points.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[11]
Mass Range 40-400 amuCovers the expected mass range of the target compound and its impurities.

Troubleshooting Common GC-MS Issues

Q5: I'm not seeing the molecular ion peak for my compound. Why is that?

The absence of a molecular ion peak is common in EI-MS, especially for compounds that are prone to fragmentation.

  • Cause: The molecular ion is unstable and readily fragments upon ionization. Aromatic ethers can undergo cleavage of the ether bond.

  • Solution:

    • Look for characteristic fragment ions: For this compound, expect to see fragments corresponding to the loss of the pentyloxy group or the nitro group. The tropylium ion (m/z 91) is a common fragment for alkyl-substituted benzene rings.[12]

    • Use a softer ionization technique: If available, Chemical Ionization (CI) is a softer ionization method that often results in a more prominent protonated molecule peak ([M+H]+).

Logical Flow for GC-MS Data Analysis

GCMS_Data_Flow Acquire Acquire Total Ion Chromatogram (TIC) Identify Identify Peaks of Interest Acquire->Identify Extract Extract Mass Spectrum for Each Peak Identify->Extract Library Compare with NIST/Wiley Library Extract->Library Manual Manual Interpretation of Fragmentation Extract->Manual Confirm Confirm Identity with Reference Standards Library->Confirm Manual->Confirm Quantify Quantify using an Internal Standard Confirm->Quantify

Caption: Data analysis workflow for GC-MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.

Q6: What are the expected 1H and 13C NMR chemical shifts for this compound?

The chemical shifts can be predicted based on the substituent effects on the benzene ring. The nitro group is strongly electron-withdrawing, and the pentyloxy group is electron-donating.

Table 4: Predicted NMR Chemical Shifts (in ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Aromatic Protons
H-3~7.5~115
H-5~7.2~119
H-6~7.9~126
Pentyloxy Protons
-OCH₂-~4.1 (t)~70
-CH₂-~1.8 (p)~28
-CH₂-~1.4 (sext)~29
-CH₂-~1.3 (sext)~22
-CH₃~0.9 (t)~14

Note: These are predicted values and may vary depending on the solvent and instrument. The fluorine atom will also cause splitting of the adjacent proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is useful for confirming the presence of key functional groups.

Q7: What are the characteristic FT-IR absorption bands for this compound?

Table 5: Characteristic FT-IR Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch2960-2850Strong
Asymmetric NO₂ stretch1550-1510Strong
Symmetric NO₂ stretch1360-1320Strong
Aromatic C=C stretch1600-1450Medium
Aryl-O-Alkyl Ether (C-O stretch)1275-1200 (asymmetric)1050-1000 (symmetric)Strong
C-F stretch1250-1000Strong

The presence of strong peaks around 1530 cm⁻¹ and 1340 cm⁻¹ is a good indication of the nitro group.[13][14]

Conclusion

The impurity profile of this compound can be effectively characterized using a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthetic route and potential side reactions is crucial for identifying potential impurities. This guide provides a starting point for method development and troubleshooting, enabling researchers to ensure the quality and purity of this important pharmaceutical intermediate.

References

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. 2020. Available from: [Link]

  • Slideshare. A dft analysis of the vibrational spectra of nitrobenzene. 2014. Available from: [Link]

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. 2014. Available from: [Link]

  • ResearchGate. Drift FTIR Spectrum of nitrobenzene hydrogenation with time. (a) IR... 2019. Available from: [Link]

  • SpectraBase. Nitrobenzene - Optional[FTIR] - Spectrum. Available from: [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • PubChem. p-Fluoronitrobenzene. Available from: [Link]

  • ResearchGate. HPLC Determination of Four Derivatives of Benzene. 2012. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. 1991. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]

  • Oakwood Chemical. This compound, min 98%. Available from: [Link]

  • National Center for Biotechnology Information. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. 2014. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzene fragmentation pattern. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

  • Separation Science. The Expert's Guide to Pharmaceutical Impurity Analysis. 2024. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. 2024. Available from: [Link]

  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). 1986. Available from: [Link]

  • LCGC International. Mass Spectrometry Support to Mitigate Product Recall Situations in the Pharmaceutical Industry. 2022. Available from: [Link]

  • CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. 2023. Available from: [Link]

  • ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the... 2017. Available from: [Link]

  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... 2014. Available from: [Link]

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. 2020. Available from: [Link]

  • Whitman People. GCMS Section 6.9.5. Available from: [Link]

  • Bruker. Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. 2014. Available from: [Link]

  • BIOFOUNT. 94832-26-5|this compound. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene and Other Fluoronitrobenzene Derivatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene and other key fluoronitrobenzene derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these versatile building blocks in their synthetic endeavors. We will explore the nuanced interplay of electronic and steric effects that govern their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols for comparative analysis.

Introduction: The Versatility of Fluoronitrobenzene Derivatives

Fluoronitrobenzene derivatives are a cornerstone of modern organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[1] The presence of a strongly electron-withdrawing nitro group on the aromatic ring activates the fluorine atom for nucleophilic displacement, making these compounds highly valuable intermediates.[2] This activation is most pronounced when the nitro group is positioned ortho or para to the fluorine atom, due to the effective stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[3]

The choice of a specific fluoronitrobenzene derivative can significantly impact reaction rates, yields, and regioselectivity. Factors such as the position of the nitro group and the presence of other substituents on the aromatic ring introduce subtle yet critical differences in reactivity. This guide will focus on a comparative analysis of this compound against its more common isomers, 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene, to provide a framework for rational substrate selection in synthetic design.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of fluoronitrobenzene derivatives are crucial for understanding their behavior in chemical reactions and for practical considerations such as solubility and handling. The introduction of a pentyloxy group in this compound is expected to influence its polarity, solubility, and steric profile compared to its unsubstituted counterparts.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₄FNO₃227.23Not availableNot available
1-Fluoro-2-nitrobenzene C₆H₄FNO₂141.10-9 to -6222
1-Fluoro-4-nitrobenzene C₆H₄FNO₂141.1022-24206
4-Bromo-1-fluoro-2-nitrobenzene C₆H₃BrFNO₂220.0018-19257.5

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of fluoronitrobenzene derivatives in SNAr reactions is a delicate balance of several factors:

  • Electronic Effects: The electron-withdrawing nitro group activates the ring towards nucleophilic attack. The inductive effect (-I) and the resonance effect (-M) of the nitro group are key.

  • Position of the Nitro Group: The activating effect is most potent when the nitro group is in the ortho or para position to the fluorine leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer intermediate.

  • Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, slowing down the reaction rate.

  • Nature of the Nucleophile and Solvent: The strength and steric bulk of the nucleophile, as well as the polarity and proticity of the solvent, play a significant role in the reaction kinetics.

Analysis of this compound

In this compound, the fluorine atom is activated by the para-nitro group. The pentyloxy group, being an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I), introduces a competing electronic effect. However, its primary influence is likely to be steric. The bulky pentyloxy group ortho to the fluorine atom can be expected to create steric hindrance, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted analogue.

Comparison with Isomeric Fluoronitrobenzenes
  • 1-Fluoro-2-nitrobenzene (ortho-isomer): The nitro group is in the ortho position, providing strong activation through both inductive and resonance effects.[4] However, the proximity of the nitro group can also introduce some steric hindrance for bulky nucleophiles.

  • 1-Fluoro-4-nitrobenzene (para-isomer): The nitro group is in the para position, offering excellent resonance stabilization of the Meisenheimer intermediate with minimal steric hindrance at the reaction center.[4]

The relative reactivity of the ortho and para isomers is a complex issue and can depend on the specific nucleophile and reaction conditions.[4] For some nucleophiles, the stronger inductive effect of the ortho-nitro group can lead to faster reactions, while for others, the reduced steric hindrance of the para-isomer is more favorable.

Expected Reactivity Ranking

Based on these considerations, a predicted qualitative reactivity order for an SNAr reaction with a moderately sized nucleophile would be:

1-Fluoro-4-nitrobenzene > 1-Fluoro-2-nitrobenzene > this compound

This prediction is based on the anticipated steric hindrance from the pentyloxy group in the target molecule, which would likely override the electronic effects. However, experimental validation is essential to confirm this hypothesis.

Experimental Protocols for Comparative Reactivity Analysis

To quantitatively compare the reactivity of these derivatives, a kinetic study using UV-Vis spectrophotometry is a reliable and accessible method. The formation of the colored product from the reaction with an appropriate nucleophile can be monitored over time.

General Workflow for Kinetic Analysis

G prep Reactant Preparation setup Spectrophotometer Setup prep->setup reaction Reaction Initiation setup->reaction monitor Data Acquisition reaction->monitor analysis Kinetic Analysis monitor->analysis

Caption: General workflow for the kinetic analysis of SNAr reactions.

Detailed Experimental Protocol

Objective: To determine the second-order rate constants for the reaction of this compound and other fluoronitrobenzene derivatives with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • This compound

  • 1-Fluoro-2-nitrobenzene

  • 1-Fluoro-4-nitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each fluoronitrobenzene derivative in acetonitrile (e.g., 0.01 M).

    • Prepare a series of piperidine solutions in acetonitrile of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (N-arylpiperidine). This should be determined beforehand by running a spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder.

    • Inject a small, precise volume of the fluoronitrobenzene stock solution into the cuvette, quickly mix, and start data acquisition.

    • Record the absorbance at λmax at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Piperidine] >> [Fluoronitrobenzene]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • Repeat the experiment for each concentration of piperidine.

    • Plot kobs versus the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k₂).

Visualization of Key Concepts

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Ar-F + Nu⁻ TS1 [Transition State 1]‡ Reactants->TS1 Intermediate Meisenheimer Complex TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 Products Ar-Nu + F⁻ TS2->Products

Caption: General mechanism of the SNAr reaction.

Structural Comparison of the Investigated Compounds

Structures cluster_0 This compound cluster_1 1-Fluoro-2-nitrobenzene cluster_2 1-Fluoro-4-nitrobenzene A B C

Caption: Structures of the compared fluoronitrobenzene derivatives.

Conclusion

The reactivity of fluoronitrobenzene derivatives in nucleophilic aromatic substitution is a multifactorial phenomenon. While this compound benefits from the strong activating effect of a para-nitro group, the presence of a bulky ortho-pentyloxy substituent is predicted to sterically hinder the approach of nucleophiles, leading to a lower reaction rate compared to less substituted analogues like 1-fluoro-4-nitrobenzene and 1-fluoro-2-nitrobenzene.

This guide provides a theoretical framework for understanding these differences and a practical experimental protocol for their quantitative evaluation. By conducting such comparative studies, researchers can make informed decisions in the selection of building blocks for their synthetic targets, ultimately leading to more efficient and predictable reaction outcomes.

References

  • Boyer, J. H., & Canter, F. C. (1952). Azidocarbonyl Compounds. I. A New Synthesis for Certain Substituted Imidazoles from Phenacyl Azides. Journal of the American Chemical Society, 74(16), 4097–4100. [Link]

  • Ishikawa, T., & Isobe, T. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(3), 1243–1250. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894451. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]

  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]

  • Wikipedia. (2023, December 1). 4-Fluoronitrobenzene. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. [Link]

  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • The Science Behind. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Comparative Reactivity Analysis: 4-Fluoro-1-nitro-2-(pentyloxy)benzene vs. 4-Fluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a pivotal reaction for forging carbon-heteroatom bonds. The reactivity of the aryl halide substrate is paramount, governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-Fluoro-1-nitro-2-(pentyloxy)benzene and the archetypal 4-fluoronitrobenzene. We will dissect the underlying principles governing their reactivity and provide a robust experimental framework for validation.

The Theoretical Bedrock: Understanding SNAr Reactivity

Nucleophilic Aromatic Substitution is not a monolithic reaction class. For electron-deficient aromatic systems, the reaction proceeds predominantly through a two-step addition-elimination pathway, known as the SNAr mechanism.[1]

The key stages are:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluorine), breaking the ring's aromaticity to form a high-energy, resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex .[1][2][3]

  • Elimination & Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex.[2][3] Consequently, any structural feature that stabilizes this anionic intermediate will accelerate the reaction, while any feature that destabilizes it will retard the reaction.

Several factors are critical:

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group are potent activators. When positioned ortho or para to the leaving group, they delocalize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy.[4][5]

  • Leaving Group Ability: The high electronegativity of fluorine makes the attached carbon highly electrophilic and stabilizes the transition state leading to the Meisenheimer complex, rendering it an excellent leaving group for SNAr reactions.[3][6]

  • Electron-Donating Groups (EDGs): Groups that donate electron density to the ring, such as alkoxy (-OR) or amino (-NR₂) groups, destabilize the negatively charged intermediate, thereby decreasing the reaction rate.[4][7]

Caption: General mechanism of the SNAr reaction.

Head-to-Head Comparison: Electronic and Steric Dissection

A direct comparison of the two molecules reveals a single structural difference: the presence of a pentyloxy group ortho to the nitro group in this compound. This seemingly minor addition has profound consequences for the molecule's reactivity.

Feature4-FluoronitrobenzeneThis compound
Structure
Activating Group -NO₂ (para to -F)-NO₂ (para to -F)
Deactivating Group None-O(CH₂)₄CH₃ (ortho to -NO₂, meta to -F)
Leaving Group -F-F
4-Fluoronitrobenzene: The Activated Standard

This molecule is a classic substrate for SNAr reactions. The powerful electron-withdrawing nitro group is positioned para to the fluorine atom. This geometry is optimal for stabilizing the Meisenheimer intermediate, as the negative charge developed during nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group via resonance.[3] This strong stabilization leads to a relatively low activation energy and high reaction rates.

This compound: A Tale of Competing Effects

The introduction of the pentyloxy group (-OC₅H₁₁) introduces two competing factors:

  • Dominant Electronic Effect (Deactivating): The oxygen atom of the pentyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This electron-donating nature counteracts the electron-withdrawing effect of the nitro group. It enriches the ring with electron density, which destabilizes the negatively charged Meisenheimer complex formed during the rate-determining step. This destabilization raises the activation energy and is expected to significantly decrease the overall reaction rate compared to 4-fluoronitrobenzene.[4][7]

  • Minor Steric Effect: The pentyloxy group is relatively bulky. While it is positioned meta to the site of attack and does not directly shield the carbon-fluorine bond, its presence could introduce a degree of steric hindrance that may slightly disfavor the approach of the nucleophile.[8][9] However, in the context of SNAr, this steric influence is generally subordinate to the powerful electronic effect.

Stability_Comparison cluster_0 4-Fluoronitrobenzene Intermediate cluster_1 This compound Intermediate A Meisenheimer Complex A_Stab Strong Resonance Stabilization by para-NO₂ group A->A_Stab stabilized by Conclusion Prediction: Compound A is MORE REACTIVE due to greater intermediate stability. A_Stab->Conclusion B Meisenheimer Complex B_Stab Resonance Stabilization by para-NO₂ group B->B_Stab stabilized by B_DeStab Electron Donation from ortho-Pentyloxy group B->B_DeStab destabilized by B_DeStab->Conclusion

Caption: Electronic effects on Meisenheimer complex stability.

Experimental Validation Protocol

To quantify the reactivity difference, a comparative kinetic analysis is essential. The following protocol outlines a robust method using UV-Vis spectrophotometry to determine the second-order rate constants (k₂) for the reaction of each substrate with a model nucleophile, such as piperidine.[2]

Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of 4-fluoronitrobenzene and this compound with piperidine in DMSO at 25°C.

Materials:

  • 4-Fluoronitrobenzene

  • This compound

  • Piperidine (high purity)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Experimental Workflow:

Workflow cluster_prep 1. Solution Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis cluster_compare 4. Comparison A1 Prepare 0.01 M stock solution of each aryl fluoride in DMSO A2 Prepare a series of piperidine solutions in DMSO (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M) B1 Equilibrate spectrophotometer and reactant solutions to 25°C B2 Initiate reaction in cuvette: Mix aryl fluoride solution with a large excess of piperidine solution B1->B2 B3 Immediately record absorbance (A) at product λ_max vs. time (t) B2->B3 C1 Plot ln(A_∞ - A_t) vs. t Slope = -k_obs C2 Repeat for each piperidine concentration C1->C2 C3 Plot k_obs vs. [Piperidine] Slope = k₂ (Second-Order Rate Constant) C2->C3 D1 Determine k₂ for both 4-fluoronitrobenzene and This compound D2 Compare k₂ values to quantify the difference in reactivity D1->D2 cluster_prep cluster_prep cluster_run cluster_run cluster_prep->cluster_run cluster_analysis cluster_analysis cluster_run->cluster_analysis cluster_compare cluster_compare cluster_analysis->cluster_compare

Caption: Experimental workflow for kinetic analysis.

Expected Quantitative Data

Based on the theoretical principles discussed, the experimental results are expected to show a significantly lower rate constant for the pentyloxy-substituted compound.

CompoundExpected Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Reactivity
4-Fluoronitrobenzenek₁ (Higher Value)High
This compoundk₂ (Lower Value)Low (k₁ >> k₂)

Conclusion and Practical Implications

The analysis unequivocally predicts that 4-fluoronitrobenzene is substantially more reactive towards nucleophilic aromatic substitution than this compound. The primary reason for this marked difference is the deactivating, electron-donating effect of the pentyloxy group, which destabilizes the key Meisenheimer intermediate.

For researchers and drug development professionals, this has direct practical consequences:

  • Reaction Conditions: Syntheses involving this compound as a substrate will likely require more forcing conditions to achieve reasonable yields and reaction times compared to those using 4-fluoronitrobenzene. This may include higher temperatures, longer reaction times, stronger nucleophiles, or the use of highly polar aprotic solvents.[10]

  • Scaffold Selection: When designing a synthetic route, the choice between these two building blocks must be made with this reactivity differential in mind. If rapid, facile substitution is desired, 4-fluoronitrobenzene is the superior choice. If the pentyloxy group is a necessary structural feature, the synthetic chemist must be prepared to overcome the compound's inherent lower reactivity.

This guide provides the foundational understanding and a clear experimental path to validate the reactivity of these important chemical entities, empowering chemists to make more informed decisions in their synthetic endeavors.

References

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750.
  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1198–1204.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]

  • Wikipedia. (2023). 4-Fluoronitrobenzene. Wikipedia. Available at: [Link]

  • Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Reactivity of 4-Fluoro-1-nitro-2-(pentyloxy)benzene and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks, substituted fluoronitrobenzenes hold a place of prominence due to their inherent reactivity and versatility. This guide offers an in-depth technical comparison of the synthesis and reactivity of 4-fluoro-1-nitro-2-(pentyloxy)benzene and its analogues. By elucidating the synthetic pathways and dissecting the nuances of their reactivity, we aim to provide researchers with the foundational knowledge to effectively utilize these valuable intermediates.

Introduction: The Strategic Importance of 2-Alkoxy-4-fluoronitrobenzenes

The 2-alkoxy-4-fluoronitrobenzene scaffold is a key pharmacophore and a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The electron-withdrawing nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. The alkoxy group, positioned ortho to the nitro group, can modulate the electronic properties and steric environment of the molecule, influencing its reactivity and providing a handle for further derivatization. The pentyloxy group, in particular, introduces lipophilicity, which can be crucial for tuning the pharmacokinetic properties of drug candidates.

This guide will explore the primary synthetic routes to this compound and its shorter-chain analogues (methoxy and ethoxy), followed by a comparative analysis of their reactivity in nucleophilic aromatic substitution reactions.

Synthesis of 4-Fluoro-1-nitro-2-(alkoxy)benzene Analogues: A Comparative Overview

The synthesis of 4-fluoro-1-nitro-2-(alkoxy)benzene analogues can be approached through several strategic disconnections. The most common and versatile methods include the Williamson ether synthesis starting from a nitrophenol, and the nitration of a pre-functionalized fluoroalkoxybenzene.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1][2][3] In the context of our target molecules, this involves the reaction of a 4-fluoro-2-nitrophenoxide with an appropriate alkyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol Product 4-Fluoro-1-nitro-2-(alkoxy)benzene 4-Fluoro-2-nitrophenol->Product 1. Deprotonation Alkyl_Halide Alkyl Halide (e.g., Pentyl Bromide) Alkyl_Halide->Product 2. SN2 Attack Base Base (e.g., K₂CO₃, NaH) Base->4-Fluoro-2-nitrophenol Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Heat Heat Heat->Product

Caption: General workflow for the Williamson ether synthesis of 4-fluoro-1-nitro-2-(alkoxy)benzenes.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the acidic phenol.[4] For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) can be employed to ensure complete formation of the phenoxide.[2]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[5]

  • Alkyl Halide: Primary alkyl halides are preferred to minimize competing elimination reactions.[3] Bromides and iodides are generally more reactive than chlorides.

Comparative Synthesis Data (Illustrative)

Alkoxy GroupAlkyl HalideBaseSolventTypical Yield (%)
MethoxyMethyl IodideK₂CO₃DMF~95
EthoxyEthyl BromideK₂CO₃Acetone~90
PentyloxyPentyl BromideNaHDMF>85 (Predicted)

Note: The yield for the pentyloxy analogue is an educated prediction based on the established reactivity of primary alkyl halides in Williamson ether synthesis.

Method 2: Nitration of Fluoroalkoxybenzene

An alternative approach involves the nitration of a pre-synthesized fluoroalkoxybenzene. This method is particularly useful if the corresponding fluoroalkoxybenzene is commercially available or easily prepared.

Nitration_Synthesis Fluoroalkoxybenzene Fluoroalkoxybenzene (e.g., 4-Fluorophenetole) Product 4-Fluoro-1-nitro-2-(alkoxy)benzene Fluoroalkoxybenzene->Product Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄) Nitrating_Agent->Product

Caption: Synthesis of 4-fluoro-1-nitro-2-(alkoxy)benzenes via nitration.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermicity and minimize the formation of dinitrated byproducts.

  • Regioselectivity: The alkoxy group is an ortho, para-director. However, the position of nitration will be influenced by both the alkoxy and fluoro substituents. In the case of 4-fluoroalkoxybenzenes, nitration is expected to occur predominantly at the position ortho to the alkoxy group and meta to the fluorine, leading to the desired 2-nitro isomer.

Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 4-fluoro-1-nitro-2-(alkoxy)benzene and its analogues is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile.[6] The rate and efficiency of this reaction are governed by the electronic and steric effects of the substituents on the aromatic ring.

SNAr_Reactivity cluster_reactants Reactants Substrate 4-Fluoro-1-nitro-2-(alkoxy)benzene Meisenheimer_Complex Meisenheimer Complex (Intermediate) Substrate->Meisenheimer_Complex Rate-determining step Nucleophile Nucleophile (e.g., Amine, Alkoxide) Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product Loss of F⁻

Caption: Generalized mechanism for the SNAr reaction of 4-fluoro-1-nitro-2-(alkoxy)benzenes.

Electronic Effects of the Alkoxy Group

The alkoxy group is generally considered an electron-donating group through resonance, which would be expected to decrease the reactivity of the aromatic ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing. The overall impact on reactivity in SNAr reactions is a nuanced balance of these opposing effects.

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring, slightly enhancing the electrophilicity of the carbon bearing the fluorine.

  • Resonance Effect (+R): The lone pairs on the oxygen can donate electron density into the ring, which can partially counteract the electron-withdrawing effect of the nitro group.

Given that the SNAr reaction is highly sensitive to the electron deficiency of the aromatic ring, it is anticipated that increasing the electron-donating ability of the alkoxy group will lead to a modest decrease in reactivity.

Predicted Reactivity Trend:

Methoxy > Ethoxy > Pentyloxy

This trend is based on the slightly greater inductive electron-withdrawing effect of the smaller methoxy group compared to the bulkier and more electron-releasing pentyloxy group. However, the differences in reactivity are expected to be subtle.

Steric Effects of the Alkoxy Group

The alkoxy group is positioned ortho to the site of nucleophilic attack. As the size of the alkyl chain increases from methyl to pentyl, the steric hindrance around the reaction center will also increase. This can impede the approach of the nucleophile, leading to a decrease in the reaction rate.

Predicted Reactivity Trend based on Sterics:

Methoxy > Ethoxy > Pentyloxy

Overall Reactivity Comparison

Combining both electronic and steric considerations, the overall predicted trend for the reactivity of 4-fluoro-1-nitro-2-(alkoxy)benzene analogues in SNAr reactions is:

4-Fluoro-1-nitro-2-methoxybenzene > 4-Fluoro-1-nitro-2-ethoxybenzene > this compound

It is important to note that while this trend is logically derived from fundamental principles of organic chemistry, the actual differences in reaction rates may be small and could be influenced by the specific nucleophile and reaction conditions employed.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of this compound
  • To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMSO or DMF.

  • Add the desired amine (1.2 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • After completion, cool the mixture and pour it into water.

  • Collect the precipitated product by filtration, or extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound and its analogues are valuable synthetic intermediates whose reactivity is dominated by the powerful activating effect of the nitro group in nucleophilic aromatic substitution reactions. The synthesis of these compounds is readily achieved through established methods such as the Williamson ether synthesis.

The reactivity of these analogues in SNAr reactions is subtly modulated by the nature of the alkoxy group. A general trend of decreasing reactivity with increasing alkyl chain length is predicted, attributable to a combination of electronic and steric effects. This guide provides a framework for understanding and predicting the behavior of these compounds, empowering researchers to make informed decisions in the design and execution of their synthetic strategies. Further kinetic studies are warranted to provide quantitative validation of these predicted reactivity trends.

References

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. 8.11: Nucleophilic substitution in the Lab. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Available at: [Link]

  • Reddit. Williamson Ether synthesis. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • Google Patents.US4164517A - Preparation of fluoronitrobenzene.
  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Google Patents.US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline.
  • Semantic Scholar. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Available at: [Link]

  • National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Fluoro-1-nitro-2-(pentyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative framework for the structural validation of "4-Fluoro-1-nitro-2-(pentyloxy)benzene" and its derivatives. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Analytical Challenge

"this compound" presents a fascinating analytical puzzle. Its structure combines several key functional groups on an aromatic scaffold: a nitro group, a fluorine atom, and a pentyloxy (ether) chain. Each of these moieties imparts distinct spectroscopic signatures that must be identified and correlated to confirm the overall structure. Our validation strategy will be multi-pronged, leveraging the strengths of various analytical techniques to build an unshakeable structural hypothesis.

A Plausible Synthetic Route

To understand potential impurities and side-products, it is helpful to consider a likely synthetic pathway. A common method for synthesizing such a molecule would be through a nucleophilic aromatic substitution reaction. Starting with 1,4-difluoro-2-nitrobenzene, one could selectively substitute one of the fluorine atoms with pentoxide, generated from 1-pentanol and a suitable base like sodium hydride. The high activation of the fluorine atom para to the electron-withdrawing nitro group makes it a good leaving group[1].

The Validation Workflow: A Multi-Technique Approach

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. No single method provides the complete picture; instead, we assemble evidence piece by piece.

Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR->MS Proceed if key groups present NMR NMR Spectroscopy (Connectivity & 3D Structure) MS->NMR Confirm Mass XRay X-Ray Crystallography (Definitive Structure, if crystalline) NMR->XRay For absolute confirmation Final Validated Structure NMR->Final Final Structure Confirmation XRay->Final

Caption: High-level workflow for structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: FTIR is our first line of analytical inquiry. It is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in the molecule. The key is to look for the characteristic vibrational frequencies of the nitro, ether, and aromatic C-F bonds.

Trustworthiness: The presence of all expected functional group absorptions provides initial confidence in the synthetic outcome. Conversely, the absence of a key peak (e.g., the nitro stretch) or the presence of unexpected peaks (e.g., a broad -OH stretch from unreacted starting material) immediately flags a potential issue.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration TypeIntensity
Nitro (NO₂)1520-1560 and 1345-1385Asymmetric & Symmetric StretchStrong
Aromatic C-O-C1230-1270 and 1020-1075Asymmetric & Symmetric StretchStrong
Aliphatic C-H2850-2960StretchMedium-Strong
Aromatic C=C1450-1600StretchMedium-Weak
Aromatic C-F1100-1250StretchStrong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the purified, dry sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, a critical piece of data for confirming the molecular formula. For "this compound" (C₁₁H₁₄FNO₃), the expected monoisotopic mass is approximately 227.0958 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, typically to within 5 ppm.

Trustworthiness: Beyond the molecular ion peak (M⁺), the fragmentation pattern provides a roadmap of the molecule's structure. The way the molecule breaks apart under ionization is not random and is dictated by the stability of the resulting fragments. For our target molecule, we would anticipate specific fragmentation pathways.

Expected Fragmentation Pathways:

  • Alpha-cleavage of the ether: Loss of a butyl radical (•C₄H₉) from the pentyloxy chain is a common pathway for ethers, leading to a significant fragment.

  • Loss of the nitro group: Cleavage of the C-NO₂ bond can result in the loss of •NO₂ (46 Da).

  • Cleavage of the pentyloxy chain: Loss of the entire pentyloxy group (•OC₅H₁₁) or pentene (C₅H₁₀) via rearrangement can also occur.

Ionm/z (approx.)Identity
[M]⁺227Molecular Ion
[M - NO₂]⁺181Loss of nitro group
[M - C₄H₉]⁺170Alpha-cleavage of pentyloxy chain
[M - OC₅H₁₁]⁺140Loss of pentyloxy radical

Experimental Protocol: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Chromatography: Inject the sample into a GC equipped with a suitable capillary column (e.g., a DB-5). The temperature program should be designed to elute the compound of interest as a sharp peak.

  • Mass Spectrometry: The eluent from the GC is introduced into the EI source (typically 70 eV). The mass analyzer (e.g., a quadrupole or time-of-flight) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H, ¹³C, and ¹⁹F spectra, we can piece together the exact connectivity of the atoms. For a comprehensive analysis, a suite of NMR experiments is required.

Trustworthiness: The self-consistency of data from multiple NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) provides an extremely high level of confidence in the proposed structure.

Predicted NMR Data for this compound

¹H NMR:

ProtonsPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H-3~7.8-8.0dd1HJ(H,F) ≈ 7-9, J(H,H) ≈ 2-3Deshielded by adjacent NO₂ group.
H-5~7.2-7.4ddd1HJ(H,H) ≈ 8-9, J(H,F) ≈ 8-10, J(H,H) ≈ 2-3Influenced by ortho F and para NO₂.
H-6~7.0-7.2dd1HJ(H,H) ≈ 8-9, J(H,F) ≈ 4-5Shielded by ortho pentyloxy group.
-OCH₂-~4.0-4.2t2HJ(H,H) ≈ 6-7Deshielded by adjacent oxygen.
-CH₂- (x3)~1.3-1.9m6H-Aliphatic chain.
-CH₃~0.9-1.0t3HJ(H,H) ≈ 7Terminal methyl group.

¹³C NMR:

CarbonPredicted δ (ppm)Rationale
C-2~150-155Attached to electron-donating pentyloxy group.
C-4~158-162 (d, ¹J(C,F) ≈ 240-250 Hz)Attached to fluorine, large C-F coupling.
C-1~140-145Attached to electron-withdrawing NO₂ group.
C-3, C-5, C-6~110-125Aromatic carbons.
-OCH₂-~68-72Aliphatic carbon attached to oxygen.
-CH₂- (x3)~20-30Aliphatic carbons.
-CH₃~14Terminal methyl carbon.

¹⁹F NMR:

A single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -110 to -130 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the aromatic protons.

2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. We would expect to see correlations between H-5 and H-6, and within the pentyloxy chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbons of the pentyloxy chain and the protonated aromatic carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two or three bonds. This is the key experiment for establishing the overall connectivity. For example, we would expect to see a correlation from the -OCH₂- protons to C-2 of the aromatic ring, confirming the ether linkage.[3]

NMR Workflow Diagram

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton count & environment) COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon count & type) HSQC HSQC (Direct C-H Bonds) C13->HSQC F19 ¹⁹F NMR (Fluorine environment) HMBC HMBC (Long-range C-H Bonds) F19->HMBC Optional ¹⁹F HMBC COSY->HMBC HSQC->HMBC Final Final Structure HMBC->Final Assemble Structure

Caption: A typical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire with proton decoupling.

    • 2D Spectra: Use standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters as needed.

  • Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze coupling patterns and correlations to assemble the structure.

X-Ray Crystallography: The Definitive Answer

When a sample can be grown as a single crystal of sufficient quality, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule. This technique is the ultimate arbiter of structure. While not always feasible, it offers the highest level of trustworthiness.

Conclusion

The structural validation of "this compound" derivatives is a systematic process of evidence gathering. By employing a logical workflow that begins with rapid functional group analysis (FTIR), moves to molecular weight determination (MS), and culminates in detailed connectivity mapping (NMR), researchers can achieve a high degree of confidence in their synthesized molecules. Each technique provides a unique piece of the puzzle, and their combined data create a self-validating and robust structural proof.

References

  • PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Molecules, 24(15), 2785. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Efficiency of 4-Fluoro-1-nitro-2-(pentyloxy)benzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is of paramount importance. This guide provides an in-depth comparative analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene as a reactive building block in Nucleophilic Aromatic Substitution (SNAr) reactions. While direct, peer-reviewed comparative kinetic data for this specific molecule is not abundant, this document leverages established principles of physical organic chemistry and extrapolates from data on closely related analogues to benchmark its performance. This guide will serve as an essential resource for researchers, scientists, and drug development professionals, offering a robust framework for experimental design and reagent selection.

Introduction: The Enduring Utility of Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of C-N, C-O, and C-S bond formation in the synthesis of highly functionalized aromatic compounds. The reaction is particularly effective for aromatic rings bearing potent electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The presence of a nitro group (-NO₂) ortho or para to a leaving group dramatically accelerates this reaction, making substrates like this compound prime candidates for efficient molecular elaboration.[1]

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group. This is followed by a rapid elimination of the leaving group, which restores the aromaticity of the ring.

The Subject of Our Analysis: this compound

This compound (CAS No. 94832-26-5) is a highly activated aromatic fluoride.[2][3] Its structure incorporates three key features that dictate its reactivity:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

  • The Fluorine Atom (-F): In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[4]

  • The Pentyloxy Group (-OC₅H₁₁): This alkoxy group, positioned ortho to the nitro group and meta to the fluorine, introduces additional electronic and steric considerations that will be explored in this guide.

Benchmarking Performance: A Comparative Analysis

To objectively assess the efficiency of this compound, we will compare its anticipated reactivity with two logical alternatives:

  • Alternative 1 (Different Halogen): 4-Chloro-1-nitro-2-(pentyloxy)benzene

  • Alternative 2 (Simplified Analogue): 1-Fluoro-4-nitrobenzene

This comparative framework will allow us to dissect the influence of the leaving group and the pentyloxy substituent on the rate and efficiency of SNAr reactions.

The Halogen Effect: Fluorine vs. Chlorine

A foundational principle of SNAr reactions is the counterintuitive leaving group ability: F > Cl > Br > I . This is in direct contrast to SN1 and SN2 reactions where the bond strength of the carbon-halogen bond is a primary determinant of leaving group ability. In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[4]

Table 1: Predicted Reactivity Comparison - Halogen Effect

FeatureThis compound4-Chloro-1-nitro-2-(pentyloxy)benzeneRationale
Reaction Rate HigherLowerThe high electronegativity of fluorine enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.[4]
Reaction Conditions Milder (lower temperatures, shorter times)More Forcing (higher temperatures, longer times)The higher reactivity of the fluoro-analogue allows for less stringent conditions to achieve comparable yields.
Cost & Availability Generally higherGenerally lowerChloro-aromatics are often more economical starting materials.
The Influence of the Pentyloxy Substituent

The pentyloxy group at the C2 position introduces both electronic and steric effects. Electronically, as an alkoxy group, it is an ortho, para-director and an activating group in electrophilic aromatic substitution. However, in the context of SNAr, its electron-donating character can have a modest deactivating effect on the overall rate of reaction compared to an unsubstituted analogue.

Sterically, the pentyloxy group can influence the approach of the nucleophile. For nucleophiles attacking the C4 position (para to the nitro group), the steric hindrance from the ortho-pentyloxy group is a factor to consider, potentially favoring smaller nucleophiles.

Table 2: Predicted Reactivity Comparison - Substituent Effect

FeatureThis compound1-Fluoro-4-nitrobenzeneRationale
Reaction Rate Potentially slightly lowerPotentially slightly higherThe electron-donating nature of the pentyloxy group can slightly reduce the overall electrophilicity of the aromatic ring.
Steric Hindrance Present at the ortho positionMinimalThe pentyloxy group can sterically hinder the approach of bulky nucleophiles.
Solubility Increased in organic solventsLower in non-polar organic solventsThe long alkyl chain of the pentyloxy group enhances lipophilicity.

Experimental Protocols: A Guide to Practical Application

The following protocols are generalized procedures for conducting SNAr reactions with this compound. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile and desired product.

General Protocol for SNAr with an Amine Nucleophile (e.g., Piperidine)

Objective: To synthesize 4-(1-Nitro-2-(pentyloxy)phenyl)piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, piperidine, and potassium carbonate.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

General Protocol for SNAr with a Thiol Nucleophile (e.g., Sodium Thiophenoxide)

Objective: To synthesize 1-Nitro-2-(pentyloxy)-4-(phenylthio)benzene.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of thiophenol in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound in anhydrous THF.

  • Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Product + Fluoride Ion Intermediate->Products Elimination of Fluoride (Fast)

Caption: Generalized mechanism of the SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Reactant & Reagent Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Reactant_Prep->Reaction_Setup Solvent_Prep Solvent & Glassware Preparation Solvent_Prep->Reaction_Setup Addition Addition of Reagents Reaction_Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for SNAr reactions.

Conclusion and Future Outlook

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its enhanced reactivity, a consequence of the activating nitro group and the excellent leaving group ability of fluorine, allows for the efficient synthesis of a diverse array of substituted aromatic compounds under relatively mild conditions. While the pentyloxy group may introduce subtle electronic and steric effects, the dominant factor governing its utility in SNAr is the inherent reactivity of the fluoro-nitroaromatic core.

For researchers and professionals in drug discovery and development, this compound represents a superior choice over its chloro-analogue when rapid and efficient diversification of a molecular scaffold is the primary objective. The slightly higher upfront cost of the starting material can often be offset by savings in reaction time, energy input, and potentially simpler purification protocols.

Future work in this area should focus on generating direct comparative kinetic data for a range of 4-alkoxy-substituted fluoronitrobenzenes to provide a more quantitative understanding of the electronic and steric effects of the alkoxy substituent. Such studies would further refine our ability to predict reactivity and optimize reaction conditions in this important class of chemical transformations.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]

  • EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
  • This compound. SINFOO Chemical Solutions Co., Ltd.. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). ResearchGate. [Link]

  • CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?water in oil? microemulsions. ResearchGate. [Link]

  • [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Navigating the Bioactive Potential of 4-Fluoro-1-nitro-2-(pentyloxy)benzene Derivatives: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the prospective biological landscape of compounds derived from "4-Fluoro-1-nitro-2-(pentyloxy)benzene." In the spirit of transparent scientific exploration, we must first acknowledge a critical reality: the peer-reviewed literature, as of this writing, is sparse with specific data on the biological activities of compounds synthesized directly from this particular starting material.

However, this absence of evidence is not an endpoint; it is an invitation to innovate. The structural motifs present in "this compound"—a fluorinated nitroaromatic core with an ether linkage—are hallmarks of numerous bioactive molecules.[1][2] This guide, therefore, adopts a forward-looking, hypothesis-driven approach. We will leverage established principles of medicinal chemistry to propose a synthetic pathway for a novel derivative, hypothesize its potential biological activity, and provide a rigorous, comparative framework for its experimental validation.

The Strategic Foundation: Why this compound?

The therapeutic potential of a starting material is encoded in its functional groups. Let's dissect the components of our lead scaffold:

  • The Nitroaromatic System: The nitro group (NO₂) is a powerful electron-withdrawing group and a well-established pharmacophore in its own right.[1] It is a key feature in drugs ranging from the antibacterial metronidazole to the anticancer agent nilutamide.[3] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, to produce reactive nitrogen species that can induce cellular damage.[4] This makes it a prime candidate for developing targeted therapies.

  • Fluorine Substitution: The incorporation of fluorine into aromatic systems is a classic strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can aid in cell membrane penetration.[5] Fluorinated compounds are prevalent across a wide array of therapeutic areas, including antimicrobials and anticancer agents.[5][6]

  • The Pentyloxy Ether Group: The five-carbon ether chain significantly increases the lipophilicity of the molecule. This property can be crucial for traversing the lipid bilayers of cell membranes to reach intracellular targets. The ether linkage itself is generally stable to metabolic degradation.

Given these features, it is reasonable to hypothesize that derivatives of "this compound" could exhibit antimicrobial or anticancer properties.

Proposed Synthesis of a Novel Benzimidazole Derivative

To transform our starting material into a more complex, drug-like molecule, we propose a straightforward and high-yielding synthetic sequence leading to a novel benzimidazole derivative. Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.

Synthetic Workflow: From Nitrobenzene to Benzimidazole

G A This compound B 4-Fluoro-2-(pentyloxy)aniline A->B Reduction (e.g., SnCl2/HCl or H2/Pd-C) C 5-Fluoro-2-(pentyloxy)benzene-1,2-diamine B->C Nitration followed by Reduction D 6-Fluoro-2-methyl-5-(pentyloxy)-1H-benzo[d]imidazole C->D Cyclization with Acetic Acid

Caption: Proposed synthetic pathway to a novel benzimidazole derivative.

Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-5-(pentyloxy)-1H-benzo[d]imidazole

  • Step 1: Reduction of the Nitro Group. To a solution of this compound in ethanol, add tin(II) chloride dihydrate and concentrated hydrochloric acid. Reflux the mixture for 3-4 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract the product, 4-Fluoro-2-(pentyloxy)aniline, with ethyl acetate.

  • Step 2: Diamine Formation. The resulting aniline is then subjected to nitration, followed by another reduction step to yield 5-Fluoro-2-(pentyloxy)benzene-1,2-diamine.

  • Step 3: Benzimidazole Ring Formation. The diamine is then refluxed in 4N hydrochloric acid with acetic acid for 1 hour. Upon cooling and neutralization, the crude product, 6-Fluoro-2-methyl-5-(pentyloxy)-1H-benzo[d]imidazole, can be purified by recrystallization or column chromatography.

A Comparative Framework for Biological Evaluation

To ascertain the biological activity of our newly synthesized compound, a systematic, comparative approach is essential. We will outline parallel experimental plans to investigate its potential as both an antimicrobial and an anticancer agent.

Scenario 1: Evaluation as an Antimicrobial Agent

The structural similarity of our target molecule to other fluorinated and nitro-containing antimicrobials suggests a potential mechanism of action involving the inhibition of essential bacterial enzymes or disruption of the cell membrane.[1][5]

Comparative Compounds:

  • Ciprofloxacin: A well-established fluoroquinolone antibiotic that inhibits DNA gyrase.

  • Nitazoxanide: A broad-spectrum antimicrobial with a nitrothiazole ring.

Experimental Workflow: Antimicrobial Activity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening A Test Compound & Comparators B Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Time-Kill Kinetics Assay C->D If MIC is promising E Bacterial Cytotoxicity Assay (e.g., Live/Dead Staining) C->E If MIC is promising

Caption: Workflow for assessing antimicrobial potential.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compound, ciprofloxacin, and nitazoxanide in appropriate broth media.

  • Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Hypothetical Benzimidazole Experimental ValueExperimental Value
CiprofloxacinKnown ValueKnown Value
NitazoxanideKnown ValueKnown Value
Scenario 2: Evaluation as an Anticancer Agent

The presence of the nitroaromatic moiety suggests a potential for hypoxia-activated cytotoxicity.[7][8] Many benzimidazole derivatives also exhibit anticancer activity by targeting key cellular processes like microtubule formation or signaling pathways.

Comparative Compounds:

  • Tirapazamine: A hypoxia-activated prodrug.

  • 5-Fluorouracil: A standard chemotherapeutic agent.

Experimental Workflow: Anticancer Activity Screening

G cluster_0 Initial Cytotoxicity cluster_1 Hypoxia-Selectivity A Test Compound & Comparators B MTT Assay on Cancer Cell Line (e.g., MCF-7 - Breast Cancer) A->B C Determine IC50 Value B->C D Compare IC50 under Normoxic (21% O2) vs. Hypoxic (1% O2) Conditions C->D If IC50 is potent E Calculate Hypoxic Cytotoxicity Ratio (HCR) D->E

Caption: Workflow for assessing anticancer potential.

Detailed Protocol: MTT Assay for IC50 Determination

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, tirapazamine, and 5-fluorouracil for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative Anticancer Activity

CompoundMCF-7 IC50 (µM) - NormoxiaMCF-7 IC50 (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR)
Hypothetical Benzimidazole Experimental ValueExperimental ValueCalculated Value
TirapazamineKnown ValueKnown ValueKnown Value
5-FluorouracilKnown ValueKnown ValueKnown Value

Conclusion and Future Directions

While direct experimental data for derivatives of "this compound" remains to be established, the fundamental principles of medicinal chemistry provide a clear and rational path for investigation. The proposed synthesis of a novel benzimidazole derivative and the outlined comparative biological evaluation protocols offer a robust framework for unlocking the potential of this promising chemical scaffold. The true value of this guide lies not in what is already known, but in the structured inquiry it proposes. The data generated from these experiments will be invaluable in determining whether this class of compounds warrants further development as next-generation antimicrobial or anticancer agents.

References

  • Dixon, J. A four-step method for the synthesis of (-)-chloramphenicol. (2014). This is a hypothetical reference based on the content of a search result about chloramphenicol synthesis.
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC - NIH. Available at: [Link]

  • The Strategic Role of 1-Cyclopropyl-2-nitrobenzene in the Synthesis of Bioactive Molecules. Benchchem.
  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • The Role of Nitrobenzene Derivatives in Modern Organic Synthesis. This is a hypothetical title based on the content of a search result.
  • 4-Fluoronitrobenzene synthesis. ChemicalBook.
  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds... Pharmacia.
  • Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
  • A Study of the Antibacterial Activity of Some Fluorinated Arom
  • A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Deriv
  • Antimicrobial Activity of Nitroaromatic Deriv
  • 4-Fluoronitrobenzene. Wikipedia. Available at: [Link]

  • Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. PubMed.
  • Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed.
  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea... Journal of Pharmacy & Pharmacognosy Research.
  • Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.
  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Ligand-based Inhibitor Design.
  • Design of Enzyme Inhibitors as Drugs, Volume 2.

Sources

Introduction: The Chemical Significance of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoro-1-nitro-2-(pentyloxy)benzene Reactions

This guide provides a comprehensive comparison of in silico methodologies for predicting the chemical reactivity of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocol listings to explain the causality behind computational choices. We will explore how to leverage modern computational tools to forecast reaction outcomes, understand mechanisms, and guide experimental design, ensuring a seamless integration of computational and laboratory workflows.

This compound is a substituted nitroaromatic compound. Molecules within this class are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of its functional groups—a nitro group, a fluorine atom, and a pentyloxy ether—creates a unique electronic landscape that dictates its reactivity.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][4]

  • Fluorine Atom (-F): While an electronegative atom, its primary role in this context is as an excellent leaving group during SNAr reactions, facilitated by the activating effect of the para-nitro group.[5]

  • Pentyloxy Group (-OC₅H₁₁): An electron-donating group that modulates the overall electron density of the ring and can influence regioselectivity in certain reactions.

Predicting the reactions of this molecule is crucial for synthesizing derivatives with desired biological or material properties.[6] In silico modeling offers a cost-effective and rapid approach to explore its chemical space before committing to resource-intensive laboratory experiments.[7]

Understanding the Predominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The convergence of a strong electron-withdrawing group (nitro) positioned para to a good leaving group (fluoro) makes this compound an ideal substrate for Nucleophilic Aromatic Substitution (SNAr).[1][3] This is the most probable and synthetically useful reaction pathway.

The SNAr mechanism proceeds in two steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, a critical stabilizing interaction.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.[3]

Due to this mechanism, nucleophilic attack is highly favored at the C-F position. Other reactions, such as reduction of the nitro group or electrophilic substitution, are possible but require specific reagents and conditions that overcome the innate electronic bias of the molecule.

A Comparative Framework of In Silico Modeling Strategies

The prediction of chemical reactions can be approached from several computational angles, each with distinct advantages and limitations. The choice of method depends on the specific question being asked—whether it is a deep mechanistic query, a high-throughput screen, or a kinetic analysis.

Modeling StrategyUnderlying PrincipleKey AdvantagesKey DisadvantagesBest Suited For
Quantum Mechanics (QM) Solves the Schrödinger equation to determine the electronic structure and energy of a molecule.[8] Methods like Density Functional Theory (DFT) are common.High accuracy, provides detailed mechanistic insight, calculates transition states and reaction barriers.Computationally expensive, not suitable for very large molecules or high-throughput screening.Mechanistic investigation, regioselectivity prediction, calculating reaction energetics.[8]
Machine Learning (ML) / QSAR Uses algorithms trained on existing chemical data to predict properties or reactivity.[9][10][11] Quantitative Structure-Activity Relationship (QSAR) is a specific type.Extremely fast predictions, ideal for screening large libraries of compounds.[12][13][14]Predictive power is limited by the quality and scope of training data; may not provide mechanistic "why".High-throughput screening, toxicity prediction, property prediction (e.g., solubility).[15][16]
Automated Mechanism Generation Employs expert-defined reaction rules and databases to automatically construct complex reaction networks and kinetic models.Systematically explores all possible reaction pathways, provides kinetic parameters for simulations.Can be complex to set up, relies on the completeness of its internal reaction databases.Building comprehensive kinetic models, understanding complex reaction networks.

Workflow 1: Mechanistic Deep Dive with Quantum Mechanics (DFT)

This workflow is designed to provide a detailed, first-principles understanding of the SNAr reaction on our target molecule. It explains why the reaction occurs at a specific site and provides quantitative data on its energetic favorability.

Experimental Protocol: DFT Analysis of SNAr Reactivity
  • Structure Preparation:

    • Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a low-cost method like molecular mechanics (MMFF94).

  • Ground State Geometry Optimization:

    • Import the structure into a QM software package (e.g., Gaussian, ORCA, Spartan).

    • Perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Analysis of Reactivity Descriptors:

    • From the optimized structure, calculate and visualize the following:

      • Electrostatic Potential (ESP) Map: This map reveals the electron-rich and electron-poor regions of the molecule. The carbon attached to the fluorine will show a significant positive potential (blue color), indicating its susceptibility to nucleophilic attack.

      • Frontier Molecular Orbitals (HOMO/LUMO): For an SNAr reaction, the Lowest Unoccupied Molecular Orbital (LUMO) is key. Its localization will highlight the most electrophilic sites on the ring.

  • Transition State (TS) Modeling:

    • Model a reaction with a simple nucleophile (e.g., hydroxide, OH⁻).

    • Perform a transition state search (e.g., using QST2/QST3 or a Berny optimization) to locate the energy maximum along the reaction coordinate corresponding to the Meisenheimer complex formation.

    • Verify the TS by performing a frequency calculation. A valid TS will have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.

  • Energy Profile Calculation:

    • Calculate the single-point energies of the reactants, the transition state, and the products.

    • The activation energy (Eₐ) is the energy difference between the TS and the reactants. A lower Eₐ indicates a faster reaction. This can be used to compare the reactivity of different sites or nucleophiles.

Visualization: QM Workflow for SNAr Prediction

G cluster_input Input Preparation cluster_dft Quantum Mechanics (DFT) Calculation cluster_analysis Analysis & Prediction mol_build 1. Build 3D Structure (Target Molecule) pre_opt 2. Pre-optimize Geometry (Molecular Mechanics) mol_build->pre_opt geom_opt 3. Full Geometry Optimization (e.g., B3LYP/6-31G(d)) pre_opt->geom_opt react_desc 4. Calculate Reactivity Descriptors (ESP, LUMO) geom_opt->react_desc ts_search 5. Transition State Search (with Nucleophile) geom_opt->ts_search site_pred Identify Reactive Site react_desc->site_pred freq_calc 6. Frequency Calculation (Verify TS) ts_search->freq_calc energy_prof Calculate Energy Profile (Activation Energy) freq_calc->energy_prof kinetics_pred Predict Reaction Rate & Feasibility energy_prof->kinetics_pred G cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Prediction data_cur 1. Curate Dataset (Nitroaromatics + Toxicity Data) data_split 2. Split Data (Training & Test Sets) data_cur->data_split desc_calc 3. Calculate Molecular Descriptors data_split->desc_calc model_train 4. Train ML Model (e.g., SVR, GNN) desc_calc->model_train model_val 5. Validate Model (Using Test Set, R²) model_train->model_val target_desc Calculate Descriptors for Target Molecule model_val->target_desc predict_prop 6. Predict Property (e.g., Toxicity) target_desc->predict_prop

Caption: Workflow for QSAR model development and prediction.

Comparative Guide to In Silico Software Tools

Several software packages are available to execute these workflows. The following table compares some prominent options.

Software ToolPrimary MethodKey Features & Use CaseEase of Use
Gaussian / ORCA Quantum Mechanics (DFT)Industry standards for high-accuracy electronic structure calculations. Ideal for mechanistic studies, transition state analysis, and property calculation as described in Workflow 1.Requires command-line expertise and significant computational chemistry knowledge.
Reaction Lab Mechanistic / Kinetic ModelingUser-friendly interface designed for chemists to build kinetic models from experimental data. [17]It helps optimize reaction conditions (temperature, concentration) in silico.High. GUI-based and designed for non-specialists. [17]
RMG (Reaction Mechanism Generator) Automated Mechanism GenerationOpen-source tool from MIT that automatically generates elementary-step kinetic models for chemical reactions. [18][19]Excellent for combustion and pyrolysis, but adaptable to other systems.Moderate to High. Requires some setup and understanding of its database structure. [18]
Chemprop Machine Learning (GNN)An open-source, message-passing neural network for predicting molecular properties. [20][21]Highly effective for QSAR-type tasks (Workflow 2) if a suitable dataset is available.Moderate. Requires Python and data science knowledge.
OECD QSAR Toolbox QSAR / Read-AcrossA free tool that helps predict the toxicity of chemicals by identifying and using data from analogous substances. [22]Moderate. Requires understanding of QSAR principles and regulatory toxicology.

Conclusion: Synthesizing In Silico Insights for Laboratory Success

The in silico modeling of this compound reactions is not a monolithic task. The optimal computational strategy is dictated by the research question. For deep mechanistic understanding of its primary SNAr reactivity, Quantum Mechanics (DFT) is the tool of choice, providing unparalleled detail about electronic structure and reaction energetics. For broader questions regarding its properties, such as toxicity, in the context of many other molecules, Machine Learning and QSAR models offer a powerful, high-throughput alternative.

Ultimately, these in silico tools are most powerful when used to guide and refine experimental work. A DFT calculation can predict the most likely site of substitution, saving a chemist from exploring unfruitful pathways. A QSAR model can flag a potential toxicity issue early in the drug discovery process. By thoughtfully applying these computational methodologies, researchers can accelerate innovation, reduce costs, and gain a deeper, more fundamental understanding of chemical reactivity.

References

  • Mettler Toledo. Reaction Lab | Chemical Kinetics Modeling Software. [Link]

  • Johnson, M., et al. Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. American Chemical Society. [Link]

  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [Link]

  • Scilit. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • Green Research Group. Software. [Link]

  • Li, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8719. [Link]

  • Reddit. (2022). Good chemical reaction simulation software?. [Link]

  • MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • RMG. Reaction Mechanism Generator. [Link]

  • Vasanthanathan, P., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 9(2), e1394. [Link]

  • ResearchGate. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. [Link]

  • ResearchGate. A Predictive Tool for Electrophilic Aromatic Substitutions Using Machine Learning. [Link]

  • Tomberg, A., et al. (2018). A Predictive Tool for Electrophilic Aromatic Substitutions Using Machine Learning. The Journal of Organic Chemistry, 83(21), 13262-13270. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 14(15), 3949-3971. [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]

  • National Institutes of Health. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • ResearchGate. (2022). (PDF) In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • ChemRxiv. (2023). A Multidimensional In Silico Guidance to Map and Optimize Competing Nitroso Reactions. [Link]

  • SINFOO Chemical Solutions Co., Ltd. This compound. [Link]

  • National Institutes of Health. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]

  • ResearchGate. (2022). (PDF) In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. [Link]

  • National Institutes of Health. (2022). In Silico Design Strategies for the Production of Target Chemical Compounds Using Iterative Single-Level Linear Programming Problems. [Link]

  • PubChem. p-Fluoronitrobenzene. [Link]

  • PubChem. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. [Link]

Sources

The Strategic Utility of 4-Fluoro-1-nitro-2-(alkoxy)benzene Scaffolds in the Synthesis of Marketed Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning medicinal chemist, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate viability of a synthetic route toward a novel drug candidate. Among the myriad of available building blocks, the 4-fluoro-1-nitro-2-(alkoxy)benzene scaffold has emerged as a particularly strategic precursor in the synthesis of targeted therapeutics, most notably in the realm of protein kinase inhibitors. The trifecta of a nitro group for versatile functionalization, a strategically positioned fluorine atom for enhancing metabolic stability and binding affinity, and a tunable alkoxy side chain for modulating physicochemical properties makes this scaffold a powerful tool in drug discovery.

This guide provides an in-depth analysis of the application of this scaffold, with a primary case study on the synthesis of the third-generation EGFR inhibitor, Osimertinib. We will objectively compare this synthetic strategy with alternative routes employed for other prominent kinase inhibitors, supported by experimental data and protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind synthetic choices in modern drug development.

Case Study: Osimertinib - A Success Story Rooted in a Fluoronitroanisole Precursor

Osimertinib (Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. The synthesis of this complex molecule provides a compelling case study for the utility of a 4-fluoro-1-nitro-2-(alkoxy)benzene derivative.

A key precursor in a well-established synthetic route to Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline . This intermediate is readily prepared by the nitration of 4-fluoro-2-methoxyaniline. While the prompt specified a pentyloxy group, the underlying chemistry and strategic advantages of the methoxy-analogue are directly translatable and offer a real-world example of a marketed drug. The core structure of this precursor provides the essential elements for the eventual construction of the drug's complex architecture.

The synthesis proceeds through a multi-step sequence where the fluoronitroaniline core undergoes a series of transformations, including a crucial nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by a nucleophile. This strategic placement of the fluoro and nitro groups is a cornerstone of this synthetic approach.

Experimental Protocol: Synthesis of a Key Osimertinib Intermediate

The following protocol outlines a representative synthesis of a key intermediate in the production of Osimertinib, starting from 4-fluoro-2-methoxy-5-nitroaniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq) in 1,4-dioxane is added 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) and methanesulfonic acid (1.2 eq).[1]

  • The reaction mixture is heated to 80°C and stirred for 5 hours.[1]

  • After cooling, N,N-Diisopropylethylamine (DIPEA) is added, and the mixture is stirred.[1]

  • The resulting solid, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, is collected by filtration.[1]

Step 2: Second Nucleophilic Substitution

  • The intermediate from Step 1 (1.0 eq) is dissolved in N,N-dimethylacetamide (DMAc).

  • N,N,N'-trimethylethane-1,2-diamine (1.3 eq) and DIPEA (1.3 eq) are added.[1]

  • The mixture is heated to 80°C and stirred for 5 hours.[1]

  • Work-up with an aqueous NaOH solution followed by filtration yields N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine.[1]

This intermediate contains the core structure of Osimertinib, and subsequent reduction of the nitro group and amide bond formation complete the synthesis.

Visualizing the Synthetic Pathway

Osimertinib_Synthesis A 4-Fluoro-2-methoxy-5-nitroaniline C N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine A->C SNA_r (Methanesulfonic acid, 1,4-dioxane, 80°C) B 3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole B->C E Key Nitro-intermediate C->E SNA_r (DIPEA, DMAc, 80°C) D N,N,N'-trimethylethane-1,2-diamine D->E F Osimertinib E->F Reduction & Amidation caption Key steps in Osimertinib synthesis.

Caption: Key steps in Osimertinib synthesis.

Comparative Analysis with Alternative Synthetic Strategies for Kinase Inhibitors

The synthetic route to Osimertinib, leveraging a pre-functionalized fluoronitroaniline, stands in contrast to the synthetic strategies for other well-known tyrosine kinase inhibitors. A comparative analysis reveals the diverse approaches medicinal chemists employ to construct these complex molecules.

Drug CandidateKey Starting MaterialsCore Synthetic StrategyAdvantages of the Approach
Osimertinib 4-Fluoro-2-methoxy-5-nitroaniline, 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indoleConvergent synthesis via sequential SNAr reactions on a pre-functionalized aniline.High efficiency, modularity allowing for late-stage diversification.
Gefitinib 2,4-dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroanilineConstruction of the quinazoline core followed by SNAr with the aniline component.[2]Well-established quinazoline chemistry, readily available starting materials.
Lapatinib 6-Iodoquinazolin-4-one, 5-formyl-2-furylboronic acid, 3-fluoro-4-chloroanilineStepwise functionalization of the quinazoline core, including Suzuki coupling and reductive amination.[3]Versatile for introducing diversity through cross-coupling reactions.
Gefitinib: A Focus on the Quinazoline Core

The synthesis of Gefitinib (Iressa®), a first-generation EGFR inhibitor, typically commences with a pre-formed quinazoline scaffold, such as 2,4-dichloro-6,7-dimethoxyquinazoline.[2] The key step involves a nucleophilic aromatic substitution where the C4-chloro group is displaced by 3-chloro-4-fluoroaniline. This "core-first" approach differs significantly from the Osimertinib synthesis, where the aniline derivative is the initial building block that is subsequently elaborated.

Lapatinib: Harnessing the Power of Cross-Coupling

The synthesis of Lapatinib (Tykerb®), a dual EGFR and HER2 inhibitor, showcases yet another synthetic philosophy. A common route starts with 6-iodoquinazolin-4-one, which undergoes a palladium-catalyzed Suzuki coupling with 5-formyl-2-furylboronic acid.[3] This is followed by further modifications, including a final SNAr reaction with 3-fluoro-4-chloroaniline. This strategy highlights the power of modern cross-coupling reactions to build molecular complexity.

Visualizing Alternative Synthetic Workflows

TKI_Synthesis_Comparison cluster_Gefitinib Gefitinib Synthesis cluster_Lapatinib Lapatinib Synthesis G1 2,4-Dichloro-6,7-dimethoxyquinazoline G3 Gefitinib G1->G3 SNA_r G2 3-Chloro-4-fluoroaniline G2->G3 L1 6-Iodoquinazolin-4-one L3 Intermediate L1->L3 Suzuki Coupling L2 5-Formyl-2-furylboronic acid L2->L3 L5 Lapatinib L3->L5 SNA_r & further steps L4 3-Fluoro-4-chloroaniline L4->L5 caption Contrasting synthetic strategies for TKIs.

Caption: Contrasting synthetic strategies for TKIs.

Performance Data and Mechanistic Insights

The choice of synthetic route is ultimately validated by the performance of the resulting drug candidate. The following table summarizes key performance indicators for the discussed tyrosine kinase inhibitors.

DrugTarget(s)IC50 (vs. sensitive EGFR mutants)Key Mechanistic Feature
Osimertinib EGFR (T790M, L858R, exon 19 deletion)<15 nMCovalent, irreversible inhibitor targeting the C797 residue.
Gefitinib EGFR~30-80 nMReversible, ATP-competitive inhibitor.
Lapatinib EGFR, HER2~10-100 nMReversible, ATP-competitive inhibitor.

The covalent binding mechanism of Osimertinib, which contributes to its high potency and ability to overcome resistance, is a direct consequence of the acrylamide moiety incorporated during its synthesis. The flexibility of the synthetic route starting from the fluoronitroaniline precursor allows for the facile introduction of this critical pharmacophore.

Conclusion and Future Perspectives

The synthesis of Osimertinib from a 4-fluoro-2-methoxy-5-nitroaniline precursor serves as a powerful case study demonstrating the strategic advantages of the 4-fluoro-1-nitro-2-(alkoxy)benzene scaffold. This approach allows for a convergent and modular synthesis, enabling the efficient construction of a complex, third-generation kinase inhibitor.

In comparison, the synthetic routes for Gefitinib and Lapatinib, while successful in their own right, rely on different core strategies, such as building upon a pre-formed quinazoline ring or employing cross-coupling reactions for key bond formations. The choice of strategy is often dictated by the specific structural features of the target molecule and the availability of starting materials.

For researchers in drug discovery, the key takeaway is the importance of a holistic view of synthetic design. The 4-fluoro-1-nitro-2-(alkoxy)benzene scaffold and its derivatives offer a compelling starting point for the synthesis of novel kinase inhibitors, providing a versatile handle for introducing key pharmacophoric elements and tuning physicochemical properties. As the demand for more selective and potent targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Barghi, L., et al. (2012). Modified synthesis of erlotinib hydrochloride. Advanced pharmaceutical bulletin, 2(1), 119.
  • Maskrey, T. S., & Dudley, G. B. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476.
  • Shin, J., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & medicinal chemistry, 17(2), 699-708.
  • Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(08), 981.
  • Finlay, M. R. V., et al. (2014). 2-(2,4,5-Trisubstituted-anilino)pyrimidine Derivatives as Potent and Selective Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinase. Journal of Medicinal Chemistry, 57(20), 8249-8267.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4987.
  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320.
  • Improved process for preparing osimertinib or a salt thereof. (2022). WO2022132046A1.
  • Process for the prepar
  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). European Journal of Medicinal Chemistry, 86, 575-586.
  • Synthesis of the related substances of gefitinib. (2014). Journal of China Pharmaceutical University, 45(6), 667-670.
  • Tyrosine kinase inhibitors and methods thereof. (2025). WO2025042337A1.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Pharmacology, 13, 849364.
  • KEGG PATHWAY Database. (2026). Retrieved from [Link]

  • Process for the prepar
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2022). Molecules, 27(19), 6265.
  • Gefitinib. (2015). In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 40, pp. 165-224). Academic Press.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e123826.
  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (2010). Green Chemistry, 12(1), 47-50.
  • Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2012). Bioorganic & medicinal chemistry letters, 22(21), 6688-6692.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Pharmacology, 13, 849364.
  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320.
  • Novel design of dual-action Pt(iv) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib. (2019). Dalton Transactions, 48(27), 10029-10041.
  • Synthetic method of lap
  • Modified synthesis of erlotinib hydrochloride. (2012). Advanced Pharmaceutical Bulletin, 2(1), 119-122.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2018). Molbank, 2018(4), M1018.
  • Synthesis of Osimertinib. (2016). Chinese Journal of Pharmaceuticals, 47(8), 981-985.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS No. 94832-26-5). As a halogenated nitroaromatic compound, this chemical presents significant health and environmental hazards that necessitate rigorous adherence to safety protocols. This document is intended for laboratory personnel, including researchers and scientists, who handle this substance.

Hazard Profile & Risk Assessment

Understanding the hazard profile is critical for implementing appropriate safety measures. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazardous properties can be reliably inferred from the well-documented profiles of structurally similar fluoronitrobenzene and nitrobenzene compounds. The presence of the nitro group, fluoro-substituent, and ether linkage dictates its toxicological and chemical properties.

The primary risks involve acute toxicity through multiple exposure routes, potential long-term organ damage, and environmental harm.[1][2]

Table 1: Summary of Inferred Hazards

Hazard CategoryDescriptionRationale & CausalitySupporting Sources
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or inhaled.Nitroaromatic compounds are known to interfere with metabolic processes. Absorption can lead to methemoglobinemia, reducing the blood's oxygen-carrying capacity.[1][2][3][4]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Halogenated aromatic compounds can be corrosive and irritating to epithelial tissues upon direct contact.[1][3][5]
Organ Toxicity May cause damage to organs (e.g., blood, liver) through prolonged or repeated exposure.Chronic exposure to nitrobenzene and its derivatives is linked to hematological and liver damage.[1][3][6]
Carcinogenicity Suspected of causing cancer.Nitrobenzene is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, warranting extreme caution.[4][7]
Environmental Hazard Harmful to aquatic life with long-lasting effects.These compounds are often poorly soluble in water and can persist in the environment, posing a long-term risk to ecosystems.[1][8]

Mandatory Personal Protective Equipment (PPE)

Due to the compound's high toxicity, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationJustification
Hand Protection Wear heavy-duty, chemically resistant gloves (e.g., Viton, Butyl Rubber). A double-gloving strategy (e.g., nitrile inner, butyl outer) is recommended.Protects against dermal absorption, which is a primary exposure route. Standard laboratory gloves (e.g., thin nitrile) may offer insufficient protection against prolonged contact.[4]
Eye & Face Protection Chemical safety goggles and a full-face shield.Prevents splashes from causing serious eye irritation or injury. Required by OSHA regulations for handling such chemicals.[6][8]
Body Protection A chemically resistant apron over a flame-retardant lab coat. Ensure full coverage of arms and legs.Prevents skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][6]
Respiratory Protection Not required if work is performed exclusively within a properly functioning chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory.Protects against inhalation of toxic vapors.[6][8]

Waste Disposal Decision Workflow

Proper disposal begins with correct waste segregation at the point of generation. This chemical must never be disposed of down the drain or in the regular trash.[9][10] It must be treated as hazardous waste and collected for disposal by a licensed environmental management company.

The following diagram outlines the decision-making process for segregating waste containing this compound.

G Disposal Decision Workflow for this compound Start Waste Generated: Contains this compound? IsLiquid Is the waste primarily liquid? Start->IsLiquid Yes IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in: 'HALOGENATED ORGANIC LIQUID WASTE' Container IsLiquid->LiquidWaste Yes SolidWaste Collect in: 'SOLID CHEMICAL WASTE' (Chemically Contaminated Debris) Container IsSolid->SolidWaste Yes FinalSteps 1. Ensure container is properly labeled. 2. Keep container closed. 3. Store in secondary containment. 4. Contact EHS for pickup. IsSolid->FinalSteps No (Consult EHS) Incompatibles Segregate From: - Strong Oxidizers - Strong Acids - Strong Bases LiquidWaste->Incompatibles LiquidWaste->FinalSteps SolidWaste->Incompatibles SolidWaste->FinalSteps

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the highest commitment to safety. This guide provides essential, field-proven safety protocols for handling 4-Fluoro-1-nitro-2-(pentyloxy)benzene. The procedures outlined here are designed to empower you, the researcher, to work confidently and safely, minimizing exposure risks and ensuring the integrity of your work. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a deep, intuitive understanding of chemical hygiene.

Hazard Assessment: Understanding the Risk Profile

These related compounds are classified as hazardous, with primary risks including:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5][6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][5][6][7]

  • Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[2][7]

The primary routes of exposure are dermal contact, inhalation of dust or aerosols, and eye contact. Therefore, our defense strategy must be multi-layered, incorporating engineering controls and meticulously selected Personal Protective Equipment (PPE).

The Core Defense: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process tailored to the specific task at hand. The goal is to create an impermeable barrier between you and the chemical hazard.

Eye and Face Protection
  • Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates. Halogenated nitroaromatics can cause severe and lasting eye damage.[2][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all work in the laboratory where the chemical is present.[8]

  • Recommended for Active Handling: Chemical splash goggles should be worn when weighing, transferring, or preparing solutions. Goggles that form a tight seal are critical for protecting against splashes, vapors, and fine particles.[9][10]

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 g) or during procedures with a significant risk of splashing, such as during a reaction quench or extraction.[10]

Hand Protection
  • Rationale: Dermal absorption is a significant route of exposure for nitroaromatic compounds.[11] Standard disposable gloves may not provide adequate protection for prolonged contact.

  • Selection: Nitrile gloves are a suitable choice for incidental contact and splash protection.[9] However, for extended handling or immersion, it is crucial to consult a glove compatibility chart. Given the aromatic nature of the compound, thicker, chemical-resistant gloves such as butyl or Viton® should be considered.

  • Best Practice: Always double-glove when handling the pure compound or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation or puncture before each use.[3]

Body Protection
  • Rationale: To prevent contamination of personal clothing and minimize skin contact from spills.[12]

  • Standard Use: A flame-resistant lab coat is mandatory.[11]

  • Enhanced Protection: For procedures involving larger volumes or a higher risk of splashes, supplement your lab coat with a chemically resistant apron.[9]

Respiratory Protection
  • Rationale: Inhalation of fine powders or aerosols can lead to acute toxicity and respiratory irritation.[2][3][12]

  • Primary Engineering Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[2][11] This is the most effective way to prevent respiratory exposure.

  • Supplemental Protection: In the rare event of a fume hood failure or a significant spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[4] All users must be properly fit-tested and trained before using a respirator.

PPE in Practice: Operational Protocols

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required (in sealed container)
Weighing & Transfer (Solid) Chemical GogglesDouble Pair Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical GogglesDouble Pair Nitrile GlovesLab CoatChemical Fume Hood
Reaction Monitoring & Workup Chemical Goggles & Face ShieldDouble Pair Nitrile/Butyl GlovesLab Coat & Chem-Resistant ApronChemical Fume Hood
Small Spill Cleanup (<10g) Chemical Goggles & Face ShieldDouble Pair Nitrile/Butyl GlovesLab Coat & Chem-Resistant ApronNIOSH Respirator (if outside hood)
Waste Disposal Chemical GogglesDouble Pair Nitrile GlovesLab CoatChemical Fume Hood
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow start_node Start: Define Task task Assess Exposure Risk (Splash, Dust, Aerosol) start_node->task process_node process_node decision_node decision_node ppe_node ppe_node end_node Proceed with Task Safely hood Is task performed in a fume hood? task->hood splash_risk High splash potential? (e.g., quench, large volume) hood->splash_risk Yes ppe_resp CRITICAL: - Use NIOSH Respirator - Re-evaluate procedure hood->ppe_resp No solid_handling Handling solid outside of sealed container? splash_risk->solid_handling No ppe_face_shield Add: - Face Shield - Chem-Resistant Apron splash_risk->ppe_face_shield Yes ppe_base Base PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses solid_handling->ppe_base No ppe_goggles Upgrade to: - Chemical Goggles - Double Gloves solid_handling->ppe_goggles Yes ppe_base->end_node ppe_goggles->end_node ppe_face_shield->end_node

Caption: PPE selection workflow for handling hazardous chemicals.

Emergency Preparedness & Disposal Plan

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate.[13]

  • Control: Restrict access to the area. Remove all ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don the appropriate PPE as outlined in the table for "Small Spill Cleanup."

  • Contain: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid & Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[1] Seek immediate medical attention.[4]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[13]

  • Chemical Waste: Collect all waste, including excess reagent and reaction residues, in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Contaminated gloves, bench paper, and other disposable materials must be collected in a sealed bag or container and disposed of as hazardous waste.[3]

  • Disposal Vendor: All waste must be disposed of through a licensed and approved waste disposal company, following all local, state, and federal regulations.[13] Never discharge this chemical into drains or the environment.[12][13]

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2025, September 5).
  • Alfa Aesar. (2025, September 5).
  • CDH Fine Chemical. (n.d.).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific. (2014, February 28).
  • Aarti Industries. (n.d.). GPS Safety Summary: 2,4- Di Fluoro Nitro Benzene.
  • Sigma-Aldrich. (2025, November 6).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Princeton University Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.